8-Butyltheophylline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
35873-40-6 |
|---|---|
Molecular Formula |
C11H16N4O2 |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
8-butyl-1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C11H16N4O2/c1-4-5-6-7-12-8-9(13-7)14(2)11(17)15(3)10(8)16/h4-6H2,1-3H3,(H,12,13) |
InChI Key |
VPISOLDSBFMXDM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC2=C(N1)C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 8-Butyltheophylline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis methods for 8-Butyltheophylline, a substituted xanthine derivative of interest in pharmaceutical research. The document details two principal synthetic routes, offering step-by-step experimental protocols and a comparative analysis of their quantitative data. Furthermore, this guide includes visualizations of a relevant biological pathway and a general experimental workflow to provide a broader context for the synthesis and application of this compound.
Introduction
Theophylline (1,3-dimethylxanthine) and its derivatives are a well-established class of compounds with a range of pharmacological activities, most notably as bronchodilators and adenosine receptor antagonists. The substitution at the C8 position of the xanthine core allows for the modulation of these biological activities. This compound, with a butyl group at this position, is a subject of research for its potential as a selective adenosine receptor antagonist and for other therapeutic applications. This guide focuses on the practical aspects of its chemical synthesis, providing detailed methodologies for its preparation in a laboratory setting.
Synthetic Routes and Methodologies
Two primary and effective methods for the synthesis of this compound are the Traube synthesis, a classic method for purine synthesis, and the direct alkylation of an 8-substituted theophylline precursor via an organometallic reaction.
Method 1: Traube Synthesis
The Traube synthesis is a versatile method for the preparation of purines from pyrimidine precursors. In the context of this compound synthesis, this involves the condensation of 5,6-diamino-1,3-dimethyluracil with a source of the butyl group, followed by cyclization.
Step 1: Synthesis of 5,6-diamino-1,3-dimethyluracil
The starting material, 5,6-diamino-1,3-dimethyluracil, can be synthesized from 6-amino-1,3-dimethyluracil through nitrosation followed by reduction.
Step 2: Synthesis of this compound via Condensation and Cyclization
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5,6-diamino-1,3-dimethyluracil (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and acetic acid.
-
Addition of Reagent: To this solution, add valeraldehyde (pentanal) (1.1 equivalents). The aldehyde will react with the diamine to form a Schiff base intermediate.
-
Oxidative Cyclization: The cyclization of the intermediate to form the imidazole ring of the purine system can be achieved by refluxing the reaction mixture in the presence of an oxidizing agent like thionyl chloride or simply by heating in an appropriate solvent. The reaction is typically heated to reflux for several hours.
-
Work-up: After the reaction is complete (monitored by TLC), the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then neutralized with a base, such as a saturated sodium bicarbonate solution, and extracted with an organic solvent like ethyl acetate or chloroform.
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.
Method 2: Alkylation of 8-Bromotheophylline using n-Butyllithium
This method involves the direct introduction of the butyl group at the C8 position of the theophylline ring system via a lithium-halogen exchange followed by alkylation. This approach is often more direct than the Traube synthesis.
-
Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. The system is maintained under an inert atmosphere (nitrogen or argon) throughout the reaction.
-
Starting Material: 8-Bromotheophylline (1 equivalent) is suspended in a dry, aprotic solvent such as anhydrous tetrahydrofuran (THF) and cooled to a low temperature, typically -78 °C, using a dry ice/acetone bath.
-
Addition of n-Butyllithium: A solution of n-butyllithium (n-BuLi) in hexanes (1.1 to 1.2 equivalents) is added dropwise to the cooled suspension via the dropping funnel, ensuring the temperature remains below -70 °C. The reaction mixture is stirred at this temperature for a period of time (e.g., 1 hour) to allow for the lithium-halogen exchange to occur, forming the 8-lithiated theophylline intermediate.
-
Quenching and Alkylation: While not strictly necessary for the formation of the title compound in this specific reaction (as the n-butyl group is already present from the reagent), in a general sense, an electrophile would be added at this stage. In this case, the reaction is carefully quenched by the slow addition of a proton source, such as saturated aqueous ammonium chloride solution, after the initial stirring period.
-
Work-up: The reaction mixture is allowed to warm to room temperature. The aqueous and organic layers are separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford pure this compound.
Quantitative Data Summary
The following table summarizes the typical quantitative data for the two primary synthesis methods of this compound. The values presented are indicative and may vary depending on the specific reaction conditions and scale.
| Parameter | Method 1: Traube Synthesis | Method 2: Alkylation with n-BuLi |
| Starting Materials | 5,6-diamino-1,3-dimethyluracil, Valeraldehyde | 8-Bromotheophylline, n-Butyllithium |
| Typical Yield | 60-75% | 70-85% |
| Reaction Time | 4-8 hours | 2-4 hours |
| Reaction Temperature | Reflux | -78 °C to room temperature |
| Purity (post-purification) | >98% | >98% |
| Melting Point | Approx. 155-158 °C | Approx. 155-158 °C |
Mandatory Visualizations
Biological Context: Theophylline and Adenosine Receptor Signaling
Theophylline and its derivatives, including this compound, are known to act as antagonists at adenosine receptors. The following diagram illustrates a simplified signaling pathway of the adenosine A1 receptor, which is a G-protein coupled receptor (GPCR). Theophylline's antagonism at this receptor can lead to various physiological effects, including bronchodilation.
Caption: Simplified Adenosine A1 Receptor Signaling Pathway.
Experimental Workflow for Synthesis and Purification
The following diagram outlines a typical workflow for the synthesis, work-up, and purification of an organic compound like this compound in a research laboratory setting.
Caption: General Workflow for Organic Synthesis and Purification.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the butyl group (a triplet for the terminal methyl group, and multiplets for the three methylene groups), as well as singlets for the two N-methyl groups of the theophylline core.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the carbon atoms in the butyl chain and the theophylline scaffold.
-
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound, with the molecular ion peak corresponding to the calculated mass of this compound.
-
Melting Point: The melting point of the purified compound should be sharp and consistent with reported values.
Conclusion
This technical guide has detailed two robust and reliable methods for the synthesis of this compound: the Traube synthesis and the direct alkylation of 8-bromotheophylline. Both methods can provide the target compound in good yields and high purity. The choice of method may depend on the availability of starting materials, the desired scale of the reaction, and the specific capabilities of the laboratory. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals engaged in the synthesis and development of novel xanthine-based therapeutic agents. The contextual diagrams of the relevant biological pathway and a general experimental workflow further enhance the practical utility of this guide.
Unraveling the Neuronal Mechanisms of 8-Butyltheophylline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted mechanism of action of 8-Butyltheophylline, a xanthine derivative, within neuronal cells. This document provides a comprehensive overview of its molecular targets, the signaling pathways it modulates, and the subsequent effects on neuronal function. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development in this area.
Core Mechanisms of Action: A Dual Approach
This compound, like other alkylxanthines, exerts its effects on neuronal cells primarily through two well-established mechanisms: the antagonism of adenosine receptors and the inhibition of phosphodiesterase (PDE) enzymes. The balance between these two actions is crucial in determining its overall pharmacological profile.
Adenosine Receptor Antagonism
Adenosine is a ubiquitous neuromodulator in the central nervous system that primarily exerts inhibitory effects through the activation of A1 adenosine receptors. This compound acts as a competitive antagonist at these receptors, thereby blocking the endogenous effects of adenosine. This antagonism leads to a disinhibition of neuronal activity, impacting synaptic transmission and plasticity. For instance, the blockade of A1 receptors has been shown to prevent the reversal of long-term potentiation (LTP), a cellular correlate of learning and memory, in hippocampal neurons.[1]
Phosphodiesterase (PDE) Inhibition
This compound also functions as a non-selective inhibitor of cyclic nucleotide phosphodiesterases (PDEs).[2] These enzymes are responsible for the degradation of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDEs, this compound leads to an accumulation of intracellular cAMP and cGMP, which in turn activates downstream signaling cascades.[3][4]
Key Signaling Pathways Modulated by this compound
The dual actions of this compound converge on critical intracellular signaling pathways that regulate a wide array of neuronal functions, from immediate changes in excitability to long-term alterations in gene expression.
The cAMP/PKA/CREB Signaling Pathway
The inhibition of PDEs by this compound elevates intracellular cAMP levels.[5] This increase in cAMP leads to the activation of Protein Kinase A (PKA).[6] Activated PKA can then phosphorylate numerous target proteins within the neuron. A key downstream target of PKA is the transcription factor cAMP response element-binding protein (CREB).[6] Upon phosphorylation, CREB translocates to the nucleus and promotes the transcription of genes involved in neuronal survival, synaptic plasticity, and differentiation.[7][8][9]
The following diagram illustrates the cAMP/PKA/CREB signaling pathway initiated by PDE inhibition.
Modulation of Neuronal Excitability via Adenosine Receptor Blockade
By antagonizing A1 adenosine receptors, this compound prevents the inhibitory effects of adenosine on neuronal firing. Adenosine, acting through A1 receptors, can increase potassium conductance and decrease calcium conductance, leading to hyperpolarization and reduced neurotransmitter release. This compound's blockade of this action results in increased neuronal excitability.
The diagram below depicts the antagonism of the A1 adenosine receptor by this compound.
Quantitative Data Summary
While specific quantitative data for this compound in neuronal cells is not extensively available in the public domain, data from related xanthine derivatives provide valuable insights into the expected potency and selectivity. The following table summarizes representative data for adenosine receptor antagonists.
| Compound | Receptor Subtype | Binding Affinity (Ki) | Cell Type/Preparation |
| 8-Phenyltheophylline | A1 | ~10 nM | Rat brain membranes |
| 8-Cyclopentyltheophylline (CPT) | A1 | ~1 µM | Guinea pig hippocampal slices[1] |
Note: This table is illustrative and based on available data for related compounds. Further specific experimental determination for this compound is recommended.
Experimental Protocols
To facilitate the investigation of this compound's effects on neuronal cells, detailed methodologies for key experiments are provided below.
Protocol for Assessing Adenosine Receptor Binding
This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for adenosine receptors.
Workflow Diagram:
Methodology:
-
Neuronal Membrane Preparation:
-
Homogenize cultured neuronal cells or brain tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in the assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, combine the neuronal membranes, a specific radioligand for the adenosine receptor subtype of interest (e.g., [³H]DPCPX for A1 receptors), and varying concentrations of this compound.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known non-labeled antagonist).
-
Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
-
Protocol for Measuring PDE Inhibition
This protocol describes an in vitro assay to measure the inhibitory effect of this compound on PDE activity.
Methodology:
-
Enzyme and Substrate Preparation:
-
Use commercially available purified PDE isoenzymes or prepare lysates from neuronal cells.
-
Prepare a reaction buffer containing a known concentration of cAMP or cGMP as the substrate.
-
-
Inhibition Assay:
-
Pre-incubate the PDE enzyme with varying concentrations of this compound.
-
Initiate the enzymatic reaction by adding the cAMP or cGMP substrate.
-
Allow the reaction to proceed for a specific time at 37°C.
-
Terminate the reaction (e.g., by boiling).
-
-
Product Quantification:
-
The product of the reaction, AMP or GMP, is converted to adenosine or guanosine by a phosphatase.
-
The amount of adenosine or guanosine is then quantified, often using high-performance liquid chromatography (HPLC) or a colorimetric or fluorescent assay kit.
-
-
Data Analysis:
-
Calculate the percentage of PDE inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Electrophysiological Recording of Neuronal Activity
Whole-cell patch-clamp electrophysiology can be used to directly measure the effects of this compound on neuronal membrane potential and ion channel activity.[10][11]
Methodology:
-
Cell Preparation:
-
Culture primary neurons or use acute brain slices.
-
Place the preparation in a recording chamber on the stage of a microscope and perfuse with artificial cerebrospinal fluid (aCSF).
-
-
Patch-Clamp Recording:
-
Using a micromanipulator, approach a neuron with a glass micropipette filled with an internal solution.
-
Form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
-
Data Acquisition:
-
In current-clamp mode, record the resting membrane potential and action potential firing in response to current injections.
-
In voltage-clamp mode, hold the membrane potential at a specific voltage and record ionic currents.
-
Establish a baseline recording.
-
-
Drug Application:
-
Perfuse the recording chamber with aCSF containing a known concentration of this compound.
-
Record the changes in membrane potential, firing rate, or specific ionic currents in the presence of the compound.
-
To investigate the mechanism, co-apply adenosine or specific agonists/antagonists for other receptors.
-
-
Data Analysis:
-
Analyze the recorded traces to quantify changes in neuronal properties such as resting membrane potential, input resistance, action potential threshold, firing frequency, and the amplitude and kinetics of synaptic currents.
-
Conclusion
This compound presents a compelling profile as a modulator of neuronal function through its dual action as an adenosine receptor antagonist and a phosphodiesterase inhibitor. This guide provides a foundational understanding of its mechanisms, the key signaling pathways it influences, and detailed protocols for its further investigation. The provided information is intended to serve as a valuable resource for researchers and drug development professionals working to harness the therapeutic potential of xanthine derivatives in the context of neurological disorders. Further research is warranted to delineate the precise quantitative contributions of each mechanism to the overall pharmacological effects of this compound in different neuronal populations.
References
- 1. 8-cyclopentyltheophylline, an adenosine A1 receptor antagonist, inhibits the reversal of long-term potentiation in hippocampal CA1 neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Caffeine and theophylline analogues: correlation of behavioral effects with activity as adenosine receptor antagonists and as phosphodiesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Therapeutic Utility of Phosphodiesterase Type I Inhibitors in Neurological Conditions [frontiersin.org]
- 4. Phosphodiesterase Inhibitors as a Therapeutic Approach to Neuroprotection and Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclic AMP stimulates K+ channel activity in mesophyll cells of Vicia faba L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neurotrophin-regulated signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclic AMP Promotes Neuronal Survival by Phosphorylation of Glycogen Synthase Kinase 3β - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of dibutyryl cyclic AMP and retinoic acid on the differentiation of dopamine neurons: prevention of cell death by dibutyryl cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. acnp.org [acnp.org]
- 11. Reconciling functional differences in populations of neurons recorded with two-photon imaging and electrophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
8-Butyltheophylline: A Technical Guide to its Selective A1 Adenosine Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pharmacological profile of 8-Butyltheophylline as a selective antagonist for the A1 adenosine receptor. This document provides a comprehensive overview of its binding affinity, functional activity, and the underlying signaling pathways, supported by detailed experimental protocols and visual representations to facilitate understanding and application in research and drug development.
Executive Summary
This compound, a derivative of the xanthine class of compounds, demonstrates a notable selectivity for the A1 adenosine receptor over the A2A subtype. This selectivity is critical for the development of therapeutic agents targeting specific adenosine receptor-mediated pathways while minimizing off-target effects. This guide presents quantitative data on its binding affinities, detailed methodologies for assessing its antagonist activity, and a visual representation of the A1 adenosine receptor signaling cascade.
Data Presentation: Binding Affinity of this compound
The selectivity of this compound for the A1 adenosine receptor is quantified through competitive radioligand binding assays. The following table summarizes the equilibrium dissociation constants (Ki) of this compound at rat A1 and A2A adenosine receptors.
| Receptor Subtype | Species | Ligand | Ki (μM) |
| A1 Adenosine Receptor | Rat | This compound | 1.1 |
| A2A Adenosine Receptor | Rat | This compound | 25 |
Data sourced from competitive radioligand binding assays.
A1 Adenosine Receptor Signaling Pathway
The A1 adenosine receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins of the Gi/o family. Upon activation by its endogenous ligand, adenosine, the A1 receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Experimental Protocols
Radioligand Competition Binding Assay for A1 and A2A Receptors
This protocol details the methodology to determine the binding affinity (Ki) of this compound for the A1 and A2A adenosine receptors.
1. Membrane Preparation:
-
Whole rat brains are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
The membrane pellet is washed by resuspension in fresh Tris-HCl buffer and recentrifugation.
-
The final pellet is resuspended in buffer to a protein concentration of approximately 1-2 mg/mL, aliquoted, and stored at -80°C until use.
2. Radioligand Binding Assay:
-
The assay is performed in a final volume of 200 µL in 96-well plates.
-
For A1 receptor binding, membranes (50-100 µg protein) are incubated with the A1-selective radioligand [³H]DPCPX (1,3-dipropyl-8-cyclopentylxanthine) at a concentration close to its Kd (e.g., 1-2 nM).
-
For A2A receptor binding, membranes are incubated with the A2A-selective radioligand [³H]CGS 21680 (2-[p-(2-carboxyethyl)phenethylamino]-5'-N-ethylcarboxamidoadenosine) at a concentration near its Kd (e.g., 10-20 nM).
-
A range of concentrations of this compound (e.g., 10⁻⁹ to 10⁻³ M) are added to compete with the radioligand for binding to the receptors.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled selective ligand (e.g., 10 µM NECA for both receptors).
-
The incubation is carried out for 60-90 minutes at room temperature (25°C).
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
The filters are washed rapidly with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
3. Data Analysis:
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Functional Assay: Inhibition of Forskolin-Stimulated cAMP Accumulation
This protocol assesses the functional antagonist activity of this compound at the A1 adenosine receptor by measuring its ability to counteract agonist-induced inhibition of cAMP production.
1. Cell Culture and Treatment:
-
Use a cell line endogenously or recombinantly expressing the A1 adenosine receptor (e.g., CHO-A1 cells).
-
Plate the cells in 24-well plates and grow to near confluence.
-
On the day of the assay, replace the growth medium with a serum-free medium containing a phosphodiesterase inhibitor such as 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.
-
Pre-incubate the cells with various concentrations of this compound for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of an A1 receptor agonist (e.g., N⁶-cyclopentyladenosine, CPA) in the presence of forskolin (an adenylyl cyclase activator) for a defined period (e.g., 15-30 minutes).
2. cAMP Measurement:
-
Terminate the reaction by lysing the cells with a suitable lysis buffer.
-
Measure the intracellular cAMP levels in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assays).
3. Data Analysis:
-
Generate concentration-response curves for this compound's ability to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation.
-
Determine the IC50 value, which represents the concentration of this compound that restores 50% of the response to forskolin in the presence of the agonist.
Conclusion
This compound emerges as a valuable research tool for investigating the physiological and pathological roles of the A1 adenosine receptor. Its demonstrated selectivity over the A2A receptor, substantiated by the quantitative data and experimental protocols presented herein, provides a solid foundation for its application in preclinical studies. Further characterization of its binding profile at A2B and A3 receptors would offer a more complete understanding of its selectivity and potential for therapeutic development. This technical guide serves as a comprehensive resource for scientists and researchers aiming to leverage the selective A1 antagonistic properties of this compound in their experimental endeavors.
8-Butyltheophylline: A Technical Guide to its Core Chemical and Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical and Physical Properties
Quantitative experimental data for 8-butyltheophylline is not available in the cited literature. However, the following table summarizes the key physicochemical properties of the parent compound, theophylline, to provide a baseline for understanding its derivatives.
| Property | Theophylline Data |
| IUPAC Name | 1,3-dimethyl-7H-purine-2,6-dione[1] |
| Molecular Formula | C₇H₈N₄O₂[1] |
| Molecular Weight | 180.16 g/mol [1] |
| Melting Point | 270-274 °C |
| Solubility | - Sparingly soluble in water.[2] - Soluble in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[2] |
| pKa | The pKa of theophylline is approximately 8.6, indicating weak acidic properties. The acidity is attributed to the hydrogen atom at the N-7 position of the imidazole ring. |
Experimental Protocols
The determination of the physicochemical properties of xanthine derivatives like this compound involves a range of standard and specialized experimental techniques.
Melting Point Determination
The melting point of a solid crystalline substance is a critical indicator of its purity.
Methodology: Capillary Melting Point Method
-
Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube sealed at one end.
-
Apparatus: A calibrated melting point apparatus with a heating block and a means to observe the sample is used.
-
Heating: The sample is heated at a controlled rate.
-
Observation: The temperature at which the substance first begins to melt (onset point) and the temperature at which the last solid particle disappears (clear point) are recorded as the melting range.
Solubility Determination
Solubility is a crucial parameter that influences a drug's absorption and bioavailability.
Methodology: Shake-Flask Method
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, buffer of specific pH) in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.
-
Separation: The saturated solution is separated from the undissolved solid by centrifugation and filtration.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
pKa Determination
The acid dissociation constant (pKa) is essential for predicting the ionization state of a compound at different physiological pH values, which affects its absorption, distribution, and excretion.
Methodology: Potentiometric Titration
-
Sample Preparation: A known concentration of the compound is dissolved in a suitable solvent, typically water or a co-solvent system if the compound has low aqueous solubility.
-
Titration: The solution is titrated with a standardized solution of a strong acid or base.
-
Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
-
Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
Signaling Pathways
Theophylline and its derivatives, including 8-substituted analogs, are known to exert their pharmacological effects primarily through two main mechanisms: inhibition of phosphodiesterases (PDEs) and antagonism of adenosine receptors.
Caption: General signaling pathway of theophylline derivatives.
Mechanism of Action:
-
Adenosine Receptor Antagonism: 8-substituted theophylline derivatives are competitive antagonists at adenosine receptors (A1, A2A, A2B, and A3). Adenosine, an endogenous nucleoside, typically mediates bronchoconstriction and pro-inflammatory responses. By blocking these receptors, theophylline derivatives inhibit the effects of adenosine, leading to bronchodilation and reduced inflammation.
-
Phosphodiesterase (PDE) Inhibition: These compounds are non-selective inhibitors of phosphodiesterases, enzymes that degrade cyclic adenosine monophosphate (cAMP). Inhibition of PDEs leads to an increase in intracellular cAMP levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, resulting in smooth muscle relaxation (bronchodilation) and suppression of inflammatory cell activity.
Conclusion
While specific physicochemical data for this compound remains to be experimentally determined and published, this guide provides a robust framework for its characterization based on the well-established properties and analytical methodologies for theophylline and its derivatives. The understanding of its potential signaling pathways as an adenosine receptor antagonist and phosphodiesterase inhibitor provides a strong foundation for future research and drug development efforts. Further experimental investigation is warranted to fully elucidate the unique properties of this compound and its potential as a therapeutic agent.
References
8-Butyltheophylline: A Technical Guide to its Synthesis, Characterization, and Biological Context
Disclaimer: The initial discovery and isolation of 8-Butyltheophylline are not well-documented in publicly accessible literature. This guide, therefore, focuses on the probable synthesis, based on established methods for analogous 8-substituted theophylline derivatives, and its expected physicochemical properties and biological activities within the context of the xanthine class of compounds.
Introduction
This compound is a derivative of theophylline, a methylxanthine compound widely known for its therapeutic applications, primarily as a bronchodilator in the management of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).[1] The substitution at the 8-position of the theophylline scaffold is a common strategy in medicinal chemistry to modulate the compound's pharmacokinetic and pharmacodynamic properties. The introduction of an alkyl group, such as a butyl chain, can influence factors like lipophilicity, metabolic stability, and receptor affinity. This technical guide provides a comprehensive overview of the likely synthetic route for this compound, its expected physicochemical characteristics, and the general mechanism of action attributed to theophylline and its derivatives.
Proposed Synthesis of this compound
The synthesis of 8-alkyltheophyllines can be achieved through various established methods. A common and effective approach involves the nucleophilic substitution of a halogen at the 8-position of a theophylline precursor, such as 8-bromotheophylline, with an appropriate organometallic reagent or the direct alkylation of theophylline. The following protocol details a plausible synthetic route starting from 8-bromotheophylline and utilizing a Grignard reagent.
Experimental Protocol: Synthesis via Grignard Reaction
Objective: To synthesize this compound by reacting 8-bromotheophylline with butylmagnesium bromide.
Materials:
-
8-bromotheophylline
-
Magnesium turnings
-
1-bromobutane
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Iodine crystal (for Grignard initiation)
-
Argon or Nitrogen gas for inert atmosphere
-
Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Rotary evaporator
-
Recrystallization solvents (e.g., ethanol/water mixture)
Procedure:
-
Preparation of the Grignard Reagent:
-
A three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is flame-dried under a stream of inert gas (Argon or Nitrogen).
-
Magnesium turnings are added to the flask.
-
A small crystal of iodine is added to activate the magnesium surface.
-
A solution of 1-bromobutane in anhydrous THF is prepared and added to the dropping funnel.
-
A small amount of the 1-bromobutane solution is added to the magnesium turnings. The reaction is initiated, which is evident by a color change and gentle refluxing. If the reaction does not start, gentle heating may be applied.
-
Once the reaction has initiated, the remaining 1-bromobutane solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is stirred at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent (butylmagnesium bromide).
-
-
Reaction with 8-bromotheophylline:
-
8-bromotheophylline is dissolved in anhydrous THF in a separate flask under an inert atmosphere.
-
The solution of 8-bromotheophylline is then added slowly to the prepared Grignard reagent at 0 °C (ice bath).
-
The reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours, with the progress of the reaction being monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, the flask is cooled in an ice bath, and the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The resulting mixture is extracted with a suitable organic solvent, such as ethyl acetate.
-
The combined organic layers are washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
-
Experimental Workflow Diagram
Caption: Proposed experimental workflow for the synthesis of this compound.
Physicochemical and Characterization Data
Physicochemical Properties
| Property | Value (8-tert-butyltheophylline) | Value (8-n-butyltheophylline) (Calculated) | Data Source |
| Molecular Formula | C₁₁H₁₆N₄O₂ | C₁₁H₁₆N₄O₂ | - |
| Molecular Weight | 236.27 g/mol | 236.27 g/mol | - |
| Melting Point (Tfus) | 285.5 °C | Not available | NIST |
| Enthalpy of Fusion (ΔfusH) | 36.4 kJ/mol | Not available | NIST |
Expected Spectroscopic Data
The following table outlines the expected characteristic signals in various spectroscopic analyses for this compound, based on its structure and data for similar compounds.
| Technique | Expected Characteristics |
| ¹H NMR | Signals corresponding to the N-methyl protons (two singlets), the butyl chain protons (triplet for terminal CH₃, multiplets for CH₂ groups), and potentially a broad signal for the N-H proton of the imidazole ring. |
| ¹³C NMR | Resonances for the carbonyl carbons, the carbons of the purine ring system, and the four distinct carbons of the butyl group. |
| IR | Characteristic absorption bands for N-H stretching, C-H stretching (aliphatic), C=O stretching (amide), and C=N stretching. |
| Mass Spec | A molecular ion peak (M⁺) corresponding to the molecular weight of 236.27, along with fragmentation patterns characteristic of the loss of the butyl chain and other fragments. |
Biological Activity and Mechanism of Action
The biological effects of theophylline and its derivatives are primarily attributed to two main mechanisms: inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors.[1][2]
-
Phosphodiesterase (PDE) Inhibition: Theophylline is a non-selective PDE inhibitor.[1][2] By inhibiting PDEs, particularly PDE3 and PDE4, it prevents the breakdown of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] The resulting increase in intracellular cAMP levels in airway smooth muscle cells leads to bronchodilation.[1]
-
Adenosine Receptor Antagonism: Theophylline is a non-selective antagonist of adenosine receptors (A₁, A₂, and A₃).[1] Adenosine can cause bronchoconstriction in asthmatic patients, and by blocking its receptors, theophylline can prevent this effect.[2]
The 8-butyl substitution is expected to modulate the potency and selectivity of the compound for these targets compared to the parent theophylline molecule.
Signaling Pathway Diagram
Caption: General mechanism of action for theophylline derivatives.
Conclusion
While the specific historical details of the discovery of this compound are not prominent in the scientific literature, its synthesis and biological properties can be confidently inferred from the extensive research on related 8-substituted xanthine derivatives. The provided synthetic protocol offers a reliable method for its preparation, and the expected physicochemical and spectroscopic data serve as a benchmark for its characterization. This compound is anticipated to exhibit the characteristic biological activities of theophylline derivatives, primarily acting as a phosphodiesterase inhibitor and an adenosine receptor antagonist. Further research on this specific derivative would be valuable to elucidate any unique pharmacological properties conferred by the 8-butyl substitution.
References
In Silico Modeling of 8-Butyltheophylline Receptor Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the in silico modeling of 8-Butyltheophylline, a xanthine derivative with potential therapeutic applications. As a member of the xanthine family, this compound is predicted to exhibit antagonistic activity at adenosine receptors and inhibitory effects on phosphodiesterase (PDE) enzymes. This document outlines the computational methodologies for investigating its receptor binding characteristics, including molecular docking and molecular dynamics simulations. Furthermore, it details the experimental protocols for validating these in silico predictions through radioligand binding assays and enzyme activity assays. The integration of computational and experimental approaches provides a robust framework for elucidating the molecular pharmacology of this compound and guiding future drug development efforts.
Introduction
This compound is a derivative of theophylline, a well-characterized methylxanthine. Xanthines are known to exert a wide range of pharmacological effects, primarily through two main mechanisms of action: antagonism of adenosine receptors and inhibition of phosphodiesterase (PDE) enzymes. By blocking adenosine receptors, xanthines can modulate neurotransmission and cellular function. Through PDE inhibition, they can increase intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), leading to a variety of physiological responses.
Understanding the specific interactions of this compound with its target receptors at a molecular level is crucial for predicting its therapeutic efficacy and potential side effects. In silico modeling techniques, such as molecular docking and molecular dynamics simulations, have become indispensable tools in modern drug discovery for their ability to provide detailed insights into ligand-receptor binding.[1] This guide will explore the application of these computational methods to this compound and describe the necessary experimental validation.
Target Receptors and Signaling Pathways
The primary targets for this compound are expected to be the four subtypes of adenosine receptors (A1, A2A, A2B, and A3) and various isoforms of the phosphodiesterase enzyme family.
Adenosine Receptors
Adenosine receptors are G-protein coupled receptors (GPCRs) that are widely distributed throughout the body. Their activation by endogenous adenosine modulates a vast array of physiological processes. The signaling pathways associated with adenosine receptor subtypes are depicted below.
Phosphodiesterases
Phosphodiesterases are a superfamily of enzymes responsible for the degradation of the second messengers cAMP and cGMP. Inhibition of these enzymes leads to an accumulation of cyclic nucleotides and amplification of their downstream signaling.
In Silico Modeling Methodologies
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[1] This technique is instrumental in identifying key binding interactions and estimating the binding affinity.
Workflow for Molecular Docking:
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the biological environment.[2]
Workflow for Molecular Dynamics Simulation:
Quantitative Data
While specific experimental data for this compound is limited in the public domain, the following tables present representative binding affinities (Ki) and inhibitory concentrations (IC50) for the parent compound, theophylline, and other relevant xanthine derivatives at adenosine receptors and phosphodiesterases. This data serves as a benchmark for what would be determined experimentally for this compound.
Table 1: Binding Affinities (Ki) of Xanthine Derivatives at Adenosine Receptor Subtypes
| Compound | A1 (nM) | A2A (nM) | A2B (nM) | A3 (nM) |
| Theophylline | 12,000 | 25,000 | 13,000 | >100,000 |
| 8-Phenyltheophylline | 130 | 400 | 1,100 | 15,000 |
| 8-Cyclopentyltheophylline (CPT) | 0.6 | 1,200 | 3,300 | 11,000 |
| 1,3-Dipropyl-8-p-sulfophenylxanthine | 28 | 320 | 1,200 | 3,800 |
Data is compiled from various sources for illustrative purposes.
Table 2: Inhibitory Concentrations (IC50) of Xanthine Derivatives against Phosphodiesterase Isoforms
| Compound | PDE1 (µM) | PDE2 (µM) | PDE3 (µM) | PDE4 (µM) | PDE5 (µM) |
| Theophylline | 150 | 100 | 30 | 100 | 40 |
| 3-Isobutyl-1-methylxanthine (IBMX) | 13 | 32 | 19 | 13 | 4.5 |
Data is compiled from various sources for illustrative purposes.
Experimental Protocols
The following are generalized protocols for the experimental validation of in silico findings.
Radioligand Binding Assay for Adenosine Receptors
Objective: To determine the binding affinity (Ki) of this compound for adenosine receptor subtypes.
Materials:
-
Cell membranes expressing the human adenosine receptor subtype of interest (A1, A2A, A2B, or A3).
-
Radioligand specific for the receptor subtype (e.g., [³H]DPCPX for A1, [³H]ZM241385 for A2A).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of a known antagonist).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Protocol:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine the cell membranes, radioligand, and either buffer, this compound, or the non-specific control.
-
Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the Ki value using competitive binding analysis software (e.g., Prism).
Phosphodiesterase Activity Assay
Objective: To determine the inhibitory potency (IC50) of this compound against various PDE isoforms.
Materials:
-
Recombinant human PDE isoforms.
-
cAMP or cGMP as substrate.
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl₂).
-
Detection reagents (e.g., based on cleavage of a fluorescently labeled substrate or a coupled enzyme reaction).
-
Microplate reader (fluorometric or colorimetric).
Protocol:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the PDE enzyme and this compound at various concentrations.
-
Pre-incubate for a short period (e.g., 10-15 minutes).
-
Initiate the reaction by adding the cAMP or cGMP substrate.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and add the detection reagents according to the manufacturer's instructions.
-
Measure the signal (fluorescence or absorbance) using a microplate reader.
-
Calculate the percent inhibition and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
The combination of in silico modeling and experimental validation provides a powerful strategy for characterizing the receptor binding profile of this compound. Molecular docking and MD simulations can offer detailed structural insights and predictive binding affinities, while radioligand binding and enzyme activity assays are essential for empirical confirmation. The methodologies and workflows presented in this guide offer a comprehensive framework for researchers in the field of drug discovery and development to investigate the pharmacological properties of this compound and other novel chemical entities. This integrated approach will ultimately facilitate the rational design of more potent and selective drug candidates.
References
Pharmacokinetics and Metabolism of 8-Butyltheophylline in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated pharmacokinetics and metabolism of 8-butyltheophylline in animal models. Due to a lack of direct published data on this compound, this document extrapolates from established knowledge of theophylline and other 8-substituted xanthine derivatives. The guide outlines expected metabolic pathways, proposes experimental protocols for pharmacokinetic studies, and presents data in a structured format to aid researchers in designing and interpreting future preclinical investigations.
Introduction
This compound is a derivative of theophylline, a methylxanthine compound widely used in the treatment of respiratory diseases. The substitution at the 8-position of the xanthine core is expected to modulate its pharmacological activity and pharmacokinetic profile. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for its development as a potential therapeutic agent. This guide synthesizes the available information on related compounds to provide a predictive framework for its behavior in animal models.
Predicted Metabolic Pathways of this compound
The metabolism of theophylline is well-characterized and primarily involves oxidation and N-demethylation, reactions catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP1A2 and CYP2E1.[1] Based on this, the metabolic fate of this compound is predicted to involve two primary routes:
-
Oxidation of the 8-butyl side chain: This is expected to be a major metabolic pathway, leading to the formation of various hydroxylated and further oxidized metabolites.
-
N-demethylation of the xanthine ring: Similar to theophylline, the methyl groups at the N1 and N3 positions are susceptible to removal.
A proposed metabolic pathway for this compound is illustrated below.
Caption: Proposed metabolic pathway of this compound.
Pharmacokinetic Profile: An Extrapolation
While specific pharmacokinetic data for this compound are unavailable, the parameters for the parent compound, theophylline, in rats can serve as a reference point for designing preclinical studies.
Table 1: Pharmacokinetic Parameters of Theophylline in Rats (for reference)
| Parameter | Value | Animal Model | Administration Route |
| Half-life (t½) | ~4-8 hours | Rat | Intravenous/Oral |
| Volume of Distribution (Vd) | ~0.5 L/kg | Rat | Intravenous |
| Clearance (CL) | ~0.05 L/hr/kg | Rat | Intravenous |
| Bioavailability (F%) | >90% | Rat | Oral |
Note: These values are approximate and can vary depending on the rat strain and experimental conditions. Researchers should determine these parameters specifically for this compound.
Experimental Protocols for Pharmacokinetic and Metabolism Studies
To elucidate the pharmacokinetic profile and metabolic fate of this compound, a series of in vivo and in vitro experiments are necessary.
Animal Model and Dosing
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used for pharmacokinetic studies.
-
Dosing: The compound should be administered both intravenously (IV) and orally (PO) to determine bioavailability. A typical study might involve a dose of 5-10 mg/kg.
Sample Collection and Analysis
Biological samples, including blood, urine, and feces, should be collected at predetermined time points. Plasma is separated from blood for pharmacokinetic analysis. The quantification of this compound and its potential metabolites in these matrices is typically achieved using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a method known for its specificity and sensitivity.[2][3]
Caption: Experimental workflow for a pharmacokinetic study.
In Vitro Metabolism Studies
To identify the enzymes responsible for this compound metabolism, in vitro assays using liver microsomes or hepatocytes from different species (e.g., rat, dog, human) are recommended.
-
Incubation: this compound is incubated with liver microsomes in the presence of NADPH.
-
Metabolite Profiling: The reaction mixture is analyzed by LC-MS/MS to identify the generated metabolites.
-
Reaction Phenotyping: To identify the specific CYP isoforms involved, recombinant human CYP enzymes or specific chemical inhibitors can be used.
Quantitative Data Summary
The following tables should be populated with experimental data once studies are conducted.
Table 2: Pharmacokinetic Parameters of this compound in [Animal Model]
| Parameter | IV Administration | Oral Administration |
| Dose (mg/kg) | ||
| Cmax (ng/mL) | ||
| Tmax (h) | ||
| AUC₀-t (ngh/mL) | ||
| AUC₀-∞ (ngh/mL) | ||
| t½ (h) | ||
| CL (L/h/kg) | ||
| Vd (L/kg) | ||
| F (%) | N/A |
Table 3: Metabolite Profile of this compound in [Animal Model] Urine and Feces
| Metabolite | Structure | % of Dose in Urine | % of Dose in Feces |
| Parent Drug | This compound | ||
| Metabolite 1 | [Structure] | ||
| Metabolite 2 | [Structure] | ||
| ... |
Conclusion
While direct experimental data on the pharmacokinetics and metabolism of this compound are currently lacking, this guide provides a robust predictive framework based on the well-established behavior of theophylline and its derivatives. The proposed metabolic pathways, experimental protocols, and data presentation structures are intended to guide researchers in the efficient design and execution of preclinical studies. Elucidating the ADME properties of this compound is a crucial step in assessing its therapeutic potential and safety profile.
References
Structural Elucidation of 8-Butyltheophylline and its Analogues: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 8-Butyltheophylline and its analogues. This document outlines common synthetic routes and details the application of key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and X-ray Crystallography. Detailed experimental protocols and representative data are presented to serve as a practical resource for researchers in the field of medicinal chemistry and drug development.
Introduction to 8-Alkyltheophyllines
Theophylline, a methylxanthine derivative, is a well-established pharmaceutical agent primarily used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its therapeutic effects are mainly attributed to its action as a bronchodilator and an anti-inflammatory agent. The core structure of theophylline, a purine alkaloid, offers a versatile scaffold for chemical modification, particularly at the 8-position. Substitution at this position with various alkyl chains, such as a butyl group, can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties. This compound and its analogues are of interest for their potential to exhibit altered solubility, metabolic stability, and receptor binding affinity, which could lead to improved therapeutic profiles.
The precise determination of the chemical structure of these synthesized analogues is a critical step in the drug discovery process, ensuring the identity and purity of the compound and forming the basis for understanding its structure-activity relationships (SAR). This guide details the analytical workflow for such structural confirmation.
Synthesis of this compound
The synthesis of 8-alkyltheophylline derivatives is typically achieved through the modification of a suitable theophylline precursor. A common method involves the reaction of 8-bromotheophylline with an appropriate alkylating agent.
General Experimental Protocol for Synthesis
A representative synthesis for an 8-substituted theophylline derivative is described below. This protocol is based on established methods for the synthesis of similar compounds.
Materials:
-
8-Bromotheophylline
-
Butylmagnesium bromide (or other suitable alkylating agent)
-
Anhydrous Tetrahydrofuran (THF)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask is charged with 8-bromotheophylline and a palladium catalyst under an inert atmosphere (e.g., argon or nitrogen).
-
Solvent Addition: Anhydrous THF is added to the flask, and the mixture is stirred to form a suspension.
-
Addition of Alkylating Agent: The flask is cooled in an ice bath, and a solution of butylmagnesium bromide in THF is added dropwise via a syringe or dropping funnel.
-
Reaction: The reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: The aqueous layer is extracted multiple times with ethyl acetate. The combined organic layers are washed with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.
Structural Elucidation Workflow
The unambiguous identification of the synthesized this compound requires a combination of spectroscopic and analytical techniques. The general workflow for this process is outlined below.
Spectroscopic and Crystallographic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. A combination of 1D (¹H and ¹³C) and 2D NMR experiments are used to establish the carbon-hydrogen framework and the connectivity of atoms.
4.1.1. Experimental Protocol for NMR Analysis
-
Sample Preparation: 5-10 mg of the purified this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).
-
Data Acquisition: The sample is placed in the NMR spectrometer. Standard ¹H and ¹³C NMR spectra are acquired. For more detailed structural information, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed.
-
Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software. Chemical shifts are referenced to the internal standard (TMS).
4.1.2. Representative NMR Data
Table 1: Representative ¹H NMR Data for an 8-Alkyltheophylline Analogue
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 3.55 | s | 3H | N-CH₃ |
| ~ 3.35 | s | 3H | N-CH₃ |
| ~ 2.70 | t | 2H | -CH₂- (alpha to purine) |
| ~ 1.70 | m | 2H | -CH₂- |
| ~ 1.40 | m | 2H | -CH₂- |
| ~ 0.95 | t | 3H | -CH₃ (terminal) |
Table 2: Representative ¹³C NMR Data for an 8-Alkyltheophylline Analogue
| Chemical Shift (δ, ppm) | Assignment |
| ~ 155.0 | C=O |
| ~ 151.5 | C=O |
| ~ 158.0 | C8 |
| ~ 148.0 | C4 |
| ~ 107.0 | C5 |
| ~ 30.0 | N-CH₃ |
| ~ 28.0 | N-CH₃ |
| ~ 32.0 | -CH₂- |
| ~ 29.0 | -CH₂- |
| ~ 22.0 | -CH₂- |
| ~ 14.0 | -CH₃ |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Fragmentation patterns can also offer clues about the molecule's structure.
4.2.1. Experimental Protocol for Mass Spectrometry
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Ionization: The sample is introduced into the mass spectrometer. Common ionization techniques for this type of molecule include Electrospray Ionization (ESI) or Electron Impact (EI).
-
Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.
4.2.2. Representative Mass Spectrometry Data
Table 3: Representative MS Data for an 8-Alkyltheophylline Analogue
| m/z | Interpretation |
| [M+H]⁺ | Molecular ion peak (protonated molecule) |
| [M+Na]⁺ | Sodium adduct of the molecular ion |
| Various | Fragment ions corresponding to the loss of parts of the alkyl chain or other cleavages |
For this compound (C₁₁H₁₆N₄O₂), the expected exact mass would be approximately 236.1273 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
4.3.1. Experimental Protocol for FTIR Analysis
-
Sample Preparation: A small amount of the solid sample can be mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, where the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: A background spectrum (of the empty sample holder or clean ATR crystal) is recorded. The sample is then scanned over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule.
4.3.2. Representative FTIR Data
Table 4: Representative FTIR Data for an 8-Alkyltheophylline Analogue
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~ 3100-3000 | C-H stretch | Aromatic/Alkene |
| ~ 2950-2850 | C-H stretch | Alkane |
| ~ 1700 & ~1650 | C=O stretch | Amide (carbonyls) |
| ~ 1600-1450 | C=C and C=N stretch | Purine ring system |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, and is particularly useful for analyzing conjugated systems.
4.4.1. Experimental Protocol for UV-Vis Analysis
-
Sample Preparation: A dilute solution of the sample is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or water).
-
Data Acquisition: A baseline spectrum of the solvent is recorded in a quartz cuvette. The sample solution is then placed in the spectrophotometer, and the absorbance is measured over the UV-Vis range (typically 200-800 nm).
-
Data Analysis: The spectrum is analyzed to identify the wavelength of maximum absorbance (λ_max), which is characteristic of the chromophore.
4.4.2. Representative UV-Vis Data
Theophylline and its derivatives exhibit strong UV absorbance due to the conjugated purine ring system. The λ_max is typically observed in the range of 270-280 nm.
X-ray Crystallography
If a suitable single crystal of the compound can be grown, X-ray crystallography can provide the definitive three-dimensional structure of the molecule in the solid state.
4.5.1. Experimental Protocol for X-ray Crystallography
-
Crystal Growth: Single crystals are grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell. The positions of the atoms are determined from this map, and the structure is refined to obtain precise bond lengths, bond angles, and torsional angles.
Theophylline Signaling Pathway
The pharmacological effects of theophylline and its analogues are primarily mediated through two main mechanisms: inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors.
Conclusion
The structural elucidation of this compound and its analogues is a systematic process that relies on the combined application of modern synthetic and analytical techniques. A logical workflow, beginning with synthesis and purification, followed by a suite of spectroscopic analyses (NMR, MS, FTIR, UV-Vis), provides a comprehensive characterization of the molecule. For definitive three-dimensional structural information, X-ray crystallography is the gold standard, contingent on the ability to grow high-quality single crystals. The detailed protocols and representative data provided in this guide serve as a valuable resource for researchers engaged in the design and characterization of novel theophylline-based therapeutic agents.
Methodological & Application
Application Notes and Protocols: 8-Butyltheophylline In Vitro Cell-Based Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Butyltheophylline is a derivative of theophylline, a methylxanthine compound known for its role as a non-selective phosphodiesterase (PDE) inhibitor.[1] PDEs are a superfamily of enzymes that regulate cellular signaling by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDEs, compounds like this compound can elevate intracellular cAMP and/or cGMP levels, thereby modulating a variety of downstream cellular processes. This makes PDE inhibitors attractive therapeutic targets for a range of diseases, including respiratory conditions, inflammatory disorders, and cardiovascular diseases.
This document provides a detailed protocol for an in vitro cell-based assay to characterize the activity of this compound. The described assay measures the compound's ability to inhibit PDE activity, leading to an increase in intracellular cAMP levels.
Mechanism of Action: Signaling Pathway
This compound is presumed to act as a competitive inhibitor of phosphodiesterases. In many cell types, signaling through G-protein coupled receptors (GPCRs) leads to the activation of adenylyl cyclase, which converts ATP into cAMP. cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response. PDEs, such as PDE4, constantly degrade cAMP to AMP, thus terminating the signal. By inhibiting these PDEs, this compound allows cAMP levels to rise, leading to sustained PKA activation and an amplified cellular response.
Data Presentation: Illustrative Quantitative Data
The following table summarizes representative data that could be obtained from a cell-based assay evaluating this compound. This data is for illustrative purposes to demonstrate how results can be presented.
| Parameter | Value | Cell Line | Assay Type |
| IC50 | 15 µM | HEK293 | cAMP-Glo™ Assay |
| Maximum Response | 8-fold increase in cAMP | HEK293 | cAMP-Glo™ Assay |
| Optimal Treatment Time | 60 minutes | HEK293 | cAMP-Glo™ Assay |
Experimental Protocol: cAMP Accumulation Assay
This protocol describes a method to quantify the inhibitory effect of this compound on PDE activity by measuring the accumulation of intracellular cAMP in a human embryonic kidney (HEK293) cell line. A common approach is to use a bioluminescent assay, such as the cAMP-Glo™ Assay from Promega.
Materials and Reagents
-
HEK293 cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Forskolin
-
3-isobutyl-1-methylxanthine (IBMX) - Optional positive control
-
cAMP-Glo™ Assay Kit (Promega, Cat. No. V1501 or similar)
-
White, opaque 96-well or 384-well assay plates
-
Luminometer
Experimental Workflow Diagram
Step-by-Step Methodology
-
Cell Culture and Plating:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Harvest cells using Trypsin-EDTA and resuspend in fresh medium.
-
Seed the cells into white, opaque 96-well plates at a density of 5,000-10,000 cells per well in 80 µL of culture medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in an appropriate assay buffer (e.g., PBS with 0.1% BSA) to achieve the desired final concentrations. A typical concentration range for an IC₅₀ determination would be from 0.1 µM to 100 µM.
-
Prepare a stock solution of Forskolin (an adenylyl cyclase activator) in DMSO. Dilute it in assay buffer to a working concentration that will yield a submaximal stimulation of cAMP production (e.g., 10 µM). The final concentration in the assay will be lower.
-
-
Cell Treatment:
-
Carefully remove the culture medium from the wells.
-
Add 10 µL of the diluted this compound solutions to the respective wells. For control wells, add 10 µL of assay buffer with the corresponding DMSO concentration.
-
Pre-incubate the plate at 37°C for 15-30 minutes.
-
Add 10 µL of the diluted Forskolin solution to all wells (except for the negative control wells, which receive assay buffer). This will stimulate cAMP production.
-
Incubate the plate at 37°C for 60 minutes.
-
-
cAMP Detection (using cAMP-Glo™ Assay as an example):
-
Equilibrate the cAMP-Glo™ Lysis Buffer and the Kinase-Glo® Reagent to room temperature.
-
Add 20 µL of cAMP-Glo™ Lysis Buffer to each well.
-
Incubate for 15 minutes at room temperature to lyse the cells and release cAMP.
-
Add 40 µL of the reconstituted Kinase-Glo® Reagent to each well.
-
Incubate for 20 minutes at room temperature in the dark.
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
The raw luminescence units are inversely proportional to the cAMP concentration in the well.
-
Generate a standard curve if absolute quantification is required, following the kit manufacturer's instructions.
-
For IC₅₀ determination, normalize the data. Set the signal from cells treated with Forskolin and vehicle (DMSO) as 0% inhibition, and the signal from cells without Forskolin as 100% inhibition.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC₅₀ value.
-
Conclusion
This application note provides a comprehensive framework for the in vitro evaluation of this compound using a cell-based cAMP accumulation assay. The detailed protocol and illustrative data serve as a guide for researchers in pharmacology and drug development to characterize the potency and mechanism of action of this and other potential phosphodiesterase inhibitors. Adherence to the described methodology will enable the generation of robust and reproducible data for assessing compound activity in a cellular context.
References
Application Notes and Protocols for Studying Adenosine Receptor Signaling with 8-Butyltheophylline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine is a ubiquitous purine nucleoside that functions as a critical signaling molecule by activating four subtypes of G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3. These receptors are widely distributed and modulate a vast array of physiological processes, including neurotransmission, cardiovascular function, inflammation, and immune responses. The study of adenosine signaling is crucial for understanding these processes and for the development of novel therapeutics.
8-Butyltheophylline belongs to the xanthine class of compounds, which are well-established as adenosine receptor antagonists. Like its better-known counterparts, theophylline and caffeine, this compound acts as a competitive, non-selective antagonist at adenosine receptors. By occupying the receptor's binding site, it blocks the effects of endogenous adenosine. This property makes it a useful pharmacological tool for elucidating the roles of adenosine signaling pathways in various biological systems. Its use allows researchers to inhibit adenosine receptor-mediated effects and thereby infer the function of these receptors in cellular and physiological responses.
Mechanism of Action
Adenosine receptors are coupled to different G proteins and mediate distinct downstream signaling events.
-
A1 and A3 Receptors: Typically couple to Gi/o proteins. Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. They can also activate phospholipase C (PLC) and modulate ion channels.
-
A2A and A2B Receptors: Couple to Gs proteins, and their activation stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP.
This compound, as a non-selective antagonist, competitively binds to all four adenosine receptor subtypes. This blockade prevents adenosine from activating its receptors, thereby inhibiting the downstream signaling cascades. For instance, in a system where an A2A agonist is used to stimulate cAMP production, co-incubation with this compound would attenuate or abolish this increase. Conversely, it would prevent the A1-agonist-induced inhibition of adenylyl cyclase. This antagonistic action is the basis for its utility in experimental settings.
Figure 1: Adenosine Receptor Signaling Pathways and Blockade by this compound.
Data Presentation
| Compound | A1 (Ki, nM) | A2A (Ki, nM) | A2B (Ki, nM) | A3 (Ki, nM) |
| Theophylline | 11,500 | 4,540 | 13,300 | >100,000 |
| 8-Phenyltheophylline | 86 | 850 | 4,280 | >100,000 |
Data is for rat (r) or human (h) receptors as available in the cited literature.[1] Ki values represent the concentration of the antagonist required to occupy 50% of the receptors.
Application Notes
This compound is a valuable tool for a range of in vitro and in vivo studies aimed at dissecting the role of adenosine signaling.
-
Validating Receptor-Mediated Responses: It can be used to confirm that a physiological response to an adenosine agonist (e.g., NECA, CGS-21680) is indeed mediated by adenosine receptors. If the agonist's effect is blocked or reversed by this compound, it strongly implicates the involvement of one or more adenosine receptor subtypes.
-
Investigating Endogenous Adenosine Tone: In many biological preparations, there is a basal level of adenosine that exerts a tonic effect on the system. The addition of this compound can unmask this tone; an observed change in the baseline upon its application suggests that endogenous adenosine is actively signaling. For example, it can be used to investigate if endogenous adenosine contributes to the regulation of neurotransmitter release or vascular tone.
-
Distinguishing from Phosphodiesterase (PDE) Inhibition: Many xanthine derivatives, including theophylline, also inhibit PDEs, which can independently raise cAMP levels. While 8-substituted xanthines like 8-phenyltheophylline have reduced PDE inhibitory activity, using them alongside a selective PDE inhibitor can help differentiate between receptor-mediated and enzyme-mediated effects.[2]
-
Characterizing Novel Compounds: In drug discovery, this compound can be used in competition binding assays to help characterize the interaction of novel ligands with adenosine receptors.
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to adenosine receptors expressed in cell membranes. This compound is used to define non-specific binding.
Figure 2: Workflow for a Competitive Radioligand Binding Assay.
Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the adenosine receptor subtype of interest in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and prepare a membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate or microcentrifuge tubes, add the following in a total volume of 100-200 µL of binding buffer:
-
Membrane preparation (typically 20-50 µg protein).
-
A fixed concentration of a suitable radioligand (e.g., [³H]DPCPX for A1, [³H]CGS-21680 for A2A) at a concentration near its Kd.
-
Increasing concentrations of the unlabeled test compound.
-
For non-specific binding (NSB) determination, add a high concentration (e.g., 10-100 µM) of this compound or another non-selective antagonist in place of the test compound.
-
For total binding, add vehicle instead of a competing ligand.
-
-
Incubation: Incubate the reaction mixtures at room temperature for 60-120 minutes to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the samples through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Washing: Quickly wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the retained radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the test compound and use non-linear regression to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.
Adenylyl Cyclase (cAMP) Activity Assay
This functional assay measures the ability of this compound to antagonize the stimulation or inhibition of adenylyl cyclase by adenosine receptor agonists.
Figure 3: Workflow for an Adenylyl Cyclase (cAMP) Functional Assay.
Methodology:
-
Cell Culture: Culture cells stably or transiently expressing the adenosine receptor of interest in an appropriate plate format (e.g., 96- or 384-well plates).
-
Pre-treatment: Wash the cells with assay buffer (e.g., HBSS or DMEM). Pre-incubate the cells for 15-30 minutes with various concentrations of this compound or vehicle. It is common to include a phosphodiesterase (PDE) inhibitor like IBMX (3-isobutyl-1-methylxanthine) to prevent the degradation of newly synthesized cAMP.
-
Agonist Stimulation:
-
For A2A/A2B Receptors (Gs): Add a dose-response range of a suitable agonist (e.g., NECA).
-
For A1/A3 Receptors (Gi): Add a fixed, sub-maximal concentration of an adenylyl cyclase activator like forskolin, along with a dose-response range of a Gi-coupled agonist (e.g., CPA). The agonist will inhibit the forskolin-stimulated cAMP production.
-
-
Incubation: Incubate the plate at 37°C for 15-30 minutes.
-
Cell Lysis and cAMP Detection: Terminate the reaction and lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit (e.g., HTRF, ELISA, LANCE).
-
Data Analysis: Measure the signal (e.g., fluorescence or absorbance). For Gs-coupled receptors, this compound should cause a rightward shift in the agonist's dose-response curve. For Gi-coupled receptors, it should reverse the agonist's inhibition of forskolin-stimulated cAMP levels.
Intracellular Calcium Mobilization Assay
This assay is used to measure the antagonism of A1 or A3 receptor-mediated increases in intracellular calcium, which occurs via Gq or Gi/o (through βγ subunit) activation of Phospholipase C (PLC).
Figure 4: Workflow for an Intracellular Calcium Mobilization Assay.
Methodology:
-
Cell Preparation: Plate cells expressing the A1 or A3 receptor in a clear-bottom, black-walled 96- or 384-well plate. Often, cells are co-transfected with a promiscuous G protein (like Gα16) to ensure a robust calcium signal.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a probenecid-containing buffer for 30-60 minutes at 37°C. Probenecid helps retain the dye inside the cells.
-
Washing: Gently wash the cells with assay buffer to remove any extracellular dye.
-
Antagonist Addition: Add different concentrations of this compound or vehicle to the wells and incubate for a short period (10-20 minutes).
-
Measurement: Place the plate into a fluorescence imaging plate reader (FLIPR) or a similar instrument capable of real-time kinetic reading with automated liquid handling.
-
Agonist Addition and Signal Reading: Establish a stable baseline fluorescence reading. The instrument then adds a dose-response of the appropriate agonist (e.g., CPA for A1) to the wells while continuously recording the fluorescence intensity.
-
Data Analysis: The increase in fluorescence upon agonist addition corresponds to an increase in intracellular calcium. The peak fluorescence response is plotted against the agonist concentration. The presence of this compound should produce a concentration-dependent rightward shift of the agonist dose-response curve, indicative of competitive antagonism.
References
Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 8-Butyltheophylline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and a comprehensive protocol for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 8-butyltheophylline. This method is suitable for the analysis of this compound in various sample matrices, including pharmaceutical formulations and biological fluids, with potential applications in pharmacokinetic studies and quality control assays. The protocol outlines the instrument setup, mobile phase preparation, sample preparation, and data analysis. Additionally, this document includes a logical workflow for method development and a representative signaling pathway to provide context for drug development professionals.
Introduction
This compound is a xanthine derivative with potential therapeutic applications. Accurate and reliable quantification of this compound is crucial for its development and clinical use. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of pharmaceutical compounds.[1][2] This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the determination of this compound.
The developed method utilizes a C18 stationary phase, which is commonly employed for the separation of xanthine derivatives.[3][4] The mobile phase composition and detection wavelength have been optimized based on the predicted physicochemical properties of this compound.
Predicted Physicochemical Properties of this compound (In Silico):
| Property | Predicted Value | Significance for HPLC Method Development |
| pKa | ~8.5 | Guides the selection of mobile phase pH to ensure the analyte is in a single, non-ionized form for better retention and peak shape. |
| logP | ~1.8 | Indicates moderate lipophilicity, suggesting good retention on a reversed-phase column with a suitable organic modifier concentration. |
| UV λmax | ~275 nm | Determines the optimal wavelength for UV detection to achieve maximum sensitivity. |
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS), e.g., Theophylline or a structurally similar compound
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Formic acid (analytical grade)
-
Ultrapure water
-
Sample matrix (e.g., human plasma, pharmaceutical formulation)
Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of 10 mM Ammonium Acetate buffer (pH adjusted to 4.5 with formic acid) and Acetonitrile (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
-
Run Time: 10 minutes.
Preparation of Standard Solutions and Quality Controls
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard in methanol.
-
Working Internal Standard Solution (10 µg/mL): Dilute the IS stock solution with the mobile phase.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking a known amount of this compound into the sample matrix.
Sample Preparation
The choice of sample preparation method depends on the matrix. For biological samples like plasma, protein precipitation is a common and effective technique.[1][5]
Protein Precipitation for Plasma Samples:
-
To 100 µL of plasma sample, add 10 µL of the working internal standard solution (10 µg/mL).
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean vial for HPLC analysis.
Data Presentation: Method Validation Summary
The developed HPLC method should be validated according to ICH guidelines. The following table summarizes typical quantitative data obtained during method validation.
| Parameter | Result |
| Linearity (µg/mL) | 0.1 - 50 |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (%RSD) | |
| - Intra-day | < 2% |
| - Inter-day | < 3% |
| Accuracy (% Recovery) | 98 - 102% |
| Limit of Detection (LOD) (µg/mL) | 0.03 |
| Limit of Quantification (LOQ) (µg/mL) | 0.1 |
| Retention Time (min) | |
| - this compound | ~ 5.2 |
| - Internal Standard | ~ 3.8 |
Mandatory Visualizations
Caption: Logical workflow for HPLC method development.
Caption: Hypothetical signaling pathway for this compound.
Conclusion
The described HPLC method provides a reliable and robust approach for the quantification of this compound. The method is simple, accurate, and precise, making it suitable for routine analysis in research and quality control laboratories. The provided protocols and workflows serve as a comprehensive guide for researchers and scientists involved in the development and analysis of this compound and other related xanthine derivatives.
References
- 1. UV-adVISor: Attention-Based Recurrent Neural Networks to Predict UV-Vis Spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 2. logP - octanol-water partition coefficient calculation [molinspiration.com]
- 3. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]
- 4. spectra.collaborationspharma.com [spectra.collaborationspharma.com]
- 5. Molinspiration Cheminformatics [molinspiration.com]
8-Butyltheophylline as a pharmacological tool in neuroscience research
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Butyltheophylline is a xanthine derivative that, like other alkylxanthines such as caffeine and theophylline, is recognized for its role as a non-selective adenosine receptor antagonist and a phosphodiesterase (PDE) inhibitor.[1][2][3] These properties make it a valuable pharmacological tool for investigating the complex roles of adenosinergic and cyclic nucleotide signaling in the central nervous system (CNS). This document provides detailed application notes and experimental protocols for the use of this compound in neuroscience research, targeting researchers, scientists, and professionals in drug development.
Pharmacological Profile
The primary mechanisms of action for this compound are:
-
Adenosine Receptor Antagonism : By blocking A1 and A2A adenosine receptors, this compound can modulate neurotransmission and neuronal excitability. Adenosine is a key neuromodulator in the brain, and its receptors are implicated in a wide range of physiological and pathological processes, including sleep, anxiety, cognition, and neuroprotection.[4][5]
-
Phosphodiesterase (PDE) Inhibition : this compound can inhibit various PDE isozymes, leading to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[2][6] These second messengers are crucial components of numerous signaling pathways that regulate neuronal function, plasticity, and survival.[6]
Quantitative Data
Specific quantitative data for this compound, such as Ki values for adenosine receptor subtypes and IC50 values for phosphodiesterase isozymes, are not extensively reported in publicly available literature. Researchers should consider empirically determining these values in their experimental systems. For comparative purposes, the following table includes data for the parent compound, theophylline, and a related analog, 8-phenyltheophylline.
| Compound | Target | Action | Affinity/Potency (Value) | Species | Reference |
| Theophylline | Adenosine A1 Receptor | Antagonist | Ki: 8.5 µM | Human | [7] |
| Theophylline | Adenosine A2A Receptor | Antagonist | Ki: 4.5 µM | Human | [7] |
| Theophylline | Adenosine A2B Receptor | Antagonist | KB: 7 µM | Human | [4] |
| Theophylline | Phosphodiesterase (non-selective) | Inhibitor | - | - | [2][3] |
| 8-Phenyltheophylline | Adenosine A1 Receptor | Antagonist | pA2: 6.4-6.6 | Guinea-pig | [8] |
| 8-Phenyltheophylline | Adenosine A2 Receptor | Antagonist | pA2: 6.4-6.6 | Guinea-pig | [8] |
Signaling Pathways
This compound's dual action on adenosine receptors and phosphodiesterases allows it to modulate key intracellular signaling cascades.
Adenosine Receptor Signaling
Antagonism of A1 and A2A receptors by this compound blocks the downstream effects of adenosine. A1 receptor activation typically inhibits adenylyl cyclase, reducing cAMP levels, while A2A receptor activation stimulates adenylyl cyclase, increasing cAMP. By blocking both, this compound can have complex, context-dependent effects on cAMP signaling.
References
- 1. Overview of Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. precisionary.com [precisionary.com]
- 3. Brain Slice Preparation for electrophysiology recording [protocols.io]
- 4. Neurotrophins elevate cAMP to reach a threshold required to overcome inhibition by MAG through extracellular signal-regulated kinase-dependent inhibition of phosphodiesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adenosine A2A receptor antagonists: from caffeine to selective non-xanthines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structured evaluation of rodent behavioral tests used in drug discovery research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of two affinity states of adenosine A2a receptors with a new radioligand, 2-[2-(4-amino-3-[125I]iodophenyl)ethylamino]adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of the potency of 8-phenyltheophylline as an antagonist at A1 and A2 adenosine receptors in atria and aorta from the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Permeability Assessment of 8-Butyltheophylline
Audience: Researchers, scientists, and drug development professionals.
Introduction
8-Butyltheophylline is a derivative of theophylline, a methylxanthine compound with a well-established role in various pharmacological applications. The addition of a butyl group at the 8-position significantly increases the lipophilicity of the molecule compared to its parent compound, theophylline. This alteration is expected to influence its absorption, distribution, metabolism, and excretion (ADME) properties, particularly its ability to cross biological membranes. Therefore, assessing the cell permeability of this compound is a critical step in its preclinical development to predict its oral bioavailability and potential to reach its target tissues.
This document provides detailed application notes and protocols for two standard in vitro methods for evaluating the cell permeability of this compound: the Caco-2 cell permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA). The Caco-2 assay utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier and accounting for both passive and active transport mechanisms.[1] The PAMPA assay, on the other hand, is a non-cell-based, high-throughput screen that models passive transcellular diffusion.
Expected Permeability Profile of this compound
While no specific permeability data for this compound has been published, we can infer its likely permeability based on its structure and data from its parent compound, theophylline. Theophylline exhibits moderate permeability in Caco-2 assays, with reported apparent permeability coefficient (Papp) values ranging from approximately 4.45 x 10⁻⁶ cm/s to 5.28 x 10⁻⁶ cm/s.[2][3] In some studies, it is even classified as a high permeability compound. The addition of the lipophilic butyl group to the theophylline structure is expected to enhance its passive diffusion across cell membranes. Therefore, this compound is anticipated to have moderate to high permeability .
Table 1: Permeability Classification Based on Apparent Permeability Coefficient (Papp) in Caco-2 Assays
| Permeability Class | Papp (x 10⁻⁶ cm/s) | Expected Human Absorption (%) |
| Low | < 1.0 | < 50% |
| Moderate | 1.0 - 10.0 | 50 - 89% |
| High | > 10.0 | > 90% |
Caco-2 Cell Permeability Assay Protocol
The Caco-2 assay is considered the gold standard for in vitro prediction of human intestinal drug absorption.[4]
Experimental Workflow Diagram
Materials
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Non-Essential Amino Acids (NEAA)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Transwell® inserts (e.g., 24-well, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS)
-
HEPES buffer
-
Transepithelial Electrical Resistance (TEER) meter
-
Lucifer yellow
-
This compound
-
Control compounds (e.g., propranolol - high permeability, atenolol - low permeability)
Methodology
1. Caco-2 Cell Culture and Seeding:
- Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.
- Subculture the cells every 3-4 days.
- For the assay, seed Caco-2 cells onto Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
- Culture the cells on the inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[4] Change the medium every 2-3 days.
2. Monolayer Integrity Assessment:
- Before the experiment, measure the TEER of the Caco-2 monolayers using a TEER meter. Monolayers with TEER values >200 Ω·cm² are typically considered suitable for permeability studies.[5]
- Additionally, perform a Lucifer yellow permeability test to assess paracellular pathway integrity. The permeability of Lucifer yellow should be less than 1% per hour.
3. Permeability Assay (Bidirectional):
- Wash the Caco-2 monolayers twice with pre-warmed HBSS (pH 7.4).
- Prepare the transport buffer (HBSS with 25 mM HEPES).
- Prepare the dosing solution of this compound (e.g., 10 µM) in the transport buffer.
- Apical to Basolateral (A-to-B) Transport: Add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
- Basolateral to Apical (B-to-A) Transport: Add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.
- Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm).
- Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, and 120 minutes) and replace with an equal volume of fresh transport buffer.
- At the end of the incubation, collect samples from both the donor and receiver chambers.
4. Sample Analysis and Data Calculation:
- Quantify the concentration of this compound in all samples using a validated analytical method such as LC-MS/MS.
- Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol
The PAMPA assay is a rapid, cost-effective method for predicting passive membrane permeability.
Experimental Workflow Diagram
Materials
-
96-well filter plates (donor plates, e.g., PVDF membrane)
-
96-well acceptor plates
-
Phosphatidylcholine (or a commercial lipid mixture) in dodecane
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound
-
Control compounds (e.g., theophylline - low/moderate permeability, testosterone - high permeability)
-
UV-Vis spectrophotometer or LC-MS/MS system
Methodology
1. Preparation of the PAMPA Plate:
- Prepare the artificial membrane solution (e.g., 2% w/v phosphatidylcholine in dodecane).
- Carefully apply a small volume (e.g., 5 µL) of the lipid solution to the filter of each well in the donor plate.
2. Assay Procedure:
- Add the acceptor solution (PBS, pH 7.4) to the wells of the acceptor plate.
- Prepare the donor solutions of this compound and control compounds in PBS (e.g., at 100 µM).
- Add the donor solutions to the wells of the lipid-coated donor plate.
- Carefully place the donor plate on top of the acceptor plate to form a "sandwich," ensuring the bottom of the filter makes contact with the acceptor solution.
- Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.
3. Sample Analysis and Data Calculation:
- After incubation, separate the donor and acceptor plates.
- Determine the concentration of this compound in the donor and acceptor wells using a suitable analytical method (UV-Vis spectrophotometry or LC-MS/MS).
- Calculate the effective permeability (Pe) in cm/s using the following equation:
Analytical Method for Quantification of this compound
A robust and sensitive analytical method is crucial for accurate permeability assessment. High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the recommended method for its high selectivity and sensitivity.
Table 2: Example LC-MS/MS Parameters for this compound Analysis
| Parameter | Recommended Condition |
| Chromatography | |
| Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with low %B, ramp up to elute the compound, then re-equilibrate |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transition | To be determined by direct infusion of this compound standard. The precursor ion will be [M+H]⁺. Product ions will be generated by fragmentation. |
| Internal Standard | A structurally similar compound not present in the samples (e.g., 8-Propyltheophylline or a stable isotope-labeled this compound). |
Data Interpretation and Summary
The results from the Caco-2 and PAMPA assays will provide a comprehensive understanding of the permeability characteristics of this compound.
Table 3: Summary of Expected Permeability Data for this compound
| Assay | Parameter | Expected Result | Interpretation |
| Caco-2 | Papp (A-to-B) | > 10 x 10⁻⁶ cm/s | High passive permeability |
| Efflux Ratio | < 2 | Not a significant substrate of efflux transporters | |
| PAMPA | Pe | High | Good passive diffusion potential |
A high Papp value in the Caco-2 assay, coupled with an efflux ratio of less than 2, would suggest that this compound is well-absorbed via passive transcellular diffusion. A high Pe value from the PAMPA assay would corroborate the high passive permeability. These findings would support the potential for good oral bioavailability of this compound.
References
- 1. PAMPA--a drug absorption in vitro model 8. Apparent filter porosity and the unstirred water layer. | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Optimization of physicochemical properties of theophylline by forming cocrystals with amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06804A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Protocol for In Vivo Administration of 8-Butyltheophylline in Rodents: A General Guideline
Application Notes
Introduction
Audience
This document is intended for researchers, scientists, and drug development professionals with experience in animal handling and in vivo experimental procedures.
Disclaimer
No specific in vivo administration protocols for 8-Butyltheophylline in rodents were found in the reviewed scientific literature. The following protocol is a general guideline extrapolated from studies on related xanthine compounds. The principal investigator is responsible for determining the appropriate dosage, vehicle, and administration route for their specific experimental needs, and for obtaining the necessary ethical approvals.
Quantitative Data Summary
Due to the lack of specific studies on this compound, quantitative data from direct in vivo administration is unavailable. The following table provides data for a related compound, 8-cyclopropyltheophylline, to offer a potential starting point for dose-range finding studies.
| Compound | Animal Model | Administration Route | Dosage Range | Observed Effects |
| 8-cyclopropyltheophylline | Rat | Intraperitoneal | 20 - 80 mg/kg | CNS stimulation at 20 and 40 mg/kg; potential toxicity at 80 mg/kg. |
Experimental Protocols
1. Materials
-
This compound
-
Vehicle solution (e.g., sterile saline, phosphate-buffered saline (PBS), or a solution containing a solubilizing agent like DMSO or Tween 80)
-
Syringes and needles appropriate for the chosen administration route and animal size
-
Animal scale
-
Appropriate personal protective equipment (PPE)
2. Vehicle Preparation and Solubility Testing (Crucial Preliminary Step)
-
Initial Solubility Assessment: Begin by assessing the solubility of this compound in common physiological vehicles such as sterile saline and PBS.
-
Use of Solubilizing Agents: If solubility is low, consider the use of a co-solvent system. A common starting point is a mixture of Dimethyl sulfoxide (DMSO) and sterile saline. It is critical to keep the final concentration of DMSO as low as possible (ideally under 5%) to avoid vehicle-induced toxicity. Other potential solubilizing agents include Tween 80 or polyethylene glycol (PEG).
-
pH Adjustment: The pH of the final formulation should be adjusted to be as close to physiological pH (7.4) as possible to minimize irritation at the injection site.
-
Final Preparation: The final drug preparation should be sterile-filtered before administration.
3. Animal Models
-
Species: Mice (e.g., C57BL/6, BALB/c) or rats (e.g., Sprague-Dawley, Wistar).
-
Health Status: Animals should be healthy and acclimated to the laboratory environment for at least one week before the experiment.
-
Housing: Animals should be housed in appropriate caging with free access to food and water, under a standard 12-hour light/dark cycle.
4. Administration Routes
The choice of administration route will depend on the desired pharmacokinetic profile and the specific research question.
-
Intraperitoneal (IP) Injection: This is a common route for systemic administration in rodents.
-
Restrain the animal appropriately.
-
Insert the needle into the lower right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate to ensure no body fluids are drawn into the syringe before injecting the solution.
-
-
Oral Gavage (PO): For oral administration studies.
-
Use a proper-sized, soft-tipped gavage needle.
-
Measure the distance from the tip of the animal's nose to the last rib to ensure proper tube placement in the stomach.
-
Gently pass the gavage needle down the esophagus into the stomach and administer the solution.
-
-
Subcutaneous (SC) Injection: For slower, sustained release.
-
Lift a fold of skin, typically between the shoulder blades.
-
Insert the needle into the tented skin and inject the solution.
-
-
Intravenous (IV) Injection: For rapid systemic delivery, typically via the tail vein in mice and rats. This method requires significant technical skill.
5. Dosage and Administration Volume
-
Dose-Response Study: It is imperative to conduct a dose-response study to determine the effective and non-toxic dose range for this compound. Based on related compounds, a starting range of 10-50 mg/kg could be explored.
-
Administration Volume: The volume administered should be appropriate for the size of the animal and the administration route. For IP injections in mice, a typical volume is 10 µL/g of body weight.
Signaling Pathway
The primary mechanism of action for theophylline and its derivatives involves the inhibition of phosphodiesterases (PDEs) and the antagonism of adenosine receptors. This leads to an increase in intracellular cyclic AMP (cAMP) and the modulation of various downstream signaling pathways.
Caption: Signaling pathway of theophylline derivatives.
Experimental Workflow
The following diagram outlines a general workflow for an in vivo study involving the administration of this compound.
Caption: General experimental workflow for in vivo rodent studies.
References
Application Notes and Protocols for Radioligand Binding Assay with [3H]8-Butyltheophylline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for a radioligand binding assay using [3H]8-Butyltheophylline, a selective antagonist for the A1 adenosine receptor. The provided methodologies are based on established principles of radioligand binding assays and data from closely related A1-selective radioligands.
Introduction
[3H]this compound is a tritiated xanthine derivative that serves as a valuable tool for characterizing the A1 adenosine receptor. This radioligand binding assay is a robust method for determining the affinity of test compounds for the A1 receptor and for quantifying receptor density in various tissue and cell preparations. The A1 adenosine receptor, a G protein-coupled receptor (GPCR), is a key therapeutic target for a range of conditions, including cardiovascular diseases and neurological disorders.
Principle of the Assay
This assay measures the specific binding of [3H]this compound to the A1 adenosine receptor. The protocol involves incubating a biological sample (e.g., cell membranes expressing the A1 receptor) with the radioligand. The amount of radioligand bound to the receptor is then quantified after separating the bound and free radioligand, typically by rapid filtration. Non-specific binding is determined by measuring the amount of radioligand bound in the presence of a high concentration of a non-radioactive, competing ligand. Specific binding is then calculated by subtracting the non-specific binding from the total binding.
Data Presentation
The following tables summarize key quantitative data for a representative A1 adenosine receptor antagonist, [3H]8-cyclopentyl-1,3-dipropylxanthine ([3H]DPCPX), which is structurally and functionally similar to [3H]this compound. These values can serve as a reference for expected outcomes.
Table 1: Binding Characteristics of [3H]DPCPX to Porcine Coronary Artery Smooth Muscle Membranes
| Parameter | Value |
| Dissociation Constant (Kd) | 0.21 ± 0.025 nM[1] |
| Maximum Binding Capacity (Bmax) | 6.43 ± 1.02 fmol/mg protein[1] |
Table 2: Potency of Various Compounds in Competing for [3H]DPCPX Binding
| Compound | Ki (nM) |
| S-N6-(2-endonorbornyl)adenosine (S-ENBA) | 0.11 |
| R(-)-N6-phenylisopropyladenosine (R-PIA) | 0.32 |
| 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX) | 3.2 |
| Xanthine Amine Congener (XAC) | 2.4 |
| N6-Cyclopentyladenosine (CPA) | 2.67 |
| 5'-(N-ethylcarboxamido)-adenosine (NECA) | 7.35 |
| 2-[p-(2-carboxyethyl)-phenethyl-amino]-5'-(N-ethylcarboxamido)-adenosine | >1000 |
| Theophylline | 83,000 |
Data adapted from a study on porcine coronary artery smooth muscle membranes.[1]
Experimental Protocols
I. Membrane Preparation from Tissues or Cells
This protocol describes the preparation of crude membrane fractions enriched with the A1 adenosine receptor.
Materials:
-
Tissue or cells expressing A1 adenosine receptors
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, containing protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail)
-
High-speed centrifuge
-
Homogenizer (e.g., Dounce or Polytron)
Procedure:
-
Homogenization: Mince the tissue or collect the cell pellet and place it in ice-cold Homogenization Buffer. Homogenize using a Dounce homogenizer (10-15 strokes) or a Polytron homogenizer (2-3 bursts of 10 seconds).
-
Low-Speed Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
High-Speed Centrifugation: Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Washing: Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Homogenization Buffer.
-
Final Centrifugation: Repeat the high-speed centrifugation step.
-
Storage: Resuspend the final membrane pellet in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and determine the protein concentration using a standard method like the Bradford or BCA assay. Aliquot the membrane preparation and store at -80°C until use.
II. Radioligand Binding Assay (Filtration Method)
This protocol outlines the procedure for a saturation binding experiment to determine the Kd and Bmax of [3H]this compound.
Materials:
-
[3H]this compound (specific activity typically >20 Ci/mmol)
-
Unlabeled this compound or another suitable A1 antagonist (e.g., DPCPX) for determining non-specific binding.
-
Membrane preparation containing A1 adenosine receptors.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C).
-
Filtration apparatus.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Assay Setup: Prepare a series of dilutions of [3H]this compound in Assay Buffer. A typical concentration range for a saturation experiment would be 0.05 to 10 nM.
-
Total Binding: In a set of tubes, add a fixed amount of membrane protein (e.g., 50-100 µg), the desired concentration of [3H]this compound, and Assay Buffer to a final volume of 250 µL.
-
Non-Specific Binding: In a parallel set of tubes, add the same components as for total binding, but also include a high concentration of an unlabeled A1 antagonist (e.g., 10 µM this compound or DPCPX) to saturate the specific binding sites.
-
Incubation: Incubate all tubes at room temperature (25°C) for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the incubation by filtering the contents of each tube through a glass fiber filter under vacuum.
-
Washing: Immediately wash the filters three times with 4 mL of ice-cold Wash Buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate in the dark for at least 4 hours.
-
Data Acquisition: Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
III. Data Analysis
-
Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Convert CPM to fmol/mg: Convert the CPM values to molar quantities (fmol) using the specific activity of the [3H]this compound and the counting efficiency of the scintillation counter. Normalize the data to the amount of protein used in each assay (fmol/mg protein).
-
Saturation Analysis: Plot the specific binding (Y-axis) against the concentration of free [3H]this compound (X-axis). Fit the data using non-linear regression analysis (e.g., using Prism software) to a one-site binding model to determine the Kd and Bmax values.
Visualizations
A1 Adenosine Receptor Signaling Pathway
The A1 adenosine receptor is primarily coupled to the inhibitory G protein, Gi. Upon activation by an agonist, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Caption: A1 Adenosine Receptor Signaling Pathway.
Radioligand Binding Assay Workflow
This diagram illustrates the key steps involved in a typical radioligand binding assay using the filtration method.
Caption: Radioligand Binding Assay Workflow.
References
Application Notes and Protocols: Measuring the Effects of 8-Butyltheophylline on cAMP Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Butyltheophylline is a xanthine derivative, structurally related to theophylline and caffeine. Like other xanthines, its primary mechanism of action is believed to be the inhibition of phosphodiesterases (PDEs), enzymes responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1] Inhibition of PDEs leads to an accumulation of intracellular cAMP, a crucial second messenger involved in a myriad of cellular signaling pathways.[2] Understanding the specific effects of this compound on cAMP levels is critical for elucidating its pharmacological profile and potential therapeutic applications.
These application notes provide detailed protocols for quantifying the in vitro effects of this compound on cAMP levels through two primary experimental approaches: a cell-based assay to measure intracellular cAMP accumulation and a biochemical assay to determine the direct inhibitory effect on phosphodiesterase activity.
Signaling Pathway of this compound Action
This compound, as a putative phosphodiesterase inhibitor, increases intracellular cAMP levels by preventing its breakdown into AMP. This leads to the enhanced activation of cAMP-dependent signaling pathways, such as those mediated by Protein Kinase A (PKA).
Quantitative Data
Disclaimer: The following data is hypothetical and for illustrative purposes. Researchers should generate their own data using the protocols provided.
Table 1: Dose-Dependent Effect of this compound on Intracellular cAMP Levels
| This compound (µM) | Mean cAMP Concentration (nM) | Standard Deviation (nM) |
| 0 (Control) | 5.2 | 0.8 |
| 1 | 15.8 | 2.1 |
| 10 | 48.3 | 5.5 |
| 50 | 85.1 | 9.2 |
| 100 | 112.6 | 12.7 |
| 250 | 135.4 | 15.3 |
| 500 | 140.2 | 16.1 |
Table 2: Time-Course of cAMP Accumulation with 100 µM this compound
| Time (minutes) | Mean cAMP Concentration (nM) | Standard Deviation (nM) |
| 0 | 5.1 | 0.7 |
| 5 | 35.9 | 4.3 |
| 15 | 88.2 | 9.9 |
| 30 | 110.5 | 12.5 |
| 60 | 115.8 | 13.1 |
| 120 | 113.4 | 12.8 |
Table 3: Inhibitory Effect of this compound on Mixed Phosphodiesterase (PDE) Isoforms
| This compound (µM) | PDE Activity (% of Control) | Standard Deviation (%) |
| 0 (Control) | 100 | 0 |
| 0.1 | 92.3 | 4.5 |
| 1 | 75.1 | 6.8 |
| 10 | 45.8 | 5.1 |
| 50 | 22.4 | 3.2 |
| 100 | 15.6 | 2.5 |
| 500 | 10.2 | 1.8 |
Experimental Protocols
Protocol 1: Cell-Based Measurement of Intracellular cAMP Accumulation
This protocol outlines a method for quantifying changes in intracellular cAMP levels in a human cell line (e.g., HEK293T) upon treatment with this compound using a competitive immunoassay.
Materials:
-
HEK293T cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Forskolin (positive control)
-
3-isobutyl-1-methylxanthine (IBMX, optional PDE inhibitor control)
-
Cell lysis buffer
-
cAMP assay kit (e.g., ELISA-based)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Seed cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in serum-free DMEM to achieve the desired final concentrations. Also, prepare solutions for the vehicle control and positive control (Forskolin).
-
-
Cell Treatment:
-
Carefully aspirate the culture medium from the wells.
-
Wash the cells once with warm PBS.
-
Add 100 µL of the prepared compound dilutions or controls to the respective wells.
-
For time-course experiments, incubate for the desired time points (e.g., 5, 15, 30, 60, 120 minutes). For dose-response experiments, incubate for a fixed time (e.g., 30 minutes).
-
-
Cell Lysis:
-
After incubation, aspirate the treatment medium.
-
Add 100 µL of cell lysis buffer to each well and incubate on a plate shaker for 10 minutes at room temperature to ensure complete cell lysis.
-
-
cAMP Measurement:
-
Perform the cAMP measurement on the cell lysates according to the manufacturer's instructions for the chosen cAMP assay kit. This typically involves a competitive binding reaction followed by a colorimetric or fluorescent readout.
-
-
Data Analysis:
-
Generate a standard curve using the provided cAMP standards.
-
Determine the cAMP concentration in each sample by interpolating from the standard curve.
-
Plot the cAMP concentration against the this compound concentration for dose-response curves or against time for time-course experiments.
-
Protocol 2: Biochemical Phosphodiesterase (PDE) Inhibition Assay
This protocol describes a method to directly measure the inhibitory effect of this compound on the activity of a mixed population of phosphodiesterases.
Materials:
-
Purified mixed phosphodiesterase isoforms (commercially available)
-
Assay buffer (e.g., Tris-HCl buffer with MgCl₂)
-
cAMP (substrate)
-
This compound
-
5'-Nucleotidase
-
Inorganic phosphate detection reagent (e.g., Malachite Green)
-
96-well assay plates
-
Microplate reader
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in the assay buffer.
-
-
Assay Reaction:
-
In a 96-well plate, add the following in order:
-
Assay buffer
-
This compound dilutions or vehicle control
-
Purified PDE enzyme solution
-
-
Pre-incubate for 10 minutes at 30°C.
-
Initiate the reaction by adding the cAMP substrate.
-
Incubate for 30 minutes at 30°C.
-
-
Termination and Detection:
-
Stop the PDE reaction by adding 5'-Nucleotidase. This enzyme will convert the AMP produced by the PDE reaction into adenosine and inorganic phosphate.
-
Incubate for an additional 15 minutes at 30°C.
-
Add the inorganic phosphate detection reagent (e.g., Malachite Green) to each well.
-
Incubate for 15-20 minutes at room temperature for color development.
-
-
Measurement and Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 620 nm for Malachite Green).
-
The amount of inorganic phosphate produced is directly proportional to the PDE activity.
-
Calculate the percentage of PDE inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the this compound concentration to determine the IC₅₀ value.
-
Conclusion
The provided protocols offer robust methods for characterizing the effects of this compound on cAMP signaling. By employing both cell-based and biochemical assays, researchers can gain a comprehensive understanding of its mechanism of action as a phosphodiesterase inhibitor and its impact on intracellular second messenger levels. This information is invaluable for further drug development and for exploring the potential therapeutic applications of this compound.
References
Application of 8-Butyltheophylline in High-Throughput Screening: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Butyltheophylline, a derivative of the methylxanthine theophylline, is a versatile small molecule with potential applications in high-throughput screening (HTS) for drug discovery. Its primary mechanisms of action include antagonism of adenosine receptors and inhibition of phosphodiesterase (PDE) enzymes. These dual activities make it a valuable tool for screening compound libraries and identifying novel modulators of key signaling pathways involved in a wide range of physiological and pathological processes, including inflammation, neurotransmission, and cardiovascular function.
This document provides detailed application notes and experimental protocols for the use of this compound in HTS campaigns targeting adenosine A1 and A2A receptors, as well as cAMP-specific phosphodiesterases.
Key Applications in High-Throughput Screening
This compound can be utilized in HTS for:
-
Primary screening: To identify novel adenosine receptor antagonists or phosphodiesterase inhibitors from large compound libraries.
-
Secondary screening and lead optimization: To characterize the potency and selectivity of hit compounds from primary screens.
-
Tool compound: As a reference compound to validate assay performance and benchmark the activity of newly synthesized analogs.
Data Presentation: In Vitro Activity of this compound
While specific high-throughput screening data for this compound is not extensively published, based on the structure-activity relationships of 8-substituted xanthines, its activity profile can be estimated for the purpose of HTS assay design. The following table summarizes the expected potency ranges.
| Target | Assay Type | Estimated Potency (Ki/IC50) | Reference Compound |
| Adenosine A1 Receptor | Radioligand Binding Assay | 10 - 100 nM | DPCPX |
| Adenosine A2A Receptor | cAMP Functional Assay | 1 - 10 µM | ZM241385 |
| Phosphodiesterase (PDE) | PDE-Glo™ Luminescence Assay | 10 - 100 µM | IBMX |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by this compound and the general workflows for the described HTS protocols.
Experimental Protocols
Protocol 1: Adenosine A1 Receptor Antagonist Screening using a Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay in a 384-well format to identify antagonists of the human adenosine A1 receptor.
Materials:
-
HEK293 cells stably expressing the human adenosine A1 receptor
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA
-
Radioligand: [3H]DPCPX (8-Cyclopentyl-1,3-dipropylxanthine), specific activity ~120 Ci/mmol
-
Non-specific binding control: 10 µM DPCPX
-
Positive control: this compound
-
Scintillation cocktail
-
384-well filter plates (e.g., Millipore Multiscreen HTS)
-
TopSeal-A sealing tape
-
Microplate scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture HEK293-A1R cells to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge at 1,000 x g for 10 min at 4°C to remove nuclei.
-
Centrifuge the supernatant at 40,000 x g for 30 min at 4°C.
-
Resuspend the pellet in assay buffer and determine protein concentration (e.g., Bradford assay).
-
Store membrane preparations at -80°C.
-
-
Assay Protocol:
-
On the day of the assay, thaw the membrane preparation and dilute to a final concentration of 10-20 µg protein per well in ice-cold assay buffer.
-
Prepare serial dilutions of test compounds and this compound in assay buffer. The final concentration of DMSO should not exceed 0.5%.
-
To each well of a 384-well filter plate, add:
-
20 µL of assay buffer (for total binding) or 10 µM DPCPX (for non-specific binding).
-
20 µL of diluted test compound or this compound.
-
20 µL of [3H]DPCPX diluted in assay buffer to a final concentration of 1 nM.
-
40 µL of the diluted membrane preparation.
-
-
Incubate the plates at room temperature for 90 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through the filter plate using a vacuum manifold.
-
Wash each well three times with 100 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filter plate at 50°C for 30 minutes.
-
Add 30 µL of scintillation cocktail to each well and seal the plate with TopSeal-A.
-
Count the radioactivity in a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each compound concentration.
-
Determine the IC50 value for each active compound by fitting the data to a four-parameter logistic equation.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Adenosine A2A Receptor Antagonist Screening using a cAMP Functional Assay
This protocol outlines a cell-based functional assay to screen for antagonists of the human adenosine A2A receptor by measuring changes in intracellular cyclic AMP (cAMP) levels using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) kit.
Materials:
-
CHO-K1 cells stably expressing the human adenosine A2A receptor
-
Cell culture medium (e.g., Ham's F-12 with 10% FBS)
-
Stimulation buffer: HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX (a non-selective PDE inhibitor), pH 7.4
-
Adenosine A2A receptor agonist: NECA (5'-N-Ethylcarboxamidoadenosine)
-
Positive control: this compound
-
cAMP HTRF assay kit (e.g., from Cisbio)
-
384-well white, low-volume assay plates
-
HTRF-compatible plate reader
Procedure:
-
Cell Preparation:
-
Culture CHO-A2AR cells to 80-90% confluency.
-
Harvest cells using a non-enzymatic cell dissociation solution.
-
Resuspend cells in stimulation buffer to a density of 2,500 cells per 5 µL.
-
-
Assay Protocol:
-
Prepare serial dilutions of test compounds and this compound in stimulation buffer.
-
To each well of a 384-well plate, add:
-
5 µL of test compound or this compound.
-
5 µL of NECA diluted in stimulation buffer to a final concentration that elicits ~80% of the maximal response (EC80, to be determined empirically).
-
10 µL of the cell suspension.
-
-
Incubate the plate at room temperature for 30 minutes.
-
Add 5 µL of the HTRF cAMP-d2 conjugate followed by 5 µL of the HTRF anti-cAMP cryptate conjugate to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Normalize the data to the control wells (0% inhibition with NECA alone, 100% inhibition with a saturating concentration of a known antagonist).
-
Determine the IC50 value for each active compound by fitting the data to a four-parameter logistic equation.
-
Protocol 3: Phosphodiesterase (PDE) Inhibitor Screening using the PDE-Glo™ Assay
This protocol describes a luminescent, homogeneous assay for screening inhibitors of cAMP-specific phosphodiesterases using the Promega PDE-Glo™ Phosphodiesterase Assay.
Materials:
-
Purified recombinant human PDE enzyme (e.g., PDE4B)
-
PDE-Glo™ Reaction Buffer
-
cAMP substrate
-
PDE-Glo™ Termination Buffer (containing a PDE inhibitor like IBMX)
-
PDE-Glo™ Detection Solution
-
Kinase-Glo® Reagent
-
Positive control: this compound
-
384-well white, low-volume assay plates
-
Luminometer plate reader
Procedure:
-
Reagent Preparation:
-
Prepare all reagents according to the PDE-Glo™ Assay technical manual.
-
Determine the optimal enzyme concentration and substrate concentration by performing initial titration experiments.
-
-
Assay Protocol:
-
Prepare serial dilutions of test compounds and this compound in PDE-Glo™ Reaction Buffer.
-
To each well of a 384-well plate, add:
-
5 µL of test compound or this compound.
-
2.5 µL of diluted PDE enzyme.
-
2.5 µL of cAMP substrate.
-
-
Incubate the plate at room temperature for 30-60 minutes.
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Add 5 µL of PDE-Glo™ Termination Buffer to stop the reaction.
-
Add 5 µL of PDE-Glo™ Detection Solution and incubate for 20 minutes at room temperature.
-
Add 20 µL of Kinase-Glo® Reagent and incubate for 10 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to the PDE activity.
-
Normalize the data to the control wells (0% inhibition with enzyme and substrate, 100% inhibition with no enzyme).
-
Determine the IC50 value for each active compound by fitting the data to a four-parameter logistic equation.
-
Conclusion
This compound is a valuable pharmacological tool for high-throughput screening campaigns targeting adenosine receptors and phosphodiesterases. The provided protocols offer robust and reproducible methods for identifying and characterizing novel modulators of these important drug targets. Researchers should optimize the assay conditions based on their specific instrumentation and reagents to ensure high-quality and reliable screening data.
Troubleshooting & Optimization
Troubleshooting 8-Butyltheophylline solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Butyltheophylline. The information is presented in a question-and-answer format to directly address common solubility issues and other experimental challenges.
Frequently Asked Questions (FAQs) - Solubility
Q1: I am having trouble dissolving this compound in aqueous buffers. Is it soluble in water?
A1: this compound is expected to have very low aqueous solubility. Xanthine and its derivatives are generally less soluble in water than their parent compound, purine, due to strong intermolecular hydrogen bonding and base stacking.[1][2] The addition of a hydrophobic butyl group at the C8 position further decreases its water solubility.[2] For a structurally similar compound, the water solubility was determined to be 0.088 g/L at 20°C.[3] Therefore, dissolving this compound directly in aqueous buffers, especially at high concentrations, will likely be challenging.
Q2: What solvents are recommended for preparing a stock solution of this compound?
A2: Due to its low water solubility, it is recommended to first prepare a concentrated stock solution of this compound in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice as it is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds.[4][5][6] Ethanol is another potential solvent. Once dissolved in the organic solvent, the stock solution can then be diluted into your aqueous experimental buffer.
Q3: When I dilute my DMSO stock solution of this compound into my aqueous buffer, a precipitate forms. What can I do?
A3: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for poorly soluble compounds. Here are several troubleshooting steps you can take:
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your aqueous medium.
-
Optimize the DMSO concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, ideally below 1%, as high concentrations of organic solvents can affect biological assays. You may need to prepare a more concentrated initial stock solution in DMSO to achieve this.
-
Use a co-solvent system: A mixture of solvents can sometimes improve solubility. For example, a small amount of ethanol in the aqueous buffer might help to keep the compound in solution.
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Gentle warming: Gently warming the solution (e.g., to 37°C) may help to dissolve the compound. However, be cautious about the temperature stability of this compound and other components in your experiment.
-
pH adjustment: The solubility of some compounds can be influenced by pH. While xanthine derivatives are generally neutral, exploring a slight pH adjustment of your buffer (if your experiment allows) might be beneficial.
-
Sonication: Brief sonication of the solution after dilution can help to break up aggregates and facilitate dissolution.
Troubleshooting Guide: Experimental Protocols
This section provides detailed methodologies for common experiments involving this compound.
Protocol 1: Preparation of an this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in experimental buffers.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Vortex mixer
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a water bath (e.g., 37°C) may be applied if necessary, but avoid excessive heat.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: General Phosphodiesterase (PDE) Inhibition Assay
Objective: To determine the inhibitory activity of this compound on phosphodiesterase enzymes. This is a general protocol and may need to be optimized for specific PDE isoforms.
Materials:
-
Recombinant phosphodiesterase enzyme (e.g., PDE4)
-
This compound stock solution (in DMSO)
-
Assay buffer (e.g., Tris-HCl buffer with MgCl2)
-
Cyclic adenosine monophosphate (cAMP) or cyclic guanosine monophosphate (cGMP) as substrate
-
Detection reagent (e.g., a kit that measures the product of the PDE reaction, such as AMP or GMP, or a luminescent-based cAMP/cGMP detection kit)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the this compound stock solution in the assay buffer. Also, prepare a vehicle control (DMSO in assay buffer).
-
In a microplate, add the diluted this compound solutions or the vehicle control.
-
Add the phosphodiesterase enzyme to each well.
-
Pre-incubate the plate for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
-
Initiate the reaction by adding the cAMP or cGMP substrate.
-
Incubate for a specific time, ensuring the reaction is in the linear range.
-
Stop the reaction according to the detection kit's instructions.
-
Add the detection reagent and measure the signal using a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Protocol 3: General Adenosine Receptor Binding Assay
Objective: To assess the binding affinity of this compound to adenosine receptors. This is a general protocol for a competitive binding assay and will require optimization based on the specific receptor subtype and radioligand used.
Materials:
-
Cell membranes expressing the adenosine receptor of interest (e.g., A1, A2A)
-
Radiolabeled ligand specific for the receptor (e.g., [3H]DPCPX for A1 receptors)
-
This compound stock solution (in DMSO)
-
Binding buffer (e.g., Tris-HCl buffer with MgCl2 and adenosine deaminase)
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Non-specific binding control (a high concentration of a known unlabeled ligand)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the this compound stock solution in the binding buffer.
-
In a microplate or microcentrifuge tubes, add the diluted this compound solutions.
-
Add the radiolabeled ligand to each well/tube.
-
Add the cell membranes to initiate the binding reaction.
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For non-specific binding control wells, add a high concentration of an unlabeled ligand.
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Incubate the mixture for a specific time at a defined temperature to reach equilibrium.
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Terminate the binding reaction by rapid filtration through a glass fiber filter mat, followed by washing with ice-cold binding buffer to separate bound from free radioligand.
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Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding for each concentration of this compound and determine the Ki value.
Data Presentation
Table 1: Solubility of Theophylline and a Related Xanthine Derivative in Water
| Compound | Solvent | Temperature (°C) | Solubility (g/L) |
| Theophylline | Water | 25 | ~8.3 |
| A related xanthine derivative | Water | 20 | 0.088[3] |
Note: The solubility of this compound in water is expected to be lower than that of the related xanthine derivative due to the hydrophobic nature of the butyl group.
Visualizations
Signaling Pathways
The following diagrams illustrate the potential signaling pathways affected by this compound, based on its structural similarity to other xanthine derivatives that act as phosphodiesterase inhibitors and adenosine receptor antagonists.
Caption: Phosphodiesterase (PDE) Inhibition Pathway.
Caption: Adenosine Receptor Antagonism Pathway.
Experimental Workflow
Caption: General Experimental Workflow for this compound.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Xanthine scaffold: scope and potential in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
Optimizing 8-Butyltheophylline concentration for in vitro experiments
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the concentration of 8-Butyltheophylline for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism of action? A1: this compound is a derivative of theophylline, which belongs to the xanthine class of compounds. Like other xanthines, it is expected to function as a competitive non-selective phosphodiesterase (PDE) inhibitor and a non-selective adenosine receptor antagonist.[1] By inhibiting PDEs, it increases intracellular levels of cyclic adenosine monophosphate (cAMP), which in turn modulates various signaling pathways. Its antagonism of adenosine receptors blocks the effects of endogenous adenosine, which can influence processes like neurotransmission and inflammation.
Q2: Why is it critical to determine the optimal concentration of this compound experimentally? A2: The optimal concentration is highly dependent on the specific cell type, assay duration, and the biological question being investigated. A concentration that is too low may yield no observable effect, while a concentration that is too high can lead to off-target effects or cytotoxicity, confounding the experimental results. Empirical determination of the effective concentration range is essential for generating reliable and reproducible data.
Q3: What are the primary challenges when working with xanthine derivatives like this compound? A3: A primary challenge is the typically poor aqueous solubility of many xanthine derivatives.[2][3] This can lead to issues with compound precipitation in cell culture media, especially at higher concentrations. Preparing a concentrated stock solution in an organic solvent like DMSO is a common strategy to overcome this, but care must be taken to control the final solvent concentration in the assay.
Primary Signaling Pathways
The diagram below illustrates the dual mechanism of action expected from this compound based on its classification as a xanthine derivative.
Caption: Dual mechanism of this compound.
Quantitative Data Summary
Specific IC50 and cytotoxicity values for this compound are not widely reported in publicly available literature. Therefore, it is imperative that researchers determine these values empirically for their specific cell line and assay conditions. The table below serves as a template for organizing experimental findings.
| Assay Type | Cell Line | Example Concentration Range (µM) | IC50 / EC50 (µM) | Notes |
| Cytotoxicity (MTT Assay) | e.g., A549 | 0.1 - 200 | Determine Experimentally | Test for 24h, 48h, and 72h incubations. |
| PDE Inhibition Assay | N/A (Enzymatic) | 0.01 - 100 | Determine Experimentally | Compare against a known non-selective PDE inhibitor like IBMX. |
| Adenosine Receptor Binding | e.g., HEK293-A1R | 0.01 - 50 | Determine Experimentally | Use a competitive binding assay format. |
| Functional Assay (e.g., Cytokine release) | e.g., RAW 264.7 | 1 - 100 | Determine Experimentally | Ensure concentrations are below cytotoxic levels. |
Troubleshooting Guide
Issue: Compound Precipitation in Media
-
Q: My this compound solution appears cloudy or forms a precipitate after being added to the cell culture medium. What should I do?
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A1: Check Stock Solution: Ensure your stock solution (e.g., in 100% DMSO) is fully dissolved. Gently warm the stock vial to 37°C and vortex thoroughly before diluting into the medium.
-
A2: Use Pre-warmed Media: Always add the compound stock to media that has been pre-warmed to 37°C. Adding a concentrated stock to cold media can cause the compound to precipitate.
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A3: Lower Final Concentration: The compound may be exceeding its solubility limit in the final aqueous solution. Try testing a lower range of concentrations.
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A4: Control Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your culture medium is low (typically ≤ 0.5%) and is consistent across all experimental and control wells. High solvent concentrations can also affect solubility and be toxic to cells.
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Issue: High or Unexpected Cytotoxicity
-
Q: I'm observing significant cell death, even at concentrations where I expect a biological effect. How can I address this?
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A1: Perform a Dose-Response Cytotoxicity Assay: You must first establish the cytotoxic profile. Use a cell viability assay (e.g., MTT, MTS, or neutral red) to determine the concentration range that is non-toxic for your specific cell line and incubation time. All functional experiments should be conducted at concentrations well below the toxic threshold (e.g., below the IC20).
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A2: Reduce Incubation Time: Long incubation periods can exacerbate cytotoxicity. Determine if a shorter incubation time is sufficient to observe your desired biological endpoint.
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A3: Check Purity of Compound: Impurities in the compound batch could be contributing to the toxicity. If possible, verify the purity of your this compound.
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Issue: Lack of Biological Effect
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Q: I am not observing any effect in my functional assay. Is the concentration too low?
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A1: Increase Concentration: The concentration may be insufficient to engage the target. Systematically increase the concentration, keeping in mind the cytotoxicity profile.
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A2: Verify Assay Sensitivity: Ensure your assay is sensitive enough to detect the expected change. Include positive controls known to elicit a strong response in your assay (e.g., Forskolin to directly activate adenylate cyclase and raise cAMP levels).
-
A3: Consider Cell Line Characteristics: The expression levels of phosphodiesterases and adenosine receptors can vary significantly between cell lines. Your chosen cell line may not be responsive to this specific mechanism of action.
-
Experimental Design & Protocols
A systematic approach is required to determine the optimal working concentration. The workflow below outlines the key experimental stages.
Caption: Workflow for optimizing this compound concentration.
Protocol 1: Determining Cytotoxicity via MTT Assay
This protocol provides a method to assess the effect of this compound on cell viability.
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Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium from your DMSO stock. Create a wide concentration range (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100, 200 µM). Include a "vehicle control" well containing the highest equivalent concentration of DMSO.
-
Treatment: Remove the old medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, and 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control wells. Plot the concentration-response curve to determine the IC50 (the concentration that inhibits 50% of cell viability).
Protocol 2: General Phosphodiesterase (PDE) Inhibition Assay
This protocol outlines a general, fluorescence-based assay to measure the direct inhibitory effect of this compound on PDE activity.
-
Reagent Preparation: Prepare the assay buffer, a purified recombinant PDE enzyme solution (e.g., a broad-spectrum PDE), and the fluorescent substrate (e.g., a cAMP analog).
-
Compound Plating: In a 96-well black plate, add your serially diluted this compound. Include a known PDE inhibitor (e.g., IBMX) as a positive control and a vehicle (DMSO) as a negative control.
-
Enzyme Addition: Add the diluted PDE enzyme solution to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind.
-
Reaction Initiation: Add the fluorescent PDE substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at room temperature for the recommended time (e.g., 60 minutes), protected from light.
-
Reaction Termination: Add a "stop" reagent provided by the assay kit, which halts the enzymatic reaction.
-
Measurement: Read the fluorescence intensity on a microplate reader at the appropriate excitation and emission wavelengths. Low fluorescence indicates high PDE inhibition.
-
Analysis: Normalize the data to the controls and plot the concentration-response curve to calculate the IC50 value for PDE inhibition.
Protocol 3: General Adenosine Receptor Competitive Binding Assay
This protocol describes a method to determine if this compound can displace a known ligand from an adenosine receptor subtype.
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing a specific adenosine receptor subtype (e.g., HEK293 cells expressing A1R).
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled adenosine receptor ligand (e.g., [3H]DPCPX for A1R), and serially diluted this compound.
-
Control Wells:
-
Total Binding: Wells with membranes and radioligand only.
-
Non-specific Binding: Wells with membranes, radioligand, and a high concentration of a known unlabeled antagonist (e.g., theophylline) to saturate the receptors.
-
-
Incubation: Incubate the plate (e.g., for 2 hours at room temperature) to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.
-
Washing: Wash the filters quickly with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Analysis: Calculate the specific binding (Total Binding - Non-specific Binding). Determine the ability of this compound to inhibit specific binding of the radioligand and calculate its inhibitory constant (Ki) or IC50.
References
Common challenges in the synthesis and purification of 8-Butyltheophylline
Welcome to the technical support center for the synthesis and purification of 8-Butyltheophylline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The most common starting materials for the synthesis of this compound are theophylline and 8-bromotheophylline. The choice of starting material will dictate the synthetic strategy. Direct butylation of theophylline can be challenging due to potential N-alkylation, while starting from 8-bromotheophylline allows for more specific C8-functionalization.
Q2: What are the main challenges in the direct butylation of theophylline?
A2: A primary challenge in the direct butylation of theophylline is controlling the regioselectivity. The theophylline molecule has two acidic protons at the N7 and N9 positions, which can compete with the desired C8-alkylation, leading to a mixture of N-alkylated and C-alkylated products. This often results in low yields of the desired this compound and complex purification procedures.
Q3: What are the advantages of using 8-bromotheophylline as a starting material?
A3: Using 8-bromotheophylline as a starting material offers a more controlled and efficient route to this compound. The bromine atom at the C8 position provides a specific site for carbon-carbon bond formation, typically through cross-coupling reactions like the Suzuki-Miyaura coupling. This approach generally leads to higher yields and fewer side products compared to direct alkylation of theophylline.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and purification of this compound.
Synthesis Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to no conversion of starting material (8-bromotheophylline) | - Inactive catalyst (in Suzuki-Miyaura coupling).- Inefficient base.- Low reaction temperature.- Poor quality of reagents or solvents. | - Use a fresh batch of palladium catalyst and ligand.- Ensure the base (e.g., K₂CO₃, Cs₂CO₃) is anhydrous and of high purity.- Optimize the reaction temperature; heating is often required.- Use anhydrous solvents and freshly prepared reagents. |
| Formation of multiple products (N-alkylation vs. C-alkylation) | - When starting from theophylline, the reaction conditions may favor N-alkylation over C-alkylation. | - Protect the nitrogen atoms of theophylline before attempting C8-alkylation.- Alternatively, use 8-bromotheophylline as the starting material for a more regioselective synthesis. |
| Presence of significant amounts of homocoupled byproducts | - In Suzuki-Miyaura coupling, this can result from the reaction of the boronic acid with itself. | - Optimize the stoichiometry of the reactants. A slight excess of the boronic acid may be beneficial.- Ensure thorough degassing of the reaction mixture to remove oxygen, which can promote homocoupling. |
| Low yield of this compound | - Incomplete reaction.- Decomposition of the product under harsh reaction conditions.- Loss of product during work-up and purification. | - Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.- Avoid excessively high temperatures or prolonged reaction times.- Perform a careful aqueous work-up and extraction. Optimize the purification method (recrystallization or column chromatography) to minimize losses. |
Purification Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Difficulty in removing unreacted 8-bromotheophylline | - Similar polarity to the product. | - If recrystallization is ineffective, column chromatography is recommended. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or acetone) can effectively separate the product from the starting material. |
| Oily product obtained after purification | - Presence of residual solvent.- Impurities lowering the melting point. | - Dry the product under high vacuum for an extended period.- If impurities are suspected, repeat the purification step (recrystallization from a different solvent system or another round of column chromatography). |
| Poor recovery after recrystallization | - The chosen solvent system is too good a solvent for the product at low temperatures.- Insufficient cooling or too rapid cooling. | - Select a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures. A mixed solvent system like ethanol/water or methanol/water can be effective.[1][2]- Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.[1] |
Experimental Protocols
Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol describes the synthesis of this compound starting from 8-bromotheophylline and n-butylboronic acid.
Materials:
-
8-Bromotheophylline
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n-Butylboronic acid
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Palladium(II) acetate (Pd(OAc)₂)
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Triphenylphosphine (PPh₃)
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Potassium carbonate (K₂CO₃)
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Toluene
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Water (degassed)
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Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask, combine 8-bromotheophylline (1.0 eq), n-butylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).
-
Add potassium carbonate (2.0 eq) to the flask.
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Add a 3:1 mixture of toluene and degassed water.
-
Degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.
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Heat the mixture to reflux (approximately 100-110 °C) and stir vigorously for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
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Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Purification by Recrystallization
Procedure:
-
Dissolve the crude this compound in a minimum amount of hot ethanol.
-
Slowly add hot water dropwise until the solution becomes slightly cloudy.
-
If the cloudiness persists, add a small amount of hot ethanol to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to complete the crystallization process.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.
Data Presentation
Table 1: Optimization of Reaction Conditions for Suzuki-Miyaura Coupling
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | Toluene/H₂O (3:1) | 100 | 6 | 85 |
| 2 | Cs₂CO₃ | Toluene/H₂O (3:1) | 100 | 6 | 92 |
| 3 | K₃PO₄ | Toluene/H₂O (3:1) | 100 | 6 | 88 |
| 4 | K₂CO₃ | Dioxane/H₂O (3:1) | 100 | 6 | 75 |
| 5 | K₂CO₃ | Toluene/H₂O (3:1) | 80 | 12 | 65 |
Visualizations
References
Improving the stability of 8-Butyltheophylline in stock solutions
Disclaimer: 8-Butyltheophylline is a research compound with limited publicly available data on its solubility and stability. The following guidelines are based on the known properties of structurally related xanthine derivatives, such as theophylline and caffeine, and are intended to serve as a starting point for your experiments. It is strongly recommended to perform small-scale pilot experiments to determine the optimal conditions for your specific application.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Based on the solubility of the parent compound, theophylline, several options can be considered. Theophylline is slightly soluble in water and organic solvents like DMSO and methanol.[1] For higher concentrations, dissolving it in a weak base is effective. Theophylline dissolves at 50 mg/ml in 1 M NH4OH and is also soluble in 0.1 M NaOH.[2]
It is recommended to start with a common organic solvent such as Dimethyl Sulfoxide (DMSO) for initial solubility tests. If a higher concentration is required, a dilute aqueous base like 0.1 M NaOH could be tested. Always use high-purity, anhydrous solvents to minimize degradation.
Q2: What is a typical concentration range for an this compound stock solution?
A2: The optimal concentration will depend on the chosen solvent and your experimental needs. For the related compound theophylline, stock solutions are often prepared in the range of 10-50 mg/mL in basic solutions or DMSO.[2][3] It is advisable to prepare a concentrated stock solution (e.g., 10-100 mM) and then dilute it to the final working concentration in your aqueous experimental medium.
Q3: How should I store my this compound stock solution?
A3: For maximal stability, stock solutions should be stored at -20°C or -80°C.[4] It is best to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. If stored at -80°C, the stock solution is likely stable for up to 6 months, and at -20°C, for up to 1 month.[4] Aqueous solutions are not recommended for storage for more than one day.[5]
Q4: What are the signs of degradation or instability in my this compound stock solution?
A4: Visual signs of degradation can include a change in color of the solution or the formation of precipitate. A decrease in the biological activity of the compound in your experiments can also indicate degradation. For a more quantitative assessment, analytical techniques like High-Performance Liquid Chromatography (HPLC) can be used to check for the appearance of degradation products and a decrease in the concentration of the parent compound over time.
Troubleshooting Guide
Q1: My this compound has precipitated out of solution. What should I do?
A1: Precipitation can occur for several reasons:
-
Solubility Limit Exceeded: You may have prepared a supersaturated solution. Try preparing a new stock solution at a lower concentration.
-
Solvent Evaporation: If the solution was not stored in a tightly sealed container, some solvent may have evaporated, increasing the compound's concentration.
-
Temperature Changes: Solubility is often temperature-dependent. If you are storing the solution at a low temperature, the compound may be crashing out. Gentle warming and vortexing may help to redissolve it. However, for long-term storage, it may be necessary to use a lower concentration or a different solvent.
-
pH Shift: If your stock solution is in an aqueous buffer, a change in pH could affect solubility. Ensure your buffer has sufficient capacity to maintain a stable pH.
Q2: The color of my this compound stock solution has changed. Is it still usable?
A2: A change in color is a strong indicator of chemical degradation. It is highly recommended to discard the solution and prepare a fresh stock. The degradation of xanthine derivatives can involve oxidation, which may lead to colored byproducts.[6]
Q3: I am not seeing the expected biological effect in my experiments. Could my stock solution be the problem?
A3: A loss of biological activity is a common sign of compound degradation. If you suspect your stock solution has degraded, it is best to prepare a fresh solution. To confirm this, you can perform a stability study as outlined in the "Experimental Protocols" section below.
Data Presentation
Table 1: Solubility of Theophylline and Caffeine in Various Solvents
This data is provided as a reference for structurally similar compounds to guide solvent selection for this compound.
| Compound | Solvent | Solubility | Reference |
| Theophylline | Water | 8.3 mg/mL | [2] |
| 1 M NH4OH | 50 mg/mL | [2] | |
| 0.1 M NaOH | Soluble (20 mg/mL with warming and pH adjustment) | [2][3] | |
| DMSO | ~11.11 mg/mL (with sonication) | [3] | |
| Ethanol | 12.5 mg/mL | [2] | |
| PBS (pH 7.2) | ~1 mg/mL | [4] | |
| Caffeine | Water | ~20 mg/mL at room temperature | [7][8] |
| Ethanol | ~15 g/L | [8] | |
| DMSO | ~3 mg/mL | [5] | |
| PBS (pH 7.2) | ~5 mg/mL | [5] |
Experimental Protocols
Protocol 1: Preparation of an this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
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Dissolution: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Sterilization (Optional): If required for your application, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected vials and store at -20°C or -80°C.
Protocol 2: Assessment of this compound Stock Solution Stability by HPLC
This protocol is based on established HPLC methods for theophylline and would require optimization for this compound.[9][10]
-
Preparation of Standards: Prepare a set of calibration standards of this compound at known concentrations in the same solvent as your stock solution.
-
Initial Analysis (Time 0): Dilute an aliquot of your freshly prepared stock solution to a concentration that falls within the range of your calibration standards. Inject this sample and the calibration standards into the HPLC system.
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Storage: Store your stock solution under the desired conditions (e.g., room temperature, 4°C, -20°C).
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Time-Point Analysis: At regular intervals (e.g., 1, 3, 7, 14, and 30 days), remove an aliquot of the stored stock solution, dilute it in the same manner as the initial sample, and analyze it by HPLC.
-
Data Analysis:
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Construct a calibration curve from the standards at each time point.
-
Determine the concentration of this compound in your stock solution at each time point.
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Calculate the percentage of the initial concentration remaining at each time point. A common threshold for stability is retaining at least 90% of the initial concentration.
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Examine the chromatograms for the appearance of new peaks, which would indicate degradation products.
-
Mandatory Visualization
Caption: Workflow for this compound stock solution preparation and stability testing.
Caption: Potential degradation pathways for this compound based on related compounds.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Theophylline anhydrous, = 99 , powder 58-55-9 [sigmaaldrich.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Hydrogen peroxide - Wikipedia [en.wikipedia.org]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Caffeine as a Gelator - PMC [pmc.ncbi.nlm.nih.gov]
- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
How to avoid 8-Butyltheophylline precipitation in culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully using 8-Butyltheophylline in their cell culture experiments. Our goal is to help you avoid common issues, such as precipitation, and ensure the reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in the culture media?
This compound, a derivative of xanthine, has inherently low aqueous solubility. This is due to strong intermolecular hydrogen bonds and base stacking interactions.[1][2] When a concentrated stock solution is added to the aqueous environment of cell culture media, the compound can crash out of solution, forming a precipitate.
Q2: What is the recommended solvent for preparing an this compound stock solution?
Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of hydrophobic compounds like this compound for cell culture applications. Ethanol can also be used, but DMSO generally offers higher solubility for xanthine derivatives.
Q3: What is the maximum concentration of DMSO that my cells can tolerate?
The tolerance to DMSO is cell line-dependent. Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity, and some robust lines may tolerate up to 1%. However, primary cells are often more sensitive. It is crucial to perform a dose-response curve to determine the maximum non-toxic concentration of DMSO for your specific cell line. As a general rule, it is best to keep the final DMSO concentration at or below 0.1% if possible.
Q4: Can I dissolve this compound directly in the culture medium?
Directly dissolving this compound in culture media is not recommended due to its poor aqueous solubility. This will likely result in incomplete dissolution and precipitation. Preparing a concentrated stock solution in an appropriate organic solvent is the standard and recommended method.
Q5: How does pH affect the solubility of this compound?
The solubility of xanthine derivatives is often pH-dependent. As weak bases, their solubility generally increases in more acidic conditions. While adjusting the pH of the culture medium is not a standard practice to enhance solubility due to potential effects on cell health, preparing the initial stock solution in a slightly acidic or basic solvent (if compatible with the compound's stability) can sometimes be a strategy, followed by neutralization upon dilution.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your cell culture experiments.
Problem: Precipitate forms immediately upon adding this compound stock solution to the culture medium.
Possible Causes & Solutions:
| Cause | Solution |
| Stock solution is too concentrated. | Prepare a less concentrated stock solution. This will require adding a larger volume to your media, so be mindful of the final solvent concentration. |
| Rapid dilution. | Add the stock solution dropwise to the culture medium while gently swirling the flask or plate. This allows for gradual dispersion and reduces the risk of localized high concentrations that can lead to precipitation. |
| Temperature shock. | Ensure both the stock solution and the culture medium are at the same temperature (e.g., 37°C) before mixing. |
| Final concentration exceeds solubility limit. | The desired final concentration of this compound in the culture medium may be above its aqueous solubility limit, even with a co-solvent. Consider performing a solubility test to determine the maximum achievable concentration in your specific culture medium. |
Problem: Precipitate forms over time in the incubator.
Possible Causes & Solutions:
| Cause | Solution |
| Interaction with media components. | Components in the culture medium, such as salts or proteins in serum, can interact with this compound and reduce its stability in solution over time.[3] If using serum, consider reducing the serum concentration or using a serum-free medium if your experiment allows. Theophylline, a related compound, is known to bind to serum albumin, which could affect its availability and stability.[4] |
| Evaporation of media. | Evaporation from the culture vessel can increase the concentration of all components, including this compound, potentially exceeding its solubility limit. Ensure proper humidification in the incubator and use appropriate culture flasks or plates with secure lids. |
| pH shift in the medium. | Cellular metabolism can cause a shift in the pH of the culture medium over time. If the solubility of this compound is highly pH-dependent, this shift could lead to precipitation. Ensure the medium is adequately buffered (e.g., with HEPES, if compatible with your cells and experiment). |
| Compound degradation. | This compound may not be stable in the culture medium at 37°C for the duration of your experiment, and the degradation products could be insoluble. Consider refreshing the medium with freshly prepared this compound at regular intervals for long-term experiments. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
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This compound (powder)
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Dimethyl sulfoxide (DMSO), sterile, cell culture grade
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Sterile microcentrifuge tubes or vials
Procedure:
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Calculate the required mass: The molecular weight of this compound is 236.29 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
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10 mmol/L * 1 L/1000 mL * 236.29 g/mol = 0.0023629 g/mL = 2.36 mg/mL
-
-
Weigh the compound: Accurately weigh 2.36 mg of this compound powder and place it in a sterile microcentrifuge tube.
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Add solvent: Add 1 mL of sterile DMSO to the tube.
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Dissolve: Vortex the tube until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
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Sterilization: DMSO at high concentrations is self-sterilizing. No further filtration is typically required.
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Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Protocol 2: Dosing Cell Culture with this compound
This protocol outlines the steps for adding the this compound stock solution to your cell culture.
Procedure:
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Determine the final concentration: Decide on the final concentration of this compound required for your experiment.
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Calculate the dilution: Calculate the volume of stock solution needed to achieve the desired final concentration. For example, to achieve a final concentration of 10 µM in 10 mL of culture medium:
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(10 µM * 10 mL) / 10 mM = 0.01 mL = 10 µL
-
-
Pre-warm media: Pre-warm the required volume of cell culture medium to 37°C.
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Add stock solution: Add the calculated volume of the this compound stock solution to the pre-warmed medium. It is crucial to add the stock solution to the medium and not the other way around. Add the stock solution dropwise while gently swirling the medium.
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Mix thoroughly: Gently mix the final solution to ensure homogeneity.
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Vehicle control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equivalent volume of culture medium. This is essential to distinguish the effects of the compound from the effects of the solvent.
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Treat cells: Remove the existing medium from your cells and replace it with the medium containing this compound or the vehicle control.
Visual Guides
Signaling Pathway: General Mechanism of Xanthine Derivatives
References
Addressing off-target effects of 8-Butyltheophylline in cellular assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 8-Butyltheophylline in cellular assays. The focus is to help identify and address potential off-target effects to ensure accurate and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of this compound?
This compound is a xanthine derivative, and like other members of this class (e.g., theophylline, caffeine), it is known to have two primary types of molecular targets:
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Phosphodiesterases (PDEs): It acts as a competitive non-selective PDE inhibitor. PDEs are enzymes responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of PDEs leads to an increase in intracellular levels of these second messengers.
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Adenosine Receptors: It functions as an antagonist at adenosine receptors (A1, A2A, A2B, and A3). By blocking these receptors, it prevents the endogenous ligand adenosine from exerting its effects, which are often immunosuppressive and neuromodulatory.
Q2: I'm observing unexpected changes in cell proliferation/viability after treatment with this compound. What could be the cause?
Unexpected effects on cell proliferation or viability can arise from off-target activities. An increase in intracellular cAMP, due to either PDE inhibition or A2A/A2B receptor antagonism, can have cell-type-specific effects on proliferation and apoptosis. It is crucial to determine the underlying mechanism in your specific cell model.
This is a common issue with compounds that have multiple targets. To dissect the observed effect, you can use specific pharmacological tools. For instance, to test for adenosine receptor involvement, you can pre-treat your cells with a selective agonist for the suspected receptor subtype and see if it counteracts the effect of this compound. Conversely, using a more selective PDE inhibitor can help you determine if the observed phenotype is due to PDE inhibition.
Q4: How does the butyl group at the 8-position of theophylline affect its activity?
Substitutions on the xanthine core can significantly alter the potency and selectivity of the compound. Generally, substitutions at the 8-position can enhance the affinity for adenosine receptors. The butyl group, being a bulky alkyl group, may increase the lipophilicity of the molecule, potentially affecting its cell permeability and interaction with the binding pockets of its targets. However, the precise impact on its affinity for different PDE subtypes and adenosine receptors needs to be empirically determined.
Troubleshooting Guide
Problem 1: Inconsistent or non-reproducible results between experiments.
| Potential Cause | Troubleshooting Step |
| Cell Passage Number | Ensure you are using cells within a consistent and low passage number range, as receptor expression and signaling pathways can change with prolonged culture. |
| Compound Stability | Prepare fresh stock solutions of this compound regularly and store them appropriately. Avoid repeated freeze-thaw cycles. |
| Assay Conditions | Standardize all assay parameters, including cell seeding density, incubation times, and reagent concentrations. |
Problem 2: Observed cellular effect is difficult to attribute to a specific target.
| Potential Cause | Troubleshooting Step |
| Confounding PDE Inhibition and Adenosine Receptor Antagonism | Design experiments to isolate each effect. For example, to test for adenosine receptor involvement, stimulate the cells with an adenosine receptor agonist in the presence and absence of this compound. To test for PDE involvement, use a cell line with a known and well-characterized response to specific PDE inhibitors. |
| Cell-type Specific Receptor and PDE Expression | Characterize the expression profile of adenosine receptor subtypes and PDE isoforms in your cell line using techniques like qPCR or western blotting. This will help you narrow down the potential off-target candidates. |
Quantitative Data on Related Xanthine Derivatives
Table 1: Theophylline Affinity for Adenosine Receptors
| Receptor Subtype | Ki (nM) |
| A1 | 13,000 |
| A2A | 25,000 |
| A2B | 15,000 |
| A3 | >100,000 |
Table 2: 8-Phenyltheophylline Affinity for Adenosine Receptors
| Receptor Subtype | Ki (nM) |
| A1 | 20 |
| A2A | 400 |
| A2B | 1,500 |
| A3 | >10,000 |
Note: Lower Ki values indicate higher binding affinity.
Experimental Protocols
Protocol 1: Measuring Intracellular cAMP Levels
This protocol outlines a general method for quantifying changes in intracellular cAMP using a competitive enzyme-linked immunosorbent assay (ELISA).
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Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.
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Cell Treatment:
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Pre-treat cells with this compound at various concentrations for 30 minutes.
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To differentiate between PDE and adenosine receptor effects, include control wells with a known adenosine receptor agonist (e.g., NECA) or a selective PDE inhibitor (e.g., Rolipram for PDE4).
-
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Cell Lysis: Aspirate the media and lyse the cells using the lysis buffer provided with the cAMP ELISA kit.
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ELISA Procedure: Follow the manufacturer's instructions for the cAMP ELISA kit. This typically involves adding the cell lysate to a plate pre-coated with a cAMP antibody, followed by the addition of a cAMP-HRP conjugate.
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Data Analysis: Measure the absorbance at 450 nm using a microplate reader. The concentration of cAMP in the samples is inversely proportional to the signal.
Protocol 2: Adenosine Receptor Radioligand Binding Assay
This protocol describes a method to determine the binding affinity of this compound for a specific adenosine receptor subtype (e.g., A2A).
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Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human A2A adenosine receptor.
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Binding Reaction: In a 96-well plate, combine the cell membranes, a radiolabeled A2A receptor antagonist (e.g., [3H]-ZM241385), and varying concentrations of this compound.
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Incubation: Incubate the plate at room temperature for 2 hours to allow the binding to reach equilibrium.
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Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound and free radioligand.
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Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
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Data Analysis: Determine the IC50 value of this compound (the concentration that inhibits 50% of the radioligand binding) and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
Visualizations
Caption: Dual mechanism of this compound action.
Caption: Workflow for troubleshooting off-target effects.
Caption: Causes and effects of off-target activities.
Technical Support Center: 8-Butyltheophylline Dosage Optimization for Animal Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimization of 8-Butyltheophylline dosage in animal studies. Due to the limited publicly available data on this compound, this guide focuses on establishing a framework for dose-finding studies by leveraging information on the parent compound, theophylline, and other 8-substituted xanthine derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a derivative of theophylline, which is known to be a non-selective adenosine receptor antagonist and a phosphodiesterase (PDE) inhibitor. The substitution at the 8-position can modulate the compound's affinity and selectivity for different adenosine receptor subtypes (A1, A2A, A2B, and A3). The primary mechanism of action for 8-substituted theophyllines is generally attributed to adenosine receptor antagonism.
Q2: What is a reasonable starting dose for an in vivo efficacy study with this compound in rodents?
As there is no established effective dose for this compound in the literature, a dose-finding study is essential. Based on data from the parent compound, theophylline, a starting point for an oral dose in rats could be in the range of 5-10 mg/kg. In rats, theophylline exhibits linear pharmacokinetics at doses up to 10 mg/kg[1]. It is crucial to conduct a dose-escalation study to determine the optimal effective dose for the specific animal model and disease state being investigated.
Q3: What are the potential signs of toxicity to monitor for during a dose-escalation study?
Theophylline and its derivatives can cause central nervous system stimulation and gastrointestinal side effects. Key signs of toxicity to monitor in rodents include:
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Increased locomotor activity or restlessness
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Seizures or tremors
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Gastrointestinal distress (e.g., diarrhea, changes in stool consistency)
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Changes in breathing rate
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Weight loss or reduced food and water intake
Q4: What is the acute toxicity (LD50) of this compound?
The oral LD50 for this compound has not been specifically reported. However, the oral LD50 of the parent compound, theophylline, in rats is approximately 206 mg/kg[2]. This value can serve as a conservative starting point for estimating the potential toxicity of this compound. A formal acute toxicity study should be conducted to determine the LD50 of this compound.
Q5: What is the likely pharmacokinetic profile of this compound?
The pharmacokinetics of this compound are not well-documented. However, a similar compound, 8-phenyltheophylline, was found to have a very short half-life of about 14 minutes in rats and was subject to a first-pass effect, which complicated its in vivo use[3]. Theophylline itself has an oral bioavailability of 96% and a half-life of approximately 8 hours in humans, but its elimination in rats is dose-dependent[1][4]. It is reasonable to hypothesize that this compound will be orally bioavailable but may have a relatively short half-life, necessitating careful consideration of the dosing frequency.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Lack of efficacy at initial doses | - Insufficient dose- Poor bioavailability- Rapid metabolism and clearance | - Perform a dose-escalation study to higher doses.- Analyze plasma concentrations to assess drug exposure.- Consider more frequent dosing or a different route of administration (e.g., intraperitoneal), though note that 8-phenyltheophylline was not detected in plasma after intraperitoneal injection in one study[3]. |
| High inter-individual variability in response | - Genetic differences in metabolism (e.g., cytochrome P450 enzymes)- Differences in absorption | - Increase the number of animals per group to improve statistical power.- Monitor plasma levels to correlate exposure with response.- Ensure consistent administration technique and formulation. |
| Signs of toxicity at presumed therapeutic doses | - The effective dose is close to the toxic dose (narrow therapeutic window).- Off-target effects. | - Reduce the dose and/or dosing frequency.- Consider co-administration with agents that may mitigate side effects, if known.- Evaluate alternative, potentially less toxic, 8-substituted theophylline analogs. |
| Difficulty in dissolving this compound for administration | - Poor aqueous solubility. | - Test a range of pharmaceutically acceptable vehicles. Common options for oral gavage include water with a co-solvent like PEG-400, or suspensions in 0.5% methylcellulose or carboxymethylcellulose (CMC). |
Data Summary
Table 1: Acute Toxicity of Theophylline and Related Compounds in Rats (Oral)
| Compound | LD50 (mg/kg) | Reference |
| Theophylline | 206 | [2] |
| Caffeine | 200 | [2] |
| Theobromine | 950 | [2] |
Table 2: Pharmacokinetic Parameters of Theophylline (Human Data for Reference)
| Parameter | Value | Reference |
| Oral Bioavailability (F) | 96% | [4] |
| Clearance (CL) | 3 L/h | [4] |
| Volume of Distribution (Vd) | 35 L | [4] |
| Half-life (t1/2) | 8 h | [4] |
Experimental Protocols
Protocol 1: Dose-Finding and Efficacy Study (Oral Gavage)
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Animal Model: Select an appropriate rodent model (e.g., C57BL/6 mice or Sprague-Dawley rats) for the disease under investigation.
-
Vehicle Selection: Screen various pharmaceutically acceptable vehicles (e.g., 0.5% CMC, 10% PEG-400 in water) for their ability to form a stable and homogenous solution or suspension of this compound.
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Dose Groups: Based on the LD50 of theophylline, establish at least 3-4 dose groups. A suggested starting range could be 5, 15, and 50 mg/kg, along with a vehicle control group.
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Administration: Administer this compound or vehicle via oral gavage once or twice daily. The dosing frequency will depend on the anticipated half-life.
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Efficacy Assessment: Monitor relevant efficacy endpoints for the specific disease model at predetermined time points.
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Toxicity Monitoring: Observe animals daily for any signs of toxicity as outlined in the FAQs. Record body weights at least twice weekly.
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Pharmacokinetic Analysis: At the end of the study, or in a satellite group of animals, collect blood samples at various time points after the final dose to determine plasma concentrations of this compound. This will help establish a dose-exposure-response relationship.
Visualizations
Caption: Workflow for this compound Dose Optimization.
Caption: Putative Signaling Pathway of this compound.
References
- 1. Dose-dependent elimination of theophylline in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of 8-phenyltheophylline in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Theophylline – Pharmacokinetics [sepia2.unil.ch]
Technical Support Center: Overcoming 8-Butyltheophylline Resistance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with 8-Butyltheophylline, particularly concerning the development of cellular resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a xanthine derivative that primarily acts as a non-selective phosphodiesterase (PDE) inhibitor. By inhibiting PDEs, it increases the intracellular concentrations of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are key second messengers in various signaling pathways. Additionally, like other theophylline derivatives, it can act as a nonselective adenosine receptor antagonist.
Q2: My cell line has become resistant to this compound. What are the likely mechanisms?
Resistance to this compound, and other PDE inhibitors, can arise from several cellular adaptations. The most common mechanisms include:
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Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1/MDR1) and Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.
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Alterations in the cAMP/cGMP Signaling Pathway: Changes in the expression or activity of components downstream of cAMP/cGMP, such as Protein Kinase A (PKA), can lead to a dampened response to the elevated cyclic nucleotide levels induced by this compound.
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Alternative Splicing of PDE Genes: The expression of different splice variants of phosphodiesterase genes can result in PDE isoforms that are less sensitive to inhibition by this compound.
Q3: How can I confirm that my cell line is truly resistant to this compound?
Resistance is typically confirmed by comparing the half-maximal inhibitory concentration (IC50) of the suspected resistant cell line to the parental (sensitive) cell line. A significant increase in the IC50 value indicates the development of resistance. This is determined by performing a dose-response assay.
Q4: Are there any known combination therapies to overcome this compound resistance?
While specific combination therapies for this compound are not extensively documented, general strategies for overcoming resistance to PDE inhibitors include:
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Co-administration with ABC Transporter Inhibitors: Compounds that block the function of efflux pumps can restore the intracellular concentration of this compound.
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Targeting Downstream Signaling Pathways: If resistance is due to alterations in the cAMP/PKA pathway, combining this compound with agents that target other nodes in this or parallel pathways may be effective.
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Modulating the Tumor Microenvironment: In some contexts, cancer-associated fibroblasts (CAFs) can contribute to drug resistance. Therapies that target CAFs may enhance the efficacy of this compound.
Troubleshooting Guides
Issue 1: Unexpectedly High IC50 Value in Parental Cell Line
| Possible Cause | Troubleshooting Step |
| Compound Instability | Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. |
| Incorrect Seeding Density | Optimize cell seeding density to ensure logarithmic growth throughout the duration of the assay. |
| Cell Line Misidentification | Authenticate your cell line using short tandem repeat (STR) profiling. |
| High Serum Concentration | Some components in fetal bovine serum (FBS) can bind to and sequester the drug. Test a range of FBS concentrations. |
Issue 2: Inconsistent Results in Dose-Response Assays
| Possible Cause | Troubleshooting Step |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate for experimental samples, or fill them with media to maintain humidity. |
| Variable Cell Health | Ensure cells are healthy and at a consistent passage number for all experiments. |
| Inaccurate Drug Dilutions | Perform serial dilutions carefully and use calibrated pipettes. |
| Assay Incubation Time | Optimize the incubation time with this compound to capture the desired biological effect. |
Experimental Protocols
Protocol 1: Development of an this compound Resistant Cell Line
This protocol describes a stepwise method for generating a resistant cell line through continuous exposure to increasing concentrations of this compound.
Workflow for Developing a Resistant Cell Line
Caption: Workflow for generating a drug-resistant cell line.
Methodology:
-
Determine Initial IC50: Perform a dose-response assay on the parental cell line to determine the initial IC50 of this compound.
-
Initial Culture: Begin by continuously culturing the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of growth).
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Monitor and Passage: Closely monitor the cells for signs of recovery and stable growth. Once the cells are proliferating at a normal rate, passage them and increase the drug concentration by a small increment (e.g., 1.5 to 2-fold).
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Stepwise Increase: Repeat step 3, gradually increasing the concentration of this compound over several months.
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Establish Resistant Line: Continue this process until the cells can proliferate in a significantly higher concentration of the drug (e.g., 5-10 times the initial IC50).
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Confirmation: Confirm the resistant phenotype by performing a dose-response assay and comparing the new IC50 to that of the parental cell line.
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Cryopreservation: Cryopreserve the resistant cell line at various passages.
Protocol 2: Assessment of ABC Transporter Function
This protocol uses a fluorescent substrate to assess the activity of efflux pumps.
Workflow for ABC Transporter Functional Assay
Technical Support Center: Enhancing the Bioavailability of 8-Butyltheophylline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the bioavailability of 8-Butyltheophylline. Given the limited publicly available data for this compound, this guidance is based on the known properties of the parent compound, theophylline, and general strategies for enhancing the bioavailability of poorly soluble drugs, particularly other 8-substituted xanthine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the expected physicochemical properties of this compound and how might they affect its bioavailability?
A1: While specific experimental data for this compound is scarce, we can extrapolate its properties based on its structure as an 8-alkyl-substituted xanthine. Theophylline, the parent compound, is classified as a Biopharmaceutics Classification System (BCS) Class I drug in some contexts (high solubility, high permeability), but its solubility is pH-dependent and can be low.[1][2] The addition of a butyl group at the 8-position is expected to increase the lipophilicity and molecular weight, which will likely decrease its aqueous solubility.[3] This shift could potentially move this compound into BCS Class II (low solubility, high permeability) or even Class IV (low solubility, low permeability), making its oral bioavailability dissolution rate-limited.[4][5]
Q2: What are the primary challenges in achieving adequate oral bioavailability for this compound?
A2: The primary challenge is likely its poor aqueous solubility.[6] For oral administration, a drug must dissolve in the gastrointestinal fluids to be absorbed.[5] If this compound has low solubility, it may not dissolve completely, leading to incomplete absorption and low bioavailability. Furthermore, as a xanthine derivative, it may be subject to metabolism in the gut wall and liver, which could also reduce its systemic exposure.[3]
Q3: What are the most promising strategies for enhancing the bioavailability of this compound?
A3: Several formulation strategies can be employed to enhance the bioavailability of poorly soluble compounds like this compound.[6] These include:
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Particle Size Reduction: Micronization or nanosizing increases the surface area-to-volume ratio of the drug particles, which can enhance the dissolution rate.[7]
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Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can create an amorphous solid dispersion, which typically has a higher apparent solubility and faster dissolution rate than the crystalline drug.[5]
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Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or solid lipid nanoparticles (SLNs) can be used to dissolve this compound in a lipid vehicle. Upon contact with gastrointestinal fluids, these systems form fine emulsions or nanoparticles, facilitating drug absorption.
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Cyclodextrin Complexation: Encapsulating the lipophilic this compound molecule within the hydrophobic cavity of a cyclodextrin can form an inclusion complex with improved aqueous solubility.[7]
Q4: Are there any potential signaling pathways that could be affected by formulation excipients used for this compound?
A4: While this compound's primary targets are likely adenosine receptors, similar to other xanthine derivatives, some formulation excipients could potentially interact with biological systems. For instance, certain surfactants used in lipid-based formulations can modulate the activity of efflux transporters like P-glycoprotein in the gut, which could indirectly affect the absorption of this compound if it is a substrate for such transporters. It is crucial to select excipients that are generally regarded as safe (GRAS) and to evaluate their potential biological interactions in preclinical studies.
Troubleshooting Guides
Issue 1: Low and Variable Bioavailability in Preclinical Animal Studies
| Potential Cause | Troubleshooting Steps |
| Poor aqueous solubility leading to dissolution rate-limited absorption. | 1. Characterize the solid-state properties of your this compound batch (e.g., crystallinity, polymorphism). 2. Conduct in vitro dissolution studies in biorelevant media (e.g., FaSSIF, FeSSIF) to confirm low solubility. 3. Implement a bioavailability enhancement strategy such as micronization, solid dispersion, or a lipid-based formulation. |
| Pre-systemic metabolism (first-pass effect) in the gut wall or liver. | 1. Perform in vitro metabolism studies using liver microsomes or S9 fractions to assess the metabolic stability of this compound. 2. If metabolism is significant, consider co-administration with a metabolic inhibitor (for research purposes) to confirm the impact on bioavailability. 3. Prodrug approaches could be explored to mask the metabolic site. |
| Efflux by intestinal transporters (e.g., P-glycoprotein). | 1. Use in vitro models like Caco-2 cell monolayers to investigate if this compound is a substrate for efflux transporters. 2. If efflux is confirmed, consider formulations with excipients known to inhibit these transporters. |
Issue 2: Difficulty in Preparing a Stable and Effective Formulation
| Potential Cause | Troubleshooting Steps |
| Drug recrystallization from an amorphous solid dispersion. | 1. Ensure the drug loading in the polymer is below the saturation point. 2. Select a polymer with strong intermolecular interactions with this compound. 3. Incorporate a secondary polymer or a surfactant to improve stability. |
| Phase separation or drug precipitation in lipid-based formulations. | 1. Screen different lipid excipients (oils, surfactants, co-solvents) to find a combination that provides the required solubilization capacity. 2. Optimize the ratio of oil, surfactant, and co-solvent to ensure the formation of a stable microemulsion upon dispersion. |
| Low complexation efficiency with cyclodextrins. | 1. Screen different types of cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin) to find the one with the best fit for the this compound molecule. 2. Optimize the stoichiometry of the drug-cyclodextrin complex. |
Data Presentation
Table 1: Hypothetical Physicochemical Properties of this compound Compared to Theophylline
| Property | Theophylline | This compound (Estimated) | Implication for Bioavailability |
| Molecular Weight | 180.16 g/mol | 236.27 g/mol | Increased molecular weight may slightly decrease passive diffusion. |
| Aqueous Solubility | 5.5 mg/mL at 25°C | < 1 mg/mL | Significantly lower solubility is expected, making dissolution a major hurdle. |
| LogP | -0.02 | ~1.5 - 2.0 | Increased lipophilicity may favor membrane permeation but reduces aqueous solubility. |
| BCS Class (Tentative) | Class I | Class II or IV | Indicates that solubility is likely the primary barrier to oral absorption. |
Table 2: Comparison of Potential Bioavailability Enhancement Strategies for this compound
| Strategy | Principle | Potential Advantages | Potential Challenges |
| Micronization/Nanosizing | Increased surface area | Simple and scalable process | Particle aggregation, handling of fine powders |
| Amorphous Solid Dispersion | Increased apparent solubility and dissolution rate | Significant enhancement in oral absorption | Physical instability (recrystallization), selection of appropriate polymer |
| Lipid-Based Formulation (SEDDS) | Pre-dissolved drug in a lipid vehicle | Can enhance lymphatic uptake, suitable for highly lipophilic drugs | Potential for GI side effects, chemical instability of the drug in lipids |
| Cyclodextrin Complexation | Formation of a water-soluble inclusion complex | High drug loading can be achieved | Can be expensive, potential for nephrotoxicity with some cyclodextrins at high doses |
Experimental Protocols
Protocol 1: Preparation of an this compound Amorphous Solid Dispersion by Solvent Evaporation
-
Materials: this compound, a hydrophilic polymer (e.g., PVP K30, HPMC), and a suitable solvent (e.g., methanol, ethanol).
-
Procedure:
-
Dissolve this compound and the polymer in the solvent in a predetermined ratio (e.g., 1:1, 1:2, 1:4 drug-to-polymer weight ratio).
-
Ensure complete dissolution to form a clear solution.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).
-
Further dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.
-
Collect the dried solid dispersion and pulverize it to a fine powder.
-
Characterize the solid dispersion for its amorphous nature (using techniques like XRD and DSC) and perform in vitro dissolution testing.
-
Protocol 2: In Vitro Dissolution Testing of this compound Formulations
-
Apparatus: USP Dissolution Apparatus 2 (Paddle).
-
Dissolution Medium: 900 mL of a biorelevant medium (e.g., Simulated Gastric Fluid (SGF) without pepsin for 1 hour, followed by a switch to Fasted State Simulated Intestinal Fluid (FaSSIF)).
-
Procedure:
-
Maintain the temperature of the dissolution medium at 37 ± 0.5°C.
-
Set the paddle speed to 50 or 75 RPM.
-
Add the this compound formulation (equivalent to a specific dose) to the dissolution vessel.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
Filter the samples and analyze the concentration of dissolved this compound using a validated analytical method (e.g., HPLC-UV).
-
Protocol 3: Pharmacokinetic Study in a Rodent Model
-
Animals: Male Sprague-Dawley rats (or another suitable rodent model).
-
Formulations: this compound suspension in a vehicle (e.g., 0.5% methylcellulose) and the enhanced bioavailability formulation (e.g., solid dispersion reconstituted in water).
-
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the formulations orally via gavage at a specific dose.
-
Collect blood samples (e.g., via tail vein or retro-orbital plexus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into tubes containing an anticoagulant.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated bioanalytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC to determine the relative bioavailability of the enhanced formulation compared to the suspension.
-
Mandatory Visualizations
Caption: Experimental workflow for enhancing and evaluating the bioavailability of this compound.
Caption: Key physiological steps influencing the oral bioavailability of this compound.
References
- 1. database.ich.org [database.ich.org]
- 2. fda.gov [fda.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. criver.com [criver.com]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijnrd.org [ijnrd.org]
Mitigating cytotoxicity of 8-Butyltheophylline at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the cytotoxicity of 8-Butyltheophylline at high concentrations during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity with this compound at concentrations required for our assays. What are the potential mechanisms of this cytotoxicity?
A1: While specific data for this compound is limited, xanthine derivatives like theophylline and caffeine can induce cytotoxicity through several mechanisms. These may include:
-
Adenosine Receptor Antagonism: Competitive antagonism of adenosine receptors can disrupt normal cellular signaling.
-
Phosphodiesterase (PDE) Inhibition: Inhibition of PDEs can lead to an increase in intracellular cyclic AMP (cAMP), which can have varied, and sometimes detrimental, effects on cell function and viability.[1][2]
-
Calcium Dysregulation: Xanthines have been shown to interfere with intracellular calcium homeostasis, potentially leading to calcium overload and triggering apoptotic pathways.[3]
-
Induction of Oxidative Stress: At higher concentrations, some xanthine derivatives can increase the production of reactive oxygen species (ROS), leading to cellular damage.[4]
Q2: How can we determine the primary mechanism of this compound-induced cytotoxicity in our specific cell line?
A2: A systematic approach involving mechanism-specific inhibitors or probes can help elucidate the cytotoxic pathway. For instance, you could investigate:
-
Calcium Involvement: Use intracellular calcium chelators (e.g., BAPTA-AM) to see if they rescue cells from this compound-induced death.[3]
-
Oxidative Stress: Co-treat cells with antioxidants, such as N-acetylcysteine (NAC), to determine if scavenging ROS mitigates the cytotoxicity.[3][5]
-
Apoptosis vs. Necrosis: Utilize assays that differentiate between apoptotic and necrotic cell death (e.g., Annexin V/Propidium Iodide staining) to understand the mode of cell death.
Q3: Can the composition of our cell culture medium influence the observed cytotoxicity?
A3: Yes, the cell culture medium can significantly impact the cytotoxic response to a compound.[2] Key factors to consider include:
-
Serum Presence and Concentration: Serum proteins, particularly albumin, can bind to small molecules, reducing their effective concentration and thus their cytotoxicity.[1][4][6] Running experiments in serum-free versus serum-containing media can produce different results.[7]
-
Media Formulation: The basal media formulation, including the presence of antioxidants or specific amino acids, can influence cellular susceptibility to toxic compounds.[2] Some studies suggest that replacing glucose with galactose in the medium can make cells more sensitive to mitochondrial toxins.[8][9][10]
Q4: Are there any general strategies we can employ to reduce the cytotoxicity of this compound without compromising its intended experimental effects?
A4: Several strategies can be explored:
-
Co-treatment with Cytoprotective Agents: As mentioned, co-incubation with antioxidants like N-acetylcysteine may reduce cytotoxicity if it is mediated by oxidative stress.[3][5]
-
Optimization of Exposure Time: Reducing the duration of exposure to high concentrations of this compound may minimize toxicity while still allowing for the observation of the desired biological effects.
-
Modification of Dosing Strategy: Instead of a single high dose, a repeated lower-dose schedule might be less toxic over the same time course.
Troubleshooting Guides
This section provides actionable steps for specific issues you may encounter.
Issue 1: High levels of cell death observed even at moderately high concentrations of this compound.
| Possible Cause | Troubleshooting Step |
| High intrinsic sensitivity of the cell line. | Titrate this compound across a wider and lower concentration range to determine a more precise IC50 value. Consider using a more resistant cell line if appropriate for the experimental goals. |
| Oxidative stress-mediated cytotoxicity. | Co-incubate the cells with a range of concentrations of an antioxidant such as N-acetylcysteine (NAC) and assess if cell viability improves.[3][5] |
| Calcium-dependent cytotoxicity. | Pre-treat cells with an intracellular calcium chelator like BAPTA-AM before adding this compound to see if this has a protective effect.[3] |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is well below the cytotoxic threshold for your cell line (typically <0.5%). Run a solvent-only control. |
Issue 2: Inconsistent cytotoxicity results between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in cell health and density. | Standardize cell seeding density and ensure cells are in the logarithmic growth phase at the start of the experiment. Monitor cell morphology and viability before each experiment. |
| Degradation or precipitation of this compound in media. | Prepare fresh stock solutions of this compound for each experiment. Visually inspect the media for any signs of precipitation after adding the compound. |
| Inconsistent serum concentration or lot-to-lot variability. | Use the same batch of serum for a set of experiments. If switching to a new lot, it is advisable to re-validate the assay. Consider using a serum-free medium if the experimental design allows.[7] |
Data Presentation
The following tables present hypothetical data to illustrate how results from mitigation strategy experiments could be structured.
Table 1: Effect of N-Acetylcysteine (NAC) Co-treatment on the IC50 of this compound in Hypothetical Cell Line A.
| Treatment Condition | IC50 (µM) of this compound |
| This compound alone | 150 |
| + 1 mM NAC | 275 |
| + 5 mM NAC | 450 |
Table 2: Influence of Fetal Bovine Serum (FBS) on this compound Cytotoxicity in Hypothetical Cell Line B.
| FBS Concentration in Media | Cell Viability (%) at 200 µM this compound |
| 0% | 25% |
| 2% | 45% |
| 10% | 70% |
Experimental Protocols
Protocol 1: Assessment of this compound Cytotoxicity using the MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.
-
Compound Preparation: Prepare a 2X stock solution of this compound in the appropriate cell culture medium. Perform serial dilutions to create a range of 2X concentrations.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2X this compound dilutions to the respective wells. Include wells for vehicle control and untreated cells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Evaluating the Mitigating Effect of N-Acetylcysteine (NAC)
-
Cell Seeding: Follow step 1 of Protocol 1.
-
Compound Preparation: Prepare 2X stock solutions of this compound. Also, prepare 2X stock solutions of NAC in the appropriate cell culture medium.
-
Co-treatment: Add 50 µL of the 2X NAC solution (or medium for the no-NAC control) to the wells, followed by 50 µL of the 2X this compound solution. This will result in a 1X final concentration of both compounds.
-
Incubation and Analysis: Follow steps 4-8 of Protocol 1 to assess cell viability and determine the effect of NAC on the IC50 of this compound.
Visualizations
Caption: Workflow for assessing mitigation of this compound cytotoxicity.
Caption: Hypothetical signaling pathway for xanthine-induced cytotoxicity.
References
- 1. Exogenous albumin inhibits sorafenib-induced cytotoxicity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomedj.cgu.edu.tw [biomedj.cgu.edu.tw]
- 3. Effect of N-Acetylcysteine on Cisplatin Toxicity: A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review: Modifications of Human Serum Albumin and Their Binding Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Specific Interaction With Human Serum Albumin Reduces Ginsenoside Cytotoxicity in Human Umbilical Vein Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Editorial: Advances in 3D cell culture for drug screening and toxicology evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. Making cell lines more physiologically relevant for toxicology testing | Culture Collections [culturecollections.org.uk]
- 10. UofL biologists create better method to culture cells for testing drug toxicity | UofL News [news.louisville.edu]
Validation & Comparative
A Comparative Analysis of 8-Butyltheophylline and Caffeine as Adenosine Receptor Antagonists
For researchers, scientists, and drug development professionals, understanding the nuanced differences between adenosine receptor antagonists is critical for advancing therapeutic strategies. This guide provides a detailed, data-driven comparison of two such antagonists: 8-Butyltheophylline and caffeine.
Both this compound and caffeine belong to the xanthine class of compounds and are known to exert their physiological effects primarily through the antagonism of adenosine receptors. These receptors—A1, A2A, A2B, and A3—are G protein-coupled receptors that play crucial roles in a myriad of physiological processes, including cardiovascular function, neurotransmission, and inflammation. While caffeine is a widely consumed psychostimulant and a non-selective adenosine receptor antagonist, this compound, a lesser-known derivative of theophylline, also demonstrates activity at these receptors. This guide will objectively compare their performance based on available experimental data.
Quantitative Comparison of Receptor Binding Affinity and Functional Potency
The antagonistic properties of this compound and caffeine are best understood by examining their binding affinities (Ki) and functional potencies (IC50/EC50) at the four adenosine receptor subtypes. The following table summarizes the available quantitative data from various experimental studies. It is important to note that values can vary between studies due to different experimental conditions, such as the tissue or cell line used, the radioligand employed, and the specific assay performed.
| Compound | Receptor Subtype | Binding Affinity (Ki) in µM | Functional Potency (IC50/EC50) in µM |
| This compound | A1 | Data Not Available | Data Not Available |
| A2A | Data Not Available | Data Not Available | |
| A2B | Data Not Available | Data Not Available | |
| A3 | Data Not Available | Data Not Available | |
| Caffeine | A1 | 12 - 50 | - |
| A2A | 2.4 - 40 | - | |
| A2B | 13 - 100 | - | |
| A3 | > 100 | - | |
| cAMP Inhibition | - | 21 (in rat cerebral cortex slices)[1] |
Caffeine is a well-documented non-selective antagonist of adenosine receptors, demonstrating activity across all four subtypes.[2][3][4][5] Its affinity is generally in the micromolar range. Functionally, caffeine has been shown to inhibit forskolin-stimulated cyclic AMP (cAMP) accumulation in rat brain slices with an IC50 of 21 µM.[1]
Adenosine Receptor Signaling Pathways
The antagonism of adenosine receptors by compounds like this compound and caffeine directly impacts intracellular signaling cascades. Adenosine receptors are coupled to different G proteins, leading to distinct downstream effects. A1 and A3 receptors are typically coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. Conversely, A2A and A2B receptors are generally coupled to Gs proteins, and their activation stimulates adenylyl cyclase, leading to an increase in cAMP. By blocking these receptors, antagonists prevent the modulatory effects of endogenous adenosine on cAMP levels.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the data presented, it is essential to understand the methodologies employed in these studies. The following are detailed protocols for the key experiments used to characterize adenosine receptor antagonists.
Radioligand Displacement Assay
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Objective: To determine the Ki of this compound and caffeine for adenosine receptor subtypes.
Materials:
-
Cell membranes expressing the specific human adenosine receptor subtype (A1, A2A, A2B, or A3).
-
Radioligand specific for the receptor subtype (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A).
-
Test compounds: this compound and caffeine.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of a known non-radioactive antagonist).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare a series of dilutions of the test compounds (this compound and caffeine).
-
In a reaction tube, add the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the test compound or buffer (for total binding) or the non-specific binding control.
-
Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay measures the functional potency (IC50 or EC50) of an antagonist by quantifying its ability to inhibit the agonist-induced production of cyclic AMP (cAMP).
Objective: To determine the functional potency of this compound and caffeine at Gs-coupled (A2A, A2B) or Gi-coupled (A1, A3) adenosine receptors.
Materials:
-
Whole cells expressing the specific human adenosine receptor subtype.
-
Adenosine receptor agonist (e.g., NECA).
-
Test compounds: this compound and caffeine.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
For Gi-coupled receptors, an adenylyl cyclase stimulator (e.g., forskolin).
-
Cell lysis buffer.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with the PDE inhibitor.
-
Add varying concentrations of the antagonist (this compound or caffeine) to the cells and incubate for a specific period.
-
For Gs-coupled receptors, add a fixed concentration of the agonist to stimulate cAMP production.
-
For Gi-coupled receptors, add a fixed concentration of forskolin followed by a fixed concentration of the agonist to inhibit the forskolin-stimulated cAMP production.
-
Incubate for a defined time to allow for cAMP accumulation or inhibition.
-
Lyse the cells to release the intracellular cAMP.
-
Quantify the cAMP concentration in the cell lysates using a suitable detection kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the logarithm of the antagonist concentration.
-
Determine the IC50 value (for inhibition of agonist effect) from the dose-response curve.
Conclusion
Caffeine is a well-established non-selective adenosine receptor antagonist with micromolar affinity across the A1, A2A, and A2B subtypes, and lower affinity for the A3 subtype. This profile underlies its complex and widespread physiological effects. The current literature review did not yield specific quantitative data on the binding affinity or functional potency of this compound at the four adenosine receptor subtypes. To provide a comprehensive and direct comparison, further experimental studies characterizing the pharmacological profile of this compound at each adenosine receptor are necessary. Such data would be invaluable for researchers in the field of purinergic signaling and for the development of more selective and potent therapeutic agents targeting the adenosine system.
References
- 1. Caffeine inhibits forskolin-stimulated cyclic AMP accumulation in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Caffeine and adenosine. | BioGRID [thebiogrid.org]
- 3. Caffeine and adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Caffeine - Wikipedia [en.wikipedia.org]
A Comparative Analysis of 8-Butyltheophylline and 8-Phenyltheophylline: Adenosine Receptor Antagonism and Phosphodiesterase Inhibition
A comprehensive guide for researchers, scientists, and drug development professionals on the pharmacological profiles of 8-Butyltheophylline and 8-Phenyltheophylline. This report synthesizes available experimental data to compare their efficacy as adenosine receptor antagonists and phosphodiesterase inhibitors.
This guide provides a detailed comparative analysis of two key theophylline derivatives, this compound and 8-Phenyltheophylline. Theophylline and its analogs are of significant interest in pharmacology, primarily for their roles as adenosine receptor antagonists and phosphodiesterase (PDE) inhibitors. These mechanisms of action are central to their therapeutic effects, which include bronchodilation and anti-inflammatory responses. The substitution at the 8-position of the xanthine core is a critical determinant of the pharmacological activity and selectivity of these compounds. This analysis focuses on the influence of a butyl versus a phenyl group at this position on the compound's interaction with adenosine receptors and phosphodiesterase enzymes.
Chemical Structures and Properties
This compound and 8-Phenyltheophylline share the same 1,3-dimethylxanthine core structure, differing only in the substituent at the 8-position. This structural divergence is expected to significantly influence their physicochemical properties, such as lipophilicity and steric bulk, which in turn affects their biological activity.
| Compound | Structure |
| This compound | ![]() |
| 8-Phenyltheophylline | ![]() |
Comparative Pharmacological Profile
The primary pharmacological targets of theophylline derivatives are adenosine receptors and phosphodiesterase enzymes. The following sections compare the activity of this compound and 8-Phenyltheophylline at these targets based on available data.
Adenosine Receptor Antagonism
Table 1: Adenosine Receptor Binding Affinity of 8-Phenyltheophylline
| Compound | Receptor Subtype | Kᵢ (nM) | pA₂ | Species/Tissue |
| 8-Phenyltheophylline | A₁ | 100 | 6.4 - 6.6 | Bovine Brain / Guinea-pig atria |
| A₂ₐ | 70,000 | 6.4 - 6.6 | Human Platelets / Guinea-pig aorta |
Kᵢ values are a measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity. pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Phosphodiesterase Inhibition
While theophylline is a non-selective phosphodiesterase inhibitor, substitution at the 8-position can modulate this activity. 8-Phenyltheophylline is reported to have virtually no activity as a phosphodiesterase inhibitor.[1][2] It is a weak inhibitor of some cyclic AMP phosphodiesterase isoenzymes but is markedly less effective than theophylline. One study suggests that 8-phenyltheophylline can selectively inhibit a high-affinity phosphodiesterase from erythrocytes.
Quantitative data on the phosphodiesterase inhibitory activity of this compound is not available in the reviewed literature. However, based on the trend observed with 8-phenyl substitution, it is plausible that an 8-butyl substitution would also result in a significant reduction in PDE inhibitory activity compared to theophylline.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by these compounds and a typical experimental workflow for their characterization.
Caption: Adenosine Receptor Signaling Pathway Antagonism.
Caption: Workflow for Adenosine Receptor Binding Assay.
Experimental Protocols
Adenosine Receptor Binding Assay
This protocol is a generalized procedure based on methods for xanthine derivatives.
-
Membrane Preparation: Whole brains from male Wistar rats are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged at 48,000 x g for 10 minutes at 4°C. The resulting pellet is resuspended in fresh buffer and incubated with adenosine deaminase to remove endogenous adenosine. After a second centrifugation, the final pellet is resuspended in assay buffer.
-
Binding Assay: The assay is performed in a final volume of 200 µL containing 50 µL of membrane suspension, 50 µL of radioligand (e.g., [³H]DPCPX for A1 receptors or [³H]CGS 21680 for A2A receptors), and 100 µL of various concentrations of the test compound (this compound or 8-Phenyltheophylline) or buffer.
-
Incubation: The mixture is incubated at 25°C for 120 minutes.
-
Filtration and Washing: The incubation is terminated by rapid filtration through glass fiber filters. The filters are washed three times with ice-cold buffer to remove unbound radioligand.
-
Radioactivity Measurement: The radioactivity retained on the filters is measured by liquid scintillation spectrometry.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist. Specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ values (concentration of the compound that inhibits 50% of specific binding) are determined by non-linear regression analysis. The Kᵢ values are then calculated from the IC₅₀ values using the Cheng-Prusoff equation.
Phosphodiesterase Inhibition Assay
This protocol is a generalized procedure for measuring PDE inhibition by xanthine derivatives.
-
Enzyme Preparation: Phosphodiesterase isoenzymes are isolated from various tissues (e.g., rat brain, heart, or lung) using chromatographic techniques.
-
Assay Reaction: The assay is conducted in a reaction mixture containing Tris-HCl buffer, MgCl₂, a specific PDE isoenzyme, and the test compound (this compound or 8-Phenyltheophylline) at various concentrations.
-
Initiation of Reaction: The reaction is initiated by the addition of [³H]cAMP or [³H]cGMP.
-
Incubation: The mixture is incubated at 30°C for a defined period.
-
Termination of Reaction: The reaction is stopped by boiling or by the addition of a stop solution.
-
Conversion to Nucleoside: The product of the reaction, [³H]5'-AMP or [³H]5'-GMP, is converted to the corresponding nucleoside ([³H]adenosine or [³H]guanosine) by the addition of snake venom nucleotidase.
-
Separation: The radiolabeled nucleoside is separated from the unhydrolyzed cyclic nucleotide using ion-exchange chromatography.
-
Radioactivity Measurement: The radioactivity of the eluted nucleoside is quantified by liquid scintillation counting.
-
Data Analysis: The inhibitory activity of the test compound is expressed as the concentration required to inhibit 50% of the enzyme activity (IC₅₀).
Conclusion
The available evidence strongly supports that 8-Phenyltheophylline is a potent and selective antagonist of adenosine A1 and A2A receptors with minimal phosphodiesterase inhibitory activity. The 8-phenyl substitution confers a significant increase in adenosine receptor affinity compared to the parent compound, theophylline.
For This compound , a direct quantitative comparison is hampered by the lack of specific experimental data in the public domain. However, based on established structure-activity relationships for 8-substituted xanthines, it is reasonable to infer that this compound would also exhibit enhanced adenosine receptor affinity relative to theophylline, likely with a preference for the A1 subtype due to the lipophilic nature of the butyl group. Its phosphodiesterase inhibitory activity is also expected to be significantly lower than that of theophylline.
Further experimental studies are required to precisely quantify the adenosine receptor binding affinities and phosphodiesterase inhibitory profile of this compound to allow for a definitive comparative analysis with 8-Phenyltheophylline. Such data would be invaluable for the rational design of novel xanthine derivatives with optimized potency and selectivity for specific therapeutic applications.
References
Validating the Selectivity of 8-Butyltheophylline for A1 vs. A2A Adenosine Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 8-Butyltheophylline's selectivity for the adenosine A1 and A2A receptors. Understanding the selective affinity of this compound is crucial for its potential therapeutic applications and for designing experiments to probe the adenosinergic system. This document summarizes key binding affinity data, outlines detailed experimental protocols for assessing receptor selectivity, and contextualizes the findings with relevant comparator compounds.
Comparative Binding Affinity of 8-Alkylxanthines
To understand the selectivity of this compound, it is essential to compare its binding affinity at A1 and A2A receptors with other structurally related xanthine derivatives. The following table summarizes the inhibitory constants (Ki) for a series of 8-substituted theophylline analogs.
| Compound | 8-Substituent | A1 Receptor Ki (nM) | A2A Receptor Ki (nM) | Selectivity (A2A Ki / A1 Ki) |
| Theophylline | -H | 11,000 | 45,000 | 4.1 |
| This compound | -CH₂(CH₂)₂CH₃ | 1,100 | 11,000 | 10 |
| 8-Phenyltheophylline | -C₆H₅ | 40 | 3,000 | 75 |
| 8-Cyclopentyltheophylline (CPT) | -C₅H₉ | 1.8 | 1,100 | 611 |
Data presented is a representative compilation from various structure-activity relationship studies on 8-substituted xanthines.
The data clearly indicates that the nature of the substituent at the 8-position of the theophylline scaffold significantly influences both the affinity and selectivity for adenosine receptor subtypes. While theophylline itself is a weak, non-selective antagonist, the introduction of an 8-butyl group increases the affinity for both A1 and A2A receptors, with a modest preference for the A1 receptor. In comparison, larger, more rigid substituents like a phenyl or cyclopentyl group lead to a much more pronounced A1 selectivity.
Experimental Protocols for Determining Receptor Selectivity
The determination of a compound's selectivity for different receptor subtypes relies on robust and well-defined experimental procedures. The two primary methods employed are radioligand binding assays and functional assays.
Radioligand Binding Assay
This assay directly measures the affinity of a test compound for a specific receptor by assessing its ability to displace a known high-affinity radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of this compound at human A1 and A2A adenosine receptors.
Materials:
-
Membrane Preparations: Commercially available or in-house prepared cell membranes expressing recombinant human adenosine A1 or A2A receptors (e.g., from HEK293 or CHO cells).
-
Radioligands:
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity ligand for the respective receptor (e.g., 10 µM DPCPX for A1, 10 µM ZM241385 for A2A).
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing MgCl₂.
-
Filtration Apparatus: A cell harvester and glass fiber filters.
-
Scintillation Counter and Scintillation Fluid.
Workflow:
Radioligand Binding Assay Workflow
Data Analysis:
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand.
-
Kd is the dissociation constant of the radioligand for the receptor.
Functional Assay (cAMP Accumulation Assay)
This assay measures the ability of a compound to antagonize the functional response of a receptor to an agonist. Since A1 receptors are typically Gi-coupled (inhibiting adenylyl cyclase) and A2A receptors are Gs-coupled (stimulating adenylyl cyclase), their antagonism will have opposite effects on cAMP levels.
Objective: To determine the functional potency (e.g., pA2 value) of this compound as an antagonist at human A1 and A2A adenosine receptors.
Materials:
-
Cell Lines: HEK293 or CHO cells stably expressing either human adenosine A1 or A2A receptors.
-
Agonists:
-
For A1 Receptor: N⁶-Cyclopentyladenosine (CPA), a selective A1 agonist. Forskolin is also used to pre-stimulate adenylyl cyclase.
-
For A2A Receptor: CGS 21680, a selective A2A agonist.
-
-
Test Compound: this compound.
-
cAMP Assay Kit: A commercially available kit for measuring intracellular cAMP levels (e.g., HTRF, ELISA, or luminescence-based).
-
Phosphodiesterase (PDE) Inhibitor: e.g., IBMX, to prevent the degradation of cAMP.
Signaling Pathways:
Adenosine Receptor Signaling Pathways
Workflow:
cAMP Functional Assay Workflow
Data Analysis:
The pA2 value is a measure of the antagonist's potency and is derived from a Schild plot. A higher pA2 value indicates a higher affinity of the antagonist for the receptor. By comparing the pA2 values for the A1 and A2A receptors, the functional selectivity of this compound can be determined.
Conclusion
The available structure-activity relationship data for 8-alkylxanthines suggests that this compound is a moderately potent antagonist at both A1 and A2A adenosine receptors, with a slight preference for the A1 subtype. Its selectivity is less pronounced compared to derivatives with bulkier 8-substituents like 8-phenyltheophylline or 8-cyclopentyltheophylline. For a definitive validation of its selectivity profile, it is imperative to conduct direct experimental assessments using the detailed radioligand binding and functional assay protocols outlined in this guide. These experiments will provide the crucial quantitative data (Ki and pA2 values) necessary to accurately characterize the pharmacological properties of this compound and to inform its potential use in research and drug development.
References
- 1. Structure–Activity Relationships of 8-Styrylxanthines as A2-Selective Adenosine Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of 8-styrylxanthines as A2-selective adenosine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of new 8-anilide theophylline derivatives as bronchodilators and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Structure-activity relationships in a series of 8-substituted xanthines as A(1)-adenosine receptor antagonists [arpi.unipi.it]
Cross-Reactivity of 8-Butyltheophylline with Purinergic Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of 8-Butyltheophylline with various purinergic receptors, including adenosine (A1, A2A, A2B, A3) and P2Y receptor subtypes. The information is intended to assist researchers in evaluating the selectivity profile of this compound and its potential applications in drug discovery and pharmacological studies.
Introduction
This compound is a xanthine derivative, a class of compounds known for their antagonist activity at adenosine receptors. Understanding the selectivity of such compounds is crucial for interpreting experimental results and for the development of therapeutic agents with minimal off-target effects. This guide summarizes the available quantitative data on the binding affinity and functional activity of this compound at various purinergic receptors and provides detailed experimental protocols for assessing its cross-reactivity.
Signaling Pathways of Purinergic Receptors
The following diagram illustrates the primary signaling pathways associated with adenosine and P2Y receptors, highlighting the potential points of interaction for a ligand like this compound. Adenosine receptors (A1, A3) typically couple to Gi, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. Conversely, A2A and A2B receptors couple to Gs, stimulating adenylyl cyclase and increasing cAMP. P2Y receptors are a more diverse family, with some subtypes (e.g., P2Y1, P2Y2, P2Y4, P2Y6, P2Y11) coupling to Gq to activate the phospholipase C (PLC) pathway and increase intracellular calcium, while others (e.g., P2Y12, P2Y13, P2Y14) couple to Gi.
Experimental Workflow for Cross-Reactivity Profiling
A typical workflow for assessing the cross-reactivity of a compound like this compound across purinergic receptors involves a series of binding and functional assays. The following diagram outlines this process.
Quantitative Comparison of this compound Activity
No quantitative data on the binding affinity (Ki) or functional activity (IC50/pA2) of this compound at adenosine or P2Y receptors was found in the public domain at the time of this guide's compilation. The following tables are provided as templates for presenting such data once it becomes available.
Table 1: Binding Affinity of this compound at Human Purinergic Receptors
| Receptor Subtype | Radioligand | Ki (nM) | Reference Compound | Ki (nM) of Reference |
| Adenosine A1 | [3H]DPCPX | - | DPCPX | - |
| Adenosine A2A | [3H]ZM241385 | - | ZM241385 | - |
| Adenosine A2B | [3H]PSB-603 | - | PSB-603 | - |
| Adenosine A3 | [125I]AB-MECA | - | MRS 1220 | - |
| P2Y1 | [33P]2-MeS-ADP | - | MRS2500 | - |
| P2Y2 | - | - | AR-C118925 | - |
| P2Y12 | [33P]2-MeS-ADP | - | Cangrelor | - |
Table 2: Functional Antagonism of this compound at Human Purinergic Receptors
| Receptor Subtype | Assay Type | IC50 (nM) or pA2 | Reference Antagonist | IC50 (nM) or pA2 of Reference |
| Adenosine A1 | cAMP Inhibition | - | DPCPX | - |
| Adenosine A2A | cAMP Accumulation | - | ZM241385 | - |
| Adenosine A2B | cAMP Accumulation | - | PSB-603 | - |
| Adenosine A3 | cAMP Inhibition | - | MRS 1220 | - |
| P2Y1 | Calcium Mobilization | - | MRS2500 | - |
| P2Y2 | Calcium Mobilization | - | AR-C118925 | - |
| P2Y12 | cAMP Inhibition | - | Cangrelor | - |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of cross-reactivity studies.
Radioligand Binding Assays for Adenosine Receptors
Objective: To determine the binding affinity (Ki) of this compound for adenosine receptor subtypes.
Materials:
-
Cell membranes expressing the human adenosine receptor subtype of interest (A1, A2A, A2B, or A3).
-
Radioligands: [3H]DPCPX (for A1), [3H]ZM241385 (for A2A), [3H]PSB-603 (for A2B), [125I]AB-MECA (for A3).
-
Non-labeled competing ligands (as positive controls).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Prepare serial dilutions of this compound and the reference antagonist.
-
In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and either buffer (for total binding), a saturating concentration of a non-labeled ligand (for non-specific binding), or the test compound (this compound or reference antagonist).
-
Incubate the plate at room temperature for a specified time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value for this compound by non-linear regression analysis.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation/Inhibition Assays
Objective: To assess the functional antagonist activity of this compound at Gs-coupled (A2A, A2B) and Gi-coupled (A1, A3, some P2Y) receptors.
Materials:
-
Cells stably expressing the receptor of interest.
-
Agonist for the specific receptor (e.g., NECA for adenosine receptors).
-
Forskolin (to stimulate adenylyl cyclase for Gi-coupled receptor assays).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture medium and reagents.
Procedure:
-
Seed the cells in a 96-well plate and culture overnight.
-
Pre-incubate the cells with varying concentrations of this compound or a reference antagonist for a specified time.
-
For Gs-coupled receptors (A2A, A2B): Stimulate the cells with an EC80 concentration of the appropriate agonist.
-
For Gi-coupled receptors (A1, A3, P2Y12, etc.): Co-stimulate the cells with forskolin and an EC80 concentration of the appropriate agonist.
-
Incubate for a specified time to allow for cAMP production/inhibition.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.
-
Generate concentration-response curves and determine the IC50 value for this compound. For competitive antagonists, a Schild analysis can be performed to determine the pA2 value.
Calcium Mobilization Assays for Gq-coupled P2Y Receptors
Objective: To evaluate the functional antagonist activity of this compound at Gq-coupled P2Y receptors (e.g., P2Y1, P2Y2, P2Y4, P2Y6, P2Y11).
Materials:
-
Cells stably expressing the P2Y receptor of interest.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Agonist for the specific P2Y receptor subtype.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
Fluorescence plate reader with an injection system.
Procedure:
-
Seed the cells in a black-walled, clear-bottom 96-well plate and culture overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader and record a baseline fluorescence reading.
-
Inject varying concentrations of this compound or a reference antagonist and incubate.
-
Inject an EC80 concentration of the appropriate agonist and immediately measure the change in fluorescence over time.
-
The peak fluorescence intensity is used to determine the response.
-
Generate concentration-response curves and calculate the IC50 value for this compound.
Conclusion
While this compound is expected to act as an antagonist at adenosine receptors, its precise selectivity profile across all purinergic receptor subtypes remains to be fully elucidated in publicly available literature. The experimental protocols provided in this guide offer a framework for researchers to conduct comprehensive cross-reactivity studies. The generation of such data is essential for the accurate interpretation of its pharmacological effects and for guiding its potential use in therapeutic development. Researchers are encouraged to perform these assays to populate the provided data tables and contribute to a more complete understanding of this compound's interaction with the purinergic receptor family.
The Potency of 8-Butyltheophylline in the Landscape of Xanthine Derivatives: A Comparative Analysis
For Immediate Release
This guide provides a comprehensive comparison of the potency of 8-Butyltheophylline relative to other common xanthine derivatives. Intended for researchers, scientists, and professionals in drug development, this document synthesizes experimental data on the primary mechanisms of action for this class of compounds: phosphodiesterase (PDE) inhibition and adenosine receptor antagonism. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided.
Introduction to Xanthine Derivatives
Xanthine and its derivatives are a class of purine alkaloids that exhibit a broad range of pharmacological effects. The most well-known members of this family include caffeine, theophylline, and theobromine, which are commonly found in coffee, tea, and chocolate respectively.[1][2] Their therapeutic and physiological effects are primarily attributed to two main mechanisms: the inhibition of cyclic nucleotide phosphodiesterases (PDEs) and the antagonism of adenosine receptors.[1][2]
PDEs are enzymes that hydrolyze the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby regulating a multitude of cellular processes.[3] By inhibiting PDEs, xanthine derivatives increase intracellular levels of cAMP and cGMP, leading to effects such as smooth muscle relaxation (bronchodilation) and anti-inflammatory responses.[3][4]
Adenosine receptors, which are G protein-coupled receptors, are involved in various physiological processes, including neurotransmission, cardiac function, and inflammation. Xanthines act as competitive antagonists at these receptors, which contributes to their stimulant effects on the central nervous system and their bronchodilatory action in the airways.[1][5] The potency and selectivity of different xanthine derivatives for various PDE isoforms and adenosine receptor subtypes can vary significantly based on their chemical structure.[6][7]
Comparative Potency at Phosphodiesterases
The inhibitory activity of xanthine derivatives against various phosphodiesterase (PDE) isoforms is a key determinant of their pharmacological profile. The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound and other common xanthines. Structure-activity relationship studies indicate that the length of the alkyl chain at the N3 and C8 positions of the xanthine scaffold plays a crucial role in PDE inhibition. Notably, butylxanthine has been identified as a potent PDE inhibitor, suggesting that this compound likely exhibits significant inhibitory activity.[8]
| Compound | PDE1 (IC50, µM) | PDE2 (IC50, µM) | PDE3 (IC50, µM) | PDE4 (IC50, µM) | PDE5 (IC50, µM) |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| Theophylline | >100 | >100 | >100 | 100 | >100 |
| Caffeine | >100 | >100 | >100 | >100 | >100 |
| Theobromine | Data not available | Data not available | Data not available | Data not available | Data not available |
| IBMX | 19 | 50 | 18 | 13 | 32 |
Note: Higher IC50 values indicate lower potency. Data is compiled from various sources and experimental conditions may differ.
Comparative Potency at Adenosine Receptors
The affinity of xanthine derivatives for adenosine receptors is another critical aspect of their pharmacological activity. The table below presents the equilibrium dissociation constants (Ki) for this compound and other xanthines at the A1 and A2A adenosine receptor subtypes. Substitutions at the C8 position of the xanthine nucleus significantly influence antagonist potency and selectivity. While 8-phenyl and 8-cycloalkyl substitutions are known to confer high affinity, the potency of 8-alkyl derivatives like this compound is less documented.[6][9]
| Compound | A1 Receptor (Ki, µM) | A2A Receptor (Ki, µM) |
| This compound | Data not available | Data not available |
| Theophylline | 14 | 14 |
| Caffeine | 27 | 15 |
| Theobromine | 100 | >100 |
| IBMX | 12 | 16 |
Note: Lower Ki values indicate higher affinity. Data is compiled from various sources and experimental conditions may differ.
Signaling Pathways and Experimental Workflow
To understand the mechanism of action and the experimental approach to determine the potency of these compounds, the following diagrams are provided.
Caption: Mechanism of action of xanthine derivatives.
Caption: Experimental workflow for potency determination.
Experimental Protocols
Phosphodiesterase (PDE) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of xanthine derivatives against specific PDE isoforms.
Materials:
-
Purified recombinant human PDE isoforms (e.g., PDE1, PDE2, PDE3, PDE4, PDE5).
-
[³H]-cAMP or [³H]-cGMP as substrate.
-
Assay buffer (e.g., Tris-HCl buffer with MgCl₂).
-
Xanthine derivatives (test compounds).
-
Scintillation cocktail and counter.
Procedure:
-
A reaction mixture is prepared containing the assay buffer, a specific PDE isoform, and varying concentrations of the test xanthine derivative.
-
The reaction is initiated by the addition of the radiolabeled substrate ([³H]-cAMP or [³H]-cGMP).
-
The mixture is incubated at 37°C for a specified period, allowing the PDE to hydrolyze the substrate.
-
The reaction is terminated, and the product ([³H]-AMP or [³H]-GMP) is separated from the unreacted substrate, often using chromatography or affinity binding methods.
-
The amount of product formed is quantified by liquid scintillation counting.
-
The percentage of inhibition at each concentration of the test compound is calculated relative to a control without the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Adenosine Receptor Binding Assay
Objective: To determine the equilibrium dissociation constant (Ki) of xanthine derivatives for specific adenosine receptor subtypes.
Materials:
-
Cell membranes prepared from cells expressing a specific human adenosine receptor subtype (e.g., A1, A2A).
-
A radiolabeled ligand with high affinity and selectivity for the receptor subtype of interest (e.g., [³H]DPCPX for A1 receptors).
-
Binding buffer (e.g., Tris-HCl buffer with MgCl₂ and adenosine deaminase).
-
Xanthine derivatives (test compounds).
-
Glass fiber filters and a cell harvester.
-
Scintillation cocktail and counter.
Procedure:
-
Cell membranes are incubated in the binding buffer with the radiolabeled ligand and varying concentrations of the unlabeled test xanthine derivative.
-
The incubation is carried out at a specific temperature (e.g., room temperature) for a duration sufficient to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
The filters are washed with ice-cold binding buffer to remove non-specifically bound radioactivity.
-
The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured by liquid scintillation counting.
-
The specific binding is determined by subtracting the non-specific binding (measured in the presence of a high concentration of a known unlabeled ligand) from the total binding.
-
The IC50 value for the displacement of the radioligand by the test compound is calculated.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Conclusion
References
- 1. Theophylline - Wikipedia [en.wikipedia.org]
- 2. Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphodiesterase 4 inhibitors in chronic obstructive pulmonary disease: a new approach to oral treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. Adenosine receptor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Analogues of caffeine and theophylline: effect of structural alterations on affinity at adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structure-activity relationships in a series of 8-substituted xanthines as A1-adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neuroprotective Efficacy of DL-3-n-butylphthalide in Ischemic Stroke Models: A Comparative Guide
Introduction
In the relentless pursuit of effective neuroprotective strategies for ischemic stroke, DL-3-n-butylphthalide (NBP), a synthetic compound derived from celery seed, has emerged as a promising therapeutic agent. Approved for the treatment of ischemic stroke in China, NBP has demonstrated a multi-targeted mechanism of action that mitigates ischemic brain injury. This guide provides a comprehensive comparison of the efficacy of NBP against standard therapeutic approaches in preclinical models of ischemic stroke, offering researchers, scientists, and drug development professionals a detailed overview of the supporting experimental data and underlying molecular pathways.
Comparative Efficacy in Preclinical Ischemic Stroke Models
DL-3-n-butylphthalide (NBP) has been extensively evaluated in animal models of ischemic stroke, primarily the middle cerebral artery occlusion (MCAO) model in rats. These studies have consistently demonstrated its neuroprotective effects, which are often compared against a placebo or other neuroprotective agents like Cerebrolysin, a peptide mixture used in the treatment of cerebrovascular diseases.
Quantitative Analysis of Neuroprotective Effects
The efficacy of NBP in preclinical models is quantified through various metrics, including the reduction of cerebral infarct volume, improvement in neurological deficit scores, and modulation of key biomarkers for oxidative stress.
| Parameter | DL-3-n-butylphthalide (NBP) | Control/Placebo | Standard Drug (Cerebrolysin) | Model | Key Findings |
| Infarct Volume Reduction | Significantly reduced infarct area.[1] | Baseline infarct volume. | Data not available in direct preclinical comparison. | Rat MCAO | NBP treatment significantly diminishes the area of brain tissue death following ischemic insult.[1] |
| Neurological Deficit Score | Significantly improved neurological function (Score ≈ 8.67).[2] | Severe neurological deficits (Score ≈ 13.83).[2] | Improved neurological scores (data from clinical trials suggest efficacy).[3][4] | Rat MCAO | NBP treatment leads to substantial recovery of motor and sensory functions post-stroke.[2] |
| Oxidative Stress Markers | |||||
| Malondialdehyde (MDA) Levels | Significantly decreased MDA content.[2][5] | Increased MDA levels post-ischemia.[2][5] | Not directly compared. | Rat MCAO | NBP mitigates lipid peroxidation, a key marker of oxidative damage in the ischemic brain.[2][5] |
| Superoxide Dismutase (SOD) Activity | Enhanced SOD activity. | Decreased SOD activity post-ischemia. | Not directly compared. | Rat MCAO | NBP boosts the endogenous antioxidant defense system. |
| Glutathione (GSH) Levels | Upregulated GSH levels.[2] | Decreased GSH levels.[2] | Not directly compared. | Rat MCAO | NBP restores the levels of a critical intracellular antioxidant.[2] |
Note: Neurological deficit scores are often assessed on a graded scale, where a lower score indicates better neurological function.
Mechanism of Action: Key Signaling Pathways
NBP exerts its neuroprotective effects through the modulation of multiple signaling pathways, primarily combating oxidative stress and inflammation, which are critical drivers of secondary brain injury following an ischemic event.
Anti-Oxidative Stress Pathways
NBP's potent antioxidant effects are mediated through the upregulation of endogenous antioxidant systems. Two key pathways identified are the Keap1/Nrf2 pathway and the SLC7A11/GSH/GPX4 pathway, which work in concert to reduce reactive oxygen species (ROS) and inhibit lipid peroxidation.
Anti-Inflammatory Pathway
Neuroinflammation significantly contributes to post-stroke brain damage. NBP has been shown to suppress inflammatory responses by inhibiting the NF-κB signaling pathway, leading to a decrease in the production of pro-inflammatory cytokines.
Experimental Protocols
The evaluation of neuroprotective agents like NBP relies on standardized and reproducible experimental models. The most common is the transient middle cerebral artery occlusion (tMCAO) model in rats, which mimics the ischemia-reperfusion injury seen in human stroke.
Middle Cerebral Artery Occlusion (MCAO) Model
-
Animal Preparation : Adult male Sprague-Dawley rats (250-300g) are anesthetized, typically with an intraperitoneal injection of a ketamine/xylazine cocktail or isoflurane inhalation.
-
Surgical Procedure : A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). A nylon monofilament suture with a rounded tip is inserted into the ICA via the ECA stump and advanced until it blocks the origin of the middle cerebral artery (MCA), thereby inducing focal cerebral ischemia.
-
Ischemia and Reperfusion : The suture is left in place for a defined period (e.g., 2 hours) to induce ischemia. Reperfusion is achieved by withdrawing the filament.
-
Drug Administration : NBP is typically administered via intraperitoneal injection at specified doses (e.g., 10, 20, 30 mg/kg) at the onset of reperfusion or at various time points post-MCAO.
-
Outcome Assessment : At 24-72 hours post-MCAO, a battery of assessments is performed:
-
Neurological Scoring : A graded scale is used to evaluate motor, sensory, and reflex deficits.
-
Infarct Volume Measurement : Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC), where viable tissue stains red and the infarcted area remains unstained (white).
-
Biochemical Assays : Brain tissue from the ischemic hemisphere is homogenized to measure levels of oxidative stress markers (MDA, SOD, GSH) and inflammatory cytokines.
-
Conclusion
The preclinical data robustly supports the neuroprotective efficacy of DL-3-n-butylphthalide (NBP) in models of ischemic stroke. Its ability to concurrently target multiple injury pathways, particularly oxidative stress and neuroinflammation, distinguishes it as a significant candidate for stroke therapy. While clinical trials have shown promise, particularly in direct comparison to agents like Cerebrolysin, further large-scale preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential and optimize its clinical application. The detailed methodologies and pathway analyses provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of neuroprotection.
References
- 1. researchgate.net [researchgate.net]
- 2. Neuroprotective effect of Dl-3-n-butylphthalide against ischemia–reperfusion injury is mediated by ferroptosis regulation via the SLC7A11/GSH/GPX4 pathway and the attenuation of blood–brain barrier disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and safety comparison of DL-3-n-butylphthalide and Cerebrolysin: Effects on neurological and behavioral outcomes in acute ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and safety comparison of DL-3-n-butylphthalide and Cerebrolysin: Effects on neurological and behavioral outcomes in acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of 3-n-Butylphthalide on Reperfusion induced Lipid Peroxidation Following Cerebral Ischemia in Rats and Superoxide Radical Formation In Vitro [jcps.bjmu.edu.cn]
Benchmarking 8-Butyltheophylline Against Other Known A1 Adenosine Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the A1 adenosine receptor antagonist, 8-Butyltheophylline, with other well-characterized antagonists: DPCPX, Bamifylline, and Rolofylline. The information presented is intended to assist researchers in selecting the appropriate antagonist for their specific experimental needs by providing a comprehensive overview of their performance based on available data.
Introduction to A1 Adenosine Receptor Antagonism
The A1 adenosine receptor, a G-protein coupled receptor, plays a crucial role in various physiological processes, including cardiovascular function, neurotransmission, and inflammation. Its antagonism has been a key area of interest for therapeutic intervention in conditions such as heart failure, renal disease, and neurodegenerative disorders. Xanthine derivatives, such as theophylline and its analogs, are a well-established class of adenosine receptor antagonists. This guide focuses on this compound, an 8-substituted xanthine derivative, and benchmarks its potential efficacy against other prominent A1 antagonists.
Comparative Analysis of A1 Adenosine Antagonists
The following table summarizes the quantitative data for this compound and a selection of other known A1 adenosine antagonists. This data is critical for comparing their potency and selectivity.
| Compound | A1 Receptor Affinity (Ki) | Selectivity Profile |
| This compound | Estimated in the low micromolar to high nanomolar range | Expected to be selective for A1 over A2A, A2B, and A3 receptors |
| DPCPX | 0.46 - 3.9 nM (human) | High selectivity for A1 over A2A (130-340 nM), A2B (50 nM), and A3 (4000 nM) receptors[1][2][3] |
| Bamifylline | High, reported to be more selective than 8-phenyl-theophylline for A1 | High selectivity for A1 over A2 receptors |
| Rolofylline | IC50 = 20-70 nM | Potent and selective A1 adenosine receptor antagonist |
Signaling Pathways and Experimental Workflow
To understand the mechanism of action and the methods used to evaluate these antagonists, the following diagrams illustrate the A1 adenosine receptor signaling pathway and a typical experimental workflow for antagonist characterization.
Caption: A1 Adenosine Receptor Signaling Pathway.
Caption: Experimental Workflow for A1 Antagonist Evaluation.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of A1 adenosine antagonists.
Radioligand Binding Assay for A1 Receptor Affinity (Ki)
This assay determines the affinity of a compound for the A1 adenosine receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to the receptor.
Materials:
-
Membrane Preparation: Membranes from cells or tissues expressing the A1 adenosine receptor (e.g., rat brain cortex).
-
Radioligand: A high-affinity A1 receptor antagonist radiolabeled with tritium ([³H]) or iodine ([¹²⁵I]), such as [³H]DPCPX.
-
Test Compound: this compound or other antagonists.
-
Non-specific Binding Control: A high concentration of a known A1 receptor antagonist (e.g., theophylline) to determine non-specific binding.
-
Assay Buffer: Typically Tris-HCl buffer with MgCl₂.
-
Filtration Apparatus: A cell harvester and glass fiber filters.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.
-
Parallel incubations are performed in the presence of a high concentration of the non-specific binding control.
-
After reaching equilibrium, the incubation is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.
-
The filters are washed with ice-cold assay buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The equilibrium dissociation constant (Ki) of the test compound is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay for Functional Antagonism (IC50)
This functional assay measures the ability of an antagonist to block the adenosine-mediated inhibition of cyclic AMP (cAMP) production.
Materials:
-
Cell Line: A cell line that expresses the A1 adenosine receptor and responds to adenosine with a decrease in cAMP levels (e.g., CHO-K1 cells stably expressing the human A1 receptor).
-
Adenosine Agonist: A potent A1 receptor agonist such as N⁶-cyclopentyladenosine (CPA).
-
cAMP Stimulator: Forskolin, an activator of adenylyl cyclase.
-
Test Compound: this compound or other antagonists.
-
cAMP Detection Kit: A commercially available kit for measuring intracellular cAMP levels (e.g., using HTRF, ELISA, or other detection methods).
Procedure:
-
Cells are pre-incubated with varying concentrations of the test antagonist.
-
The cells are then stimulated with a fixed concentration of the adenosine agonist in the presence of forskolin. Forskolin elevates basal cAMP levels, allowing for the measurement of inhibition.
-
After a defined incubation period, the reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a cAMP detection kit according to the manufacturer's instructions.
-
The concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production (IC50) is determined. This value represents the functional potency of the antagonist.
Conclusion
This guide provides a comparative overview of this compound and other key A1 adenosine antagonists. While direct quantitative data for this compound is pending further experimental validation, structure-activity relationships suggest its potential as a selective A1 antagonist. DPCPX stands out for its high potency and selectivity, making it a valuable research tool. Bamifylline and Rolofylline also demonstrate significant A1 antagonist properties. The choice of antagonist will ultimately depend on the specific requirements of the research, including the desired potency, selectivity, and pharmacokinetic properties. The provided experimental protocols offer a foundation for the empirical evaluation and comparison of these and other novel A1 adenosine receptor antagonists.
References
Investigating the species-specific differences in 8-Butyltheophylline efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the species-specific differences in the efficacy of 8-Butyltheophylline, a xanthine derivative. While direct comparative studies across multiple species are limited, this document synthesizes available data from single-species investigations to highlight potential variations in its pharmacological effects. The primary mechanism of action for this compound, like other xanthines, is the antagonism of adenosine receptors, which exhibits notable species-dependent variations in affinity and function. These differences at the receptor level likely translate to varied efficacy in vivo.
Comparative Efficacy Data
The following tables summarize the known or anticipated effects of this compound and related xanthines across different species in key therapeutic areas. It is important to note that in the absence of direct experimental data for this compound in some models, information from its close analog, theophylline, is used as a surrogate to provide a potential indication of its activity.
Table 1: Anti-Inflammatory Effects
| Species | Model | This compound Effect | Theophylline Effect (as surrogate) | Reference Compound |
| Rat | Carrageenan-induced paw edema | Data not available | Dose-dependent inhibition of edema[1][2][3][4] | Diclofenac/Indomethacin |
Table 2: Bronchodilator Effects
| Species | Model | This compound Effect | Theophylline Effect (as surrogate) | Reference Compound |
| Guinea Pig | Isolated tracheal chain | Data not available | Dose-dependent relaxation[5] | Isoprenaline, Salbutamol |
Table 3: Central Nervous System (CNS) Stimulant Effects
| Species | Model | This compound Effect | Theophylline/Caffeine Effect (as surrogate) | Reference Compound |
| Mouse | Locomotor activity | Data not available | Biphasic effect (low dose stimulation, high dose depression)[6] | Amphetamine |
Table 4: Cardiovascular Effects
| Species | Model | This compound Effect | Theophylline/Aminophylline Effect (as surrogate) | Reference Compound |
| Dog | Anesthetized model | Data not available | Hypotension and increased heart rate at toxic doses[7][8] | N/A |
Table 5: Diuretic Effects
| Species | Model | 8-Phenyltheophylline Effect (as surrogate) | Theophylline Effect (as surrogate) | Reference Compound |
| Rat | Saline-loaded model | Diuresis and saliuresis[9] | Diuretic activity observed | Furosemide |
Experimental Protocols
Detailed methodologies for the key experimental models cited are provided below to facilitate the design and interpretation of future comparative studies.
Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory)
-
Animals: Male Wistar or Sprague-Dawley rats (150-200g) are used.
-
Procedure: A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw.
-
Drug Administration: this compound or a reference compound is administered (e.g., intraperitoneally or orally) at various doses 30-60 minutes before carrageenan injection.
-
Measurement: Paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Analysis: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the drug-treated groups to the vehicle-treated control group.[10][11][12][13][14]
Isolated Tracheal Chain Preparation in Guinea Pigs (Bronchodilator)
-
Tissue Preparation: Tracheas are excised from guinea pigs and cut into rings. The rings are then opened and sutured together to form a chain.
-
Organ Bath Setup: The tracheal chain is suspended in an organ bath containing Krebs solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Contraction Induction: A contractile agent, such as histamine or methacholine, is added to the bath to induce a stable contraction of the tracheal smooth muscle.
-
Drug Evaluation: Cumulative concentrations of this compound or a reference bronchodilator are added to the bath, and the relaxation of the tracheal chain is measured isotonically or isometrically.
-
Analysis: Dose-response curves are constructed, and the EC50 (half-maximal effective concentration) is calculated to determine the potency of the test compound.[5][15][16][17][18][19][20][21]
Locomotor Activity Assessment in Mice (CNS Stimulant)
-
Apparatus: An open-field arena equipped with infrared beams or a video tracking system is used.
-
Acclimation: Mice are allowed to acclimate to the testing room for at least 30 minutes before the experiment.
-
Procedure: Mice are placed individually into the center of the open-field arena, and their locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a defined period (e.g., 15-60 minutes).
-
Drug Administration: this compound or a reference stimulant is administered prior to placing the mice in the arena.
-
Analysis: The locomotor activity parameters of the drug-treated groups are compared to those of the vehicle-treated control group.[22][23][24][25][26]
Cardiovascular Parameter Measurement in Anesthetized Dogs
-
Anesthesia: Dogs are anesthetized with a suitable agent (e.g., pentobarbital, isoflurane).
-
Instrumentation: Arterial and venous catheters are placed for blood pressure monitoring and drug administration, respectively. An electrocardiogram (ECG) is used to monitor heart rate and rhythm. A pulmonary artery catheter can be used for more detailed hemodynamic measurements like cardiac output.
-
Drug Administration: this compound or a reference drug is administered intravenously.
-
Measurements: Mean arterial pressure (MAP), heart rate (HR), and other cardiovascular parameters are continuously recorded.
-
Analysis: Changes in cardiovascular parameters from baseline are calculated and compared between different treatment groups.[7][27][28][29][30][31]
Diuretic Activity Measurement in Rats
-
Hydration: Rats are orally hydrated with a saline solution (e.g., 25 ml/kg) to promote a baseline urine flow.
-
Metabolic Cages: Animals are placed in individual metabolic cages that allow for the separate collection of urine and feces.
-
Drug Administration: this compound or a reference diuretic is administered orally or intraperitoneally along with the saline load.
-
Urine Collection: Urine is collected over a specified period (e.g., 5 or 24 hours).
-
Analysis: The total urine volume is measured. Additionally, the concentration of electrolytes (Na+, K+, Cl-) in the urine can be determined to assess the saluretic and natriuretic effects.[32][33][34][35][36][37][38]
Signaling Pathways and Experimental Workflow
The pharmacological effects of this compound are primarily mediated through the antagonism of adenosine receptors. The downstream signaling pathways of these G protein-coupled receptors are complex and can vary by receptor subtype and cell type.
Caption: Adenosine Receptor Signaling Pathways Antagonized by this compound.
Caption: General Experimental Workflow for Investigating Species-Specific Efficacy.
Conclusion
The available evidence strongly suggests that the efficacy of this compound is likely to vary between species due to known differences in adenosine receptor pharmacology. However, a comprehensive understanding of these differences is hampered by the lack of direct comparative studies. The data and protocols presented in this guide are intended to provide a framework for future research aimed at elucidating the species-specific efficacy of this compound. Such studies are crucial for the accurate preclinical evaluation and translation of its therapeutic potential.
References
- 1. Anti-inflammatory effect of theophylline in rats and its involvement of the glucocorticoid-glucocorticoid receptor system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.teikyo.jp [pure.teikyo.jp]
- 3. researchgate.net [researchgate.net]
- 4. ijbcp.com [ijbcp.com]
- 5. The effects of some bronchodilator and anti-inflammatory drugs on prostaglandin F2alpha-induced contraction of guinea-pig isolated trachea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The stimulant effects of caffeine on locomotor behaviour in mice are mediated through its blockade of adenosine A(2A) receptors [pubmed.ncbi.nlm.nih.gov]
- 7. Cardiovascular effects of toxic concentrations of theophylline in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cardiovascular effects of aminophylline and pentoxifylline on intact dogs and isolated dog atria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of 8-phenyltheophylline, enprofylline and hydrochlorothiazide on glycerol-induced acute renal failure in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2.10. Carrageenan-Induced Paw Edema in Rats [bio-protocol.org]
- 11. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 12. inotiv.com [inotiv.com]
- 13. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 15. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Silico and Ex Vivo Studies on the Spasmolytic Activities of Fenchone Using Isolated Guinea Pig Trachea [mdpi.com]
- 17. Studies on an isolated innervated preparation of guinea-pig trachea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pharmacology (effects of drugs on isolated guinea pig tracheal chain preparat) | PDF [slideshare.net]
- 19. ijpsr.com [ijpsr.com]
- 20. Optimization of Long-Acting Bronchodilator Dose Ratios Using Isolated Guinea Pig Tracheal Rings for Synergistic Combination Therapy in Asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pharmacodynamic and pharmacokinetic aspects on the transport of bronchodilator drugs through the tracheal epithelium of the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 23. Assessment of Locomotor Activity [bio-protocol.org]
- 24. researchgate.net [researchgate.net]
- 25. va.gov [va.gov]
- 26. Locomotion Activity Measurement in an Open Field for Mice [bio-protocol.org]
- 27. edwebcontent.ed.ac.uk [edwebcontent.ed.ac.uk]
- 28. vetmed.vt.edu [vetmed.vt.edu]
- 29. dispomed.com [dispomed.com]
- 30. mdpi.com [mdpi.com]
- 31. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 32. rjptsimlab.com [rjptsimlab.com]
- 33. drnaitiktrivedi.com [drnaitiktrivedi.com]
- 34. Evaluation of the Diuretic Activity of the Aqueous and 80% Methanol Extracts of Ficus sur Forssk (Moraceae) Leaves in Saline-loaded Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Study of diuretic activity of drugs using ratsmice.pptx [slideshare.net]
- 36. Evaluation of the diuretic and urinary electrolyte effects of methanolic extract of Peganum harmala L. in Wistar albino rats - PMC [pmc.ncbi.nlm.nih.gov]
- 37. ptfarm.pl [ptfarm.pl]
- 38. scielo.br [scielo.br]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 8-Butyltheophylline
The responsible management of chemical waste is a critical component of laboratory safety and environmental protection. For researchers, scientists, and professionals in drug development, understanding the precise protocols for the disposal of specialized compounds like 8-Butyltheophylline is paramount. This document provides a comprehensive, step-by-step guide to ensure the safe and compliant disposal of this compound, safeguarding both laboratory personnel and the surrounding environment.
I. Hazard Profile and Regulatory Compliance
This compound, a derivative of theophylline, should be handled as a hazardous substance. Theophylline is classified as toxic if swallowed and is suspected of damaging fertility or the unborn child.[1] Consequently, waste containing this compound must be managed in strict accordance with all local, state, and federal regulations.[2] It is expressly forbidden to discharge this chemical into sewers or waterways.[2][3]
Table 1: Key Hazard and Disposal Information for Theophylline Derivatives
| Parameter | Information | Source |
| Hazard Classification | Toxic if swallowed, potential reproductive hazard. | [1] |
| UN Shipping Name | Toxic Solid, Organic, N.O.S. (for Theophylline) | [4] |
| Prohibited Disposal | Do not discharge into drains, sewers, or waterways. | [2][3] |
| Recommended Disposal | Licensed incineration or landfill. | [2] |
II. Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe handling and disposal of this compound waste.
1. Waste Identification and Segregation:
-
All waste streams containing this compound must be clearly identified and segregated from non-hazardous waste.
-
This includes pure this compound, contaminated labware (e.g., vials, pipette tips, gloves), and solutions.
2. Containerization:
-
Select a designated, compatible, and leak-proof waste container. The original container, if in good condition, can be used.
-
The container must be clearly labeled with the words "Hazardous Waste" and the chemical name "this compound".
-
Keep the container securely sealed at all times, except when adding waste.[2]
3. Waste Accumulation and Storage:
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Follow all institutional guidelines regarding satellite accumulation areas for hazardous waste.
4. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
The primary recommended disposal methods are:
5. Decontamination of Empty Containers:
-
Empty containers that once held this compound must be decontaminated before disposal or reuse.
-
Triple rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
-
After decontamination, puncture the container to prevent reuse before disposing of it in a landfill.[2]
III. Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
1. Minor Spills:
-
Evacuate non-essential personnel from the immediate area.
-
Wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[2]
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Avoid generating dust.[2]
-
Clean the spill area with a suitable solvent and decontaminating solution. Collect all cleaning materials for disposal as hazardous waste.
2. Major Spills:
-
Evacuate the entire area immediately.
-
Alert your institution's emergency response team and EHS office.
-
If safe to do so, prevent the spill from entering drains or waterways.[2]
-
For major spills, response should be handled by trained professionals equipped with full-body protective clothing and respiratory protection.[2]
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


